molecular formula C12H18ClNO B1603172 3-(Phenoxymethyl)piperidine hydrochloride CAS No. 28569-09-7

3-(Phenoxymethyl)piperidine hydrochloride

Cat. No.: B1603172
CAS No.: 28569-09-7
M. Wt: 227.73 g/mol
InChI Key: DQNAJGWNSVFMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenoxymethyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO and its molecular weight is 227.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(phenoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11;/h1-3,6-7,11,13H,4-5,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNAJGWNSVFMAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599655
Record name 3-(Phenoxymethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28569-09-7
Record name 3-(Phenoxymethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Novel Synthesis Routes for 3-(Phenoxymethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-(phenoxymethyl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence is particularly notable in the development of central nervous system (CNS) agents, including potent and selective antagonists for dopamine receptors.[1][2] The therapeutic potential of these derivatives necessitates the development of robust, efficient, and stereocontrolled synthetic routes.

The primary challenges in synthesizing these molecules lie in the precise installation of substituents on the piperidine ring, particularly the control of stereochemistry at the C3 position, and the subsequent diversification of the piperidine nitrogen. This guide provides an in-depth analysis of novel and field-proven synthetic strategies to construct these valuable compounds, moving beyond simple procedural lists to explain the underlying chemical principles and rationale behind methodological choices. We will explore cutting-edge techniques for asymmetric synthesis of the piperidine core, reliable methods for forming the critical phenoxymethyl ether linkage, and powerful cross-coupling strategies for N-functionalization, providing researchers with a comprehensive toolkit for their drug discovery programs.

Section 1: Asymmetric Synthesis of the 3-Substituted Piperidine Core

The cornerstone of synthesizing enantiomerically pure 3-(phenoxymethyl)piperidine derivatives is the construction of the chiral piperidine ring itself. While classical approaches involving the resolution of racemic mixtures or the use of chiral pool starting materials are viable, modern catalysis offers more elegant and efficient pathways.

Strategy 1.1: Rhodium-Catalyzed Asymmetric Dearomatization of Pyridines

A highly innovative and powerful strategy for accessing enantioenriched 3-substituted piperidines involves the dearomatization of the readily available pyridine feedstock.[3][4][5] Direct functionalization of the pyridine C3 position is challenging due to the high aromatic stabilization energy. This hurdle is overcome by a multi-step sequence involving partial reduction followed by a key asymmetric cross-coupling reaction.

Causality and Mechanistic Insight: This process circumvents the high energy barrier of direct pyridine dearomatization by first reducing the pyridine to a more reactive 1,2-dihydropyridine intermediate. The crucial step is a Rhodium-catalyzed asymmetric reductive Heck reaction (also described as a carbometalation) of this diene.[3][5] A chiral phosphine ligand coordinated to the rhodium center creates a chiral environment, directing the addition of an aryl or vinyl group from a boronic acid to the dihydropyridine. This carbometalation occurs with high regio- and enantioselectivity, furnishing a 3-substituted tetrahydropyridine. A final reduction step then yields the desired chiral piperidine. This approach is modular, allowing a wide variety of substituents to be introduced at the 3-position by simply changing the boronic acid coupling partner.

Asymmetric_Dearomatization cluster_key Key Asymmetric Step Pyridine Pyridine DHP 1,2-Dihydropyridine Intermediate Pyridine->DHP i) N-Activation ii) Partial Reduction THP Enantioenriched 3-Aryl- Tetrahydropyridine DHP->THP Rh-Catalyst Chiral Ligand Ar-B(OH)₂ Piperidine Chiral 3-Aryl- Piperidine Core THP->Piperidine Reduction (e.g., H₂, Pd/C)

Caption: Asymmetric synthesis via Rh-catalyzed dearomatization of pyridine.

Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction This protocol is a representative example adapted from published literature and should be optimized for specific substrates.[5][6]

  • Preparation of the Dihydropyridine: In an inert atmosphere glovebox, dissolve the starting pyridine in anhydrous THF. Cool the solution to -78 °C. Add phenyl chloroformate (1.0 equiv.) dropwise. After stirring for 20 minutes, add a solution of L-Selectride (1.1 equiv.) in THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour before quenching with saturated aq. NH₄Cl and extracting the 1,2-dihydropyridine product.

  • Asymmetric Coupling: To an oven-dried Schlenk flask, add the Rh(acac)(CO)₂ catalyst (2 mol%), the chiral diene ligand (e.g., (R)-DTBM-SEGPHOS, 2.2 mol%), and the arylboronic acid (1.5 equiv.). Add the purified 1,2-dihydropyridine (1.0 equiv.) dissolved in a 1,4-dioxane/H₂O solvent mixture.

  • Reaction Execution: Seal the flask and heat the mixture to 60 °C. Stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude 3-substituted tetrahydropyridine product by flash column chromatography.

  • Final Reduction: Dissolve the purified tetrahydropyridine in methanol. Add a catalytic amount of 10% Pd/C. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final enantioenriched 3-substituted piperidine.

Section 2: Formation of the Phenoxymethyl Ether Linkage

With the chiral piperidine core in hand, the next critical transformation is the installation of the phenoxymethyl sidechain. This is typically achieved by forming an ether bond between a 3-(hydroxymethyl)piperidine precursor and a phenol. The choice of method depends on the reactivity of the phenol and the overall functional group tolerance of the molecule.

Methodology 2.1: Modified Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers. For the synthesis of 3-(phenoxymethyl)piperidine derivatives, a modified approach is often employed where the alcohol of a protected 3-(hydroxymethyl)piperidine is first converted into a better leaving group, such as a mesylate or tosylate. This activated intermediate then undergoes an SN2 reaction with a phenoxide nucleophile.

Causality and Mechanistic Insight: Directly deprotonating the 3-(hydroxymethyl)piperidine to form an alkoxide for reaction with an aryl halide is often inefficient. Activating the primary alcohol as a mesylate dramatically increases its electrophilicity. The subsequent reaction with a pre-formed sodium or potassium phenoxide proceeds smoothly via an SN2 displacement. This two-step sequence is highly reliable and generally provides good yields, as demonstrated in the synthesis of novel dopamine D4 receptor antagonists.[1][2]

Experimental Protocol: Mesylation and Phenoxide Displacement [1]

  • N-Protection: Protect the piperidine nitrogen of 3-(hydroxymethyl)piperidine with a suitable protecting group (e.g., Boc-anhydride) to prevent side reactions.

  • Mesylation: Dissolve the N-Boc-3-(hydroxymethyl)piperidine (1.0 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C. Add triethylamine (1.5 equiv.) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv.). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated aq. NaHCO₃ and brine, then dry over Na₂SO₄ and concentrate to yield the crude mesylate, which is often used without further purification.

  • Phenoxide Displacement: In a separate flask, dissolve the desired phenol (1.2 equiv.) in anhydrous DMF. Add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C and stir for 30 minutes to form the phenoxide.

  • Coupling: Add a solution of the crude mesylate (1.0 equiv.) in DMF to the phenoxide solution. Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Final Deprotection: After cooling, quench with water and extract with ethyl acetate. Purify the N-Boc protected product by column chromatography. Finally, remove the Boc protecting group using standard conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the target 3-(phenoxymethyl)piperidine derivative.

Ether_Formation Start N-Boc-3-(hydroxymethyl)piperidine Mesylate N-Boc-3-(mesyloxymethyl)piperidine (Activated Intermediate) Start->Mesylate MsCl, Et₃N (Activation) Product N-Boc-3-(phenoxymethyl)piperidine Mesylate->Product Sₙ2 Displacement Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻ Na⁺) Phenol->Phenoxide NaH Phenoxide->Product FinalProduct 3-(Phenoxymethyl)piperidine Product->FinalProduct Deprotection (TFA or HCl)

Caption: Key steps in the modified Williamson ether synthesis pathway.

Section 3: N-Functionalization of the Piperidine Ring

The final stage in creating a diverse library of derivatives involves the functionalization of the secondary amine of the piperidine ring. Two dominant strategies in modern synthesis are reductive amination for N-alkylation and palladium-catalyzed cross-coupling for N-arylation.

Methodology 3.1: Reductive Amination

Reductive amination is a robust and versatile one-pot procedure for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[7][8]

Causality and Mechanistic Insight: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion intermediate. This electrophilic iminium ion is then reduced in situ by a hydride source. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or borane-pyridine complex are often chosen because they are selective for the iminium ion over the starting carbonyl compound, preventing competitive reduction of the aldehyde/ketone.[7] This selectivity allows the entire process to be performed efficiently in a single reaction vessel.

Experimental Protocol: N-Alkylation via Reductive Amination [7]

  • Reaction Setup: Dissolve the 3-(phenoxymethyl)piperidine starting material (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a suitable solvent such as dichloroethane (DCE) or methanol.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the stirring solution at room temperature. A small amount of acetic acid can be added to facilitate iminium ion formation.

  • Reaction and Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the consumption of the starting amine by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the N-alkylated derivative.

Methodology 3.2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

For the synthesis of N-aryl piperidines, the Buchwald-Hartwig amination is the gold standard.[9] This powerful palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the piperidine nitrogen and an aryl halide or triflate.

Causality and Mechanistic Insight: The success of this reaction hinges on a catalytic cycle involving a palladium(0) complex. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) center to form a Pd(II) complex. Coordination of the piperidine amine, followed by deprotonation by a base (commonly a strong, non-nucleophilic base like NaOtBu or K₂CO₃), generates a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond of the desired N-aryl product and regenerates the active Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical to promote both the oxidative addition and the final reductive elimination steps, especially with sterically hindered substrates.[9]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine [L₂Pd(II)(Ar)(Amine)]⁺X⁻ PdII_ArX->PdII_Amine Ligand Exchange (Amine) PdII_Amido L₂Pd(II)(Ar)(Amido) PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-Amine (Product) PdII_Amido->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Experimental Protocol: Buchwald-Hartwig N-Arylation [9]

  • Reaction Setup: In an inert atmosphere glovebox, add the 3-(phenoxymethyl)piperidine (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the pure N-aryl piperidine derivative.

Section 4: Summary of Synthetic Strategies

The selection of a synthetic route depends on the specific target molecule, desired stereochemistry, and available starting materials. The following table summarizes the key features of the discussed strategies.

Transformation Strategy Key Reagents/Catalysts Key Features Advantages Limitations
Piperidine Core Synthesis Asymmetric DearomatizationRh-catalyst, Chiral Ligand, Boronic AcidMulti-step sequence involving asymmetric C-C bond formation.High enantioselectivity; modular access to diverse 3-substituents.Requires multi-step synthesis and specialized catalysts.
Ether Linkage Formation Modified Williamson SynthesisMsCl, NaH, PhenolActivation of alcohol followed by SN2 displacement.Robust, reliable, and generally high-yielding.Requires strong base; may not be suitable for base-sensitive substrates.
N-Functionalization Reductive AminationAldehyde/Ketone, NaBH(OAc)₃One-pot formation of an iminium ion followed by reduction.Operationally simple; broad substrate scope; mild conditions.Primarily for N-alkylation, not N-arylation.
N-Functionalization Buchwald-Hartwig AminationPd-catalyst, Phosphine Ligand, Base, Ar-XPalladium-catalyzed C-N cross-coupling.Gold standard for N-arylation; high functional group tolerance.Requires inert atmosphere; potential for catalyst contamination in final product.

Conclusion

The synthesis of 3-(phenoxymethyl)piperidine derivatives has been significantly advanced by the adoption of modern catalytic methods. Strategies such as the asymmetric dearomatization of pyridines provide elegant and highly stereoselective access to the chiral piperidine core, a critical element for potent biological activity. This, combined with reliable methods for ether formation and powerful N-functionalization techniques like reductive amination and Buchwald-Hartwig cross-coupling, creates a highly modular and versatile synthetic platform. By understanding the mechanistic principles behind these reactions, researchers in drug development are well-equipped to design and execute efficient syntheses, enabling the rapid exploration of chemical space and the generation of novel therapeutic candidates.

References

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795.
  • Li, G., et al. (2018). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 83(15), 8537-8547. Retrieved from [Link]

  • Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Retrieved from [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. Retrieved from [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. Retrieved from [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226.
  • Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Retrieved from [Link]

  • Fawcett, F., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8126-8134. Retrieved from [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. Retrieved from [Link]

Sources

Mechanism of action of 3-(Phenoxymethyl)piperidine hydrochloride on serotonin transporters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-(Phenoxymethyl)piperidine hydrochloride (Femoxetine) on the Serotonin Transporter

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism by which this compound, known as Femoxetine, interacts with and inhibits the human serotonin transporter (SERT). Femoxetine is a potent and selective serotonin reuptake inhibitor (SSRI) belonging to the phenylpiperidine class of compounds, which also includes the widely prescribed antidepressant, paroxetine.[1][2] Although its development was halted in favor of paroxetine, Femoxetine remains a valuable pharmacological tool for studying serotonergic neurotransmission.[1] This document will detail its primary mechanism of action, the experimental methodologies used to characterize its interaction with SERT, and the molecular basis for its inhibitory activity, providing researchers, scientists, and drug development professionals with a thorough understanding of this compound.

Introduction to the Serotonin Transporter (SERT)

The serotonin transporter (SERT), encoded by the SLC6A4 gene, is a critical integral membrane protein responsible for regulating serotonergic signaling in the central and peripheral nervous systems.[3][4] It functions as a sodium- and chloride-dependent symporter, actively clearing serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft and returning it to the presynaptic neuron.[5][6] This reuptake process is the primary mechanism for terminating serotonergic neurotransmission and is essential for maintaining synaptic homeostasis.[4] Dysregulation of SERT function has been implicated in numerous neuropsychiatric conditions, including major depressive disorder, anxiety disorders, and obsessive-compulsive disorder.[6][7] Consequently, SERT is a primary target for a major class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs).[8]

Femoxetine (hydrochloride salt of (+)-trans-3-((p-methoxyphenoxy)methyl)-1-methyl-4-phenylpiperidine) was developed in the 1970s as a potent inhibitor of serotonin uptake.[1][9] Its mechanism of action is centered on the direct, high-affinity blockade of SERT, which leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[10][11][12]

Molecular Mechanism of SERT Inhibition by Femoxetine

The therapeutic and pharmacological effects of Femoxetine stem from its direct interaction with the serotonin transporter. The core mechanism is competitive inhibition of serotonin reuptake.

Primary Binding and Competitive Inhibition

Femoxetine exerts its effect by binding directly to the serotonin transporter, physically occluding the pathway for serotonin translocation.[8][11] It binds to the central S1 binding site, which is located deep within the transporter protein, overlapping with the binding site for serotonin itself.[6][13] This mode of action is characteristic of most SSRIs and tricyclic antidepressants. The binding of Femoxetine is a high-affinity interaction that effectively prevents serotonin from accessing its translocation site, thereby inhibiting its reuptake into the presynaptic neuron.[14] The kinetic mechanism is competitive, meaning Femoxetine and serotonin compete for the same binding site.[6]

The phenoxymethylpiperidine scaffold is crucial for this activity. Studies on related compounds like paroxetine have shown that the phenylpiperidine core orients within the S1 pocket, with the phenoxy- and phenyl- substituents making critical contacts with specific residues in the transporter's transmembrane helices (TMs) 3, 8, and 10.[6][15] While specific crystal structures of Femoxetine bound to SERT are not available, homology models based on the bacterial leucine transporter (LeuT) and related cryo-EM structures of human SERT provide a robust framework for understanding this interaction.[6][8]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains 5-HT) Serotonin Serotonin (5-HT) Vesicle->Serotonin Release SERT_active SERT (Active) SERT_active->Vesicle Recycling Femoxetine Femoxetine Femoxetine->SERT_active Inhibition Serotonin->SERT_active Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding & Signaling

Caption: Experimental workflow for a radioligand binding assay.

Synaptosomal Serotonin Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of serotonin into isolated nerve terminals (synaptosomes).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Femoxetine for serotonin uptake.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Humanely euthanize an animal (e.g., rat or mouse) and rapidly dissect the brain region of interest (e.g., striatum or whole brain) in ice-cold sucrose buffer (e.g., 0.32 M sucrose with HEPES). [16] * Homogenize the tissue using a Dounce homogenizer. [16] * Perform differential centrifugation: first, a low-speed spin (e.g., 1,000 x g for 10 min) to remove cellular debris. [17] * Centrifuge the resulting supernatant at a higher speed (e.g., 16,000 x g for 10 min) to pellet the crude synaptosomal fraction (P2). [17] * Resuspend the P2 pellet in a physiological assay buffer (e.g., Krebs-phosphate buffer). [18]Determine protein concentration.

  • Uptake Inhibition Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of Femoxetine or vehicle control for a short period (e.g., 10-15 minutes) at 37°C.

    • To define non-specific uptake, use a high concentration of a potent, non-selective uptake inhibitor like indatraline. [18] * Initiate the uptake reaction by adding a low concentration of radiolabeled serotonin ([³H]5-HT, e.g., 5-10 nM). [18] * Allow the uptake to proceed for a short, defined period within the linear range of uptake (e.g., 5-10 minutes) at 37°C.

  • Termination and Quantification:

    • Terminate the uptake by rapid vacuum filtration through glass fiber filters, followed by immediate washing with several volumes of ice-cold buffer to remove extracellular [³H]5-HT. [18] * Quantify the radioactivity trapped within the synaptosomes on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of inhibition of specific uptake versus the log concentration of Femoxetine.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

Caption: Experimental workflow for a synaptosomal uptake assay.

Electrophysiological Recording

Electrophysiology provides a direct, real-time measurement of transporter function by recording the ion currents associated with the transport cycle.

Objective: To measure the direct inhibition of SERT-mediated currents by Femoxetine.

Step-by-Step Methodology:

  • Expression System:

    • Prepare Xenopus laevis oocytes and inject them with cRNA encoding hSERT. [19] * Incubate the oocytes for 3-7 days to allow for robust protein expression in the plasma membrane.

  • Two-Electrode Voltage Clamp (TEVC) Recording:

    • Place a single oocyte in a recording chamber continuously perfused with recording buffer.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential (e.g., -60 mV). [19]

  • Measurement of SERT Currents:

    • Establish a stable baseline current.

    • Apply serotonin (e.g., 1-10 µM) to the bath to induce an inward current, which is carried by Na⁺ ions moving down their electrochemical gradient along with serotonin. [19] * After the substrate-induced current stabilizes, wash out the serotonin to allow the current to return to baseline.

    • Perfuse the oocyte with a solution containing Femoxetine for a few minutes.

    • Re-apply serotonin in the continued presence of Femoxetine and record the resulting current.

  • Data Analysis:

    • Measure the amplitude of the serotonin-induced current in the absence and presence of various concentrations of Femoxetine.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the log concentration of Femoxetine to determine the IC₅₀ for current blockade.

Conclusion

This compound (Femoxetine) is a classic selective serotonin reuptake inhibitor whose mechanism of action is centered on the high-affinity, competitive inhibition of the serotonin transporter. By binding to the central S1 substrate site, it effectively blocks the reuptake of serotonin from the synaptic cleft, leading to enhanced serotonergic neurotransmission. Its pharmacological activity is robustly characterized by a combination of radioligand binding assays to determine affinity (Kᵢ) and functional synaptosomal uptake assays or electrophysiological recordings to measure inhibitory potency (IC₅₀). Although not commercially developed, Femoxetine's clear mechanism and structural relationship to other key SSRIs like paroxetine make it an important reference compound for research in neuroscience and drug discovery.

References

  • Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. (n.d.). NCBI.
  • In vitro uptake assays in synaptosomes. (n.d.). Bio-protocol.
  • Femoxetine. (2024, February 18). Smolecule.
  • Femoxetine. (n.d.). Merck Index.
  • Application Notes and Protocols: In Vitro Transporter Binding Assays for Formetorex Activity. (2025). BenchChem.
  • Femoxetine. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Unifying Concept of Serotonin Transporter-associated Currents. (2012, January 2). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018, March 16). PMC. Retrieved January 22, 2026, from [Link]

  • A good protocol for extracting mouse brain synaptosomes? (2013, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]

  • SERT Transporter Assay. (n.d.). BioIVT. Retrieved January 22, 2026, from [Link]

  • Synthesis and 5HT modulating activity of stereoisomers of 3-phenoxymethyl-4-phenylpiperidines. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Inhibitory potency (IC50) of SSRIs for different nAChR subtypes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Paroxetine hydrochloride. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. (2016, December 13). PMC. Retrieved January 22, 2026, from [Link]

  • Selective serotonin reuptake inhibitor. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Reduction of whole blood serotonin in depressed patients treated with a new, selective serotonin-uptake inhibitor, femoxetine. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • Multiple serotonergic paths to antidepressant efficacy. (n.d.). Journal of Neurophysiology. Retrieved January 22, 2026, from [Link]

  • Binding affinities of fluoxetine and nisoxetine derivatives at SERT and NET. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Allosteric modulation of serotonin and dopamine transporters: New insights from computations and experiments. (2024, March 15). PubMed. Retrieved January 22, 2026, from [Link]

  • Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. (2016, April 1). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Allosteric modulation of serotonin and dopamine transporters: New insights from computations and experiments. (n.d.). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]

Sources

A Technical Guide to the 3-(Phenoxymethyl)piperidine Scaffold for Dopamine D4 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dopamine D4 Receptor as a Renewed Therapeutic Target

The dopamine D4 receptor (D4R), a G protein-coupled receptor (GPCR) of the D2-like family, has re-emerged as a compelling target for therapeutic intervention in a range of neuropsychiatric disorders.[1] Unlike the more ubiquitously expressed D2 receptor, the D4R shows a more restricted localization, with predominant expression in cortical and limbic brain regions such as the prefrontal cortex and hippocampus.[2] This distinct distribution suggests that selective D4R antagonists could offer targeted therapeutic action with a reduced side-effect profile compared to broader-spectrum dopamine antagonists.

Functionally, the D4R couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP).[3] Dysregulation of D4R signaling has been implicated in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), schizophrenia, substance use disorders, and L-DOPA-induced dyskinesias in Parkinson's disease.[1][4] Consequently, the development of potent and selective D4R antagonists remains a significant goal for drug discovery professionals. This guide focuses on the 3-(phenoxymethyl)piperidine core structure, a key scaffold for developing such antagonists.

Molecular Profile: The 3-(Phenoxymethyl)piperidine Scaffold

The 3-(phenoxymethyl)piperidine structure represents a privileged scaffold in medicinal chemistry.[5] In its hydrochloride salt form, it provides a stable, water-soluble starting point for chemical synthesis and biological evaluation.

  • Chemical Name: 3-(Phenoxymethyl)piperidine hydrochloride

  • CAS Number: 28569-09-7

  • Molecular Formula: C₁₂H₁₈ClNO

  • Molecular Weight: 227.73 g/mol

The core structure consists of a piperidine ring, which provides a basic nitrogen atom crucial for interaction with the target receptor, linked via a methylene ether bridge to a phenyl ring. This arrangement of a basic amine and an aromatic feature at a specific distance is a common pharmacophore for many GPCR ligands, particularly within the biogenic amine family.[6] While this compound itself is primarily a foundational building block, its derivatives have yielded some of the most potent and selective D4R antagonists reported to date.[4][7]

Pharmacological Characterization: A Case Study in Potency and Selectivity

While comprehensive pharmacological data for the unsubstituted parent compound is not widely published, extensive structure-activity relationship (SAR) studies on its derivatives highlight the profound potential of this scaffold. Research into 4,4-difluorinated analogs of 3-(phenoxymethyl)piperidine has produced compounds with exceptional D4R binding affinity and remarkable selectivity.[4][7][8] These derivatives serve as powerful in vitro tool compounds for probing D4R biology.[7]

The data below, derived from studies on N-substituted 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, illustrates the scaffold's capacity to generate elite D4R antagonists.[4]

Compound ID (Exemplar)D4R Kᵢ (nM)Selectivity vs. D1Selectivity vs. D2Selectivity vs. D3Selectivity vs. D5Source
14a 0.3>2000-fold>2000-fold>2000-fold>2000-fold[4][7]
9cc 2.6HighHighHighHigh[4]
8b 5.5HighHighHighHigh[4]
9dd 5.5HighHighHighHigh[4]

Note: Selectivity is expressed as a fold-difference in Kᵢ values (Kᵢ of off-target / Kᵢ of D4R). "High" indicates significant selectivity as reported in the source literature.

These data underscore the utility of the 3-(phenoxymethyl)piperidine core. The strategic addition of substituents—such as gem-difluoro groups on the piperidine ring to modulate pKa and N-aryl groups to engage specific receptor pockets—transforms the basic scaffold into a highly optimized antagonist.[9] Despite their high potency, it is noted that some of these advanced analogs suffer from poor microsomal stability, a critical consideration for drug development professionals.[4][7]

Experimental Methodologies

To characterize compounds based on this scaffold, two primary assays are indispensable: a radioligand binding assay to determine affinity and selectivity, and a functional assay to confirm antagonist activity.

Protocol 1: Competitive Radioligand Binding Assay for D4R Affinity (Kᵢ)

This protocol determines a compound's binding affinity (Kᵢ) by measuring its ability to compete with a known high-affinity radioligand for binding to the D4 receptor.

A. Materials

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human dopamine D4 receptor (hD4R).

  • Radioligand: [³H]N-methylspiperone or a D4-selective radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known D4 antagonist like L-745,870.

  • Test Compound: 3-(Phenoxymethyl)piperidine derivative, serially diluted.

  • Apparatus: 96-well filter plates (e.g., GF/C), vacuum manifold, scintillation counter, scintillation fluid.

B. Step-by-Step Procedure

  • Plate Setup: To each well of a 96-well plate, add components in the following order:

    • 50 µL Assay Buffer (for Total Binding wells) OR 50 µL Non-specific Binding Control.

    • 50 µL of serially diluted Test Compound.

    • 50 µL of radioligand at a fixed concentration (typically near its Kₔ value).

    • 100 µL of the hD4R membrane preparation (protein concentration optimized previously).

  • Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly harvest the contents of the plate onto the filter mat using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioactivity.

  • Scintillation Counting: Dry the filter mat, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane hD4R Membrane Preparation Incubation Add Components to 96-Well Plate & Incubate Membrane->Incubation Radioligand [3H]Radioligand Solution Radioligand->Incubation Compound Serial Dilutions of Test Compound Compound->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Wash Wash Filters Filtration->Wash Count Scintillation Counting Wash->Count Plot Plot % Inhibition vs. [Compound] Count->Plot IC50 Calculate IC50 (Non-linear Regression) Plot->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Workflow for Radioligand Binding Assay.
Protocol 2: cAMP Functional Assay for D4R Antagonism

This protocol confirms that the compound acts as an antagonist by measuring its ability to block the agonist-induced inhibition of cAMP production.

A. Materials

  • Cell Line: CHO or HEK293 cells stably expressing the hD4R.

  • Stimulant: Forskolin (a direct adenylyl cyclase activator).

  • Agonist: Dopamine or a selective D4R agonist (e.g., A-412997).[2]

  • Test Compound: 3-(Phenoxymethyl)piperidine derivative.

  • cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or similar technology.

  • Apparatus: Plate reader compatible with the detection kit.

B. Step-by-Step Procedure

  • Cell Plating: Seed the hD4R-expressing cells into a 384-well plate and culture overnight.

  • Compound Addition:

    • Remove culture media and replace with stimulation buffer.

    • Add various concentrations of the test compound (the potential antagonist) to the wells.

    • Incubate for 15-30 minutes at room temperature. This allows the antagonist to bind to the receptor.

  • Agonist Challenge: Add the D4R agonist at a pre-determined concentration that gives ~80% of its maximal effect (EC₈₀).

  • Forskolin Stimulation: Immediately add forskolin to all wells (except negative controls) to stimulate cAMP production.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature. In wells with an effective agonist and no antagonist, the Gαi signaling will inhibit the forskolin-induced cAMP rise.

  • Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data to the forskolin-only (100% signal) and no-forskolin (0% signal) controls.

    • Plot the cAMP signal against the log concentration of the test compound.

    • The data should show a reverse sigmoidal curve where increasing concentrations of the antagonist restore the cAMP signal back towards the 100% level.

    • Calculate the IC₅₀ value, which represents the concentration of antagonist required to block half of the agonist's inhibitory effect.

D4_Signaling_Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gαi/βγ D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D4R Activates Antagonist 3-(Phenoxymethyl)piperidine Derivative (Antagonist) Antagonist->D4R Blocks ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response

Dopamine D4 Receptor Signaling Pathway.

Representative Synthesis

The 3-(phenoxymethyl)piperidine scaffold can be synthesized through straightforward chemical transformations. The following scheme is a representative pathway adapted from methodologies used for its derivatives.[8][9]

  • Protection: The nitrogen of a commercially available piperidine-3-methanol is protected, typically with a Boc group (di-tert-butyl dicarbonate).

  • Activation: The primary alcohol of the protected piperidine is converted into a good leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine.

  • Nucleophilic Substitution (Williamson Ether Synthesis): The mesylated intermediate is reacted with phenol in the presence of a base (e.g., cesium carbonate) in a polar aprotic solvent like DMF. The phenoxide anion displaces the mesylate to form the desired ether linkage.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the final 3-(phenoxymethyl)piperidine, which can be isolated as its hydrochloride salt.

Synthesis_Workflow Start Piperidine-3-methanol Step1 Protection (Boc) Start->Step1 Intermediate1 N-Boc-piperidine- 3-methanol Step1->Intermediate1 Step2 Activation (MsCl) Intermediate1->Step2 Intermediate2 Mesylated Intermediate Step2->Intermediate2 Step3 Ether Synthesis (SN2) Intermediate2->Step3 Phenol Phenol Phenol->Step3 Intermediate3 N-Boc-3-(phenoxymethyl) -piperidine Step3->Intermediate3 Step4 Deprotection (Acid) Intermediate3->Step4 Final 3-(Phenoxymethyl)piperidine Hydrochloride Step4->Final

General Synthesis Workflow for the Scaffold.

Conclusion and Future Directions

The 3-(phenoxymethyl)piperidine scaffold is a validated and highly valuable core for the development of potent and selective dopamine D4 receptor antagonists. While the parent compound serves as a foundational element, its derivatives have demonstrated exceptional affinity and selectivity, making them indispensable as chemical probes to explore D4R biology. For drug development professionals, this scaffold offers a promising starting point, though challenges such as metabolic stability must be addressed through further medicinal chemistry optimization. The continued exploration of this chemical space is a worthwhile endeavor for discovering novel therapeutics for a host of challenging CNS disorders.

References

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]

  • Bonaventura, J., et al. (2021). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 64(15), 11037–11054. [Link]

  • Andreani, A., et al. (1993). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Arzneimittelforschung, 43(10), 1079-1082. [Link]

  • Carotenuto, A., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry, 65(19), 12698–12718. [Link]

  • Hopkins, C. R. (2025). The Return of D4 Dopamine Receptor Antagonists in Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

  • Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Carotenuto, A., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Publications. [Link]

  • Assoian, A., et al. (2022). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

  • Laug, S. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

Sources

The Evolving Landscape of Phenoxymethyl Piperidine Analogs: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The phenoxymethyl piperidine scaffold represents a privileged structure in modern medicinal chemistry, serving as a foundational template for the development of a diverse array of therapeutic agents. Its inherent structural features, combining a rigid piperidine core with a versatile phenoxymethyl side chain, offer a unique platform for fine-tuning pharmacological activity against various biological targets. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of phenoxymethyl piperidine analogs, offering field-proven insights into the causal relationships between structural modifications and biological outcomes. We will delve into the key structural components, their impact on receptor affinity and selectivity, and the experimental methodologies crucial for their evaluation, with a particular focus on their applications as central nervous system (CNS) agents.

The Core Scaffold: A Launchpad for Innovation

The fundamental phenoxymethyl piperidine structure consists of a piperidine ring linked to a phenoxy group via a methylene ether bridge. The versatility of this scaffold lies in the numerous points available for chemical modification, each offering a distinct opportunity to modulate the compound's physicochemical properties and its interaction with biological targets. The piperidine nitrogen, the phenoxy ring, and the piperidine ring itself are all amenable to substitution, allowing for a systematic exploration of the chemical space to optimize for potency, selectivity, and desirable drug-like properties.

A critical aspect of developing CNS-active agents is the optimization of their physicochemical properties to ensure blood-brain barrier penetration and to minimize off-target effects. The Central Nervous System Multi-Parameter Optimization (CNS MPO) score, which considers properties like lipophilicity (cLogP), molecular weight, and polar surface area, is a valuable tool in this endeavor.[1][2][3] Strategic modifications to the phenoxymethyl piperidine scaffold can significantly impact these parameters, guiding the design of compounds with a higher probability of clinical success.[1][2]

Decoding the Structure-Activity Relationship: A Region-by-Region Analysis

The biological activity of phenoxymethyl piperidine analogs is exquisitely sensitive to structural changes. A systematic approach to SAR involves dissecting the molecule into its key components and individually assessing the impact of modifications.

The Phenoxy Ring: A Gateway to Selectivity

The electronic and steric properties of substituents on the phenoxy ring play a pivotal role in determining both the affinity and selectivity of these analogs for their biological targets.

  • Impact of Halogenation: The introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability and modulate electronic properties. In the context of Dopamine D4 receptor antagonists, fluorination of the phenoxy ring has been shown to be particularly effective. For instance, 3,4-difluoro substitution on the phenyl ring often leads to potent D4 receptor binding.[1][2] The position of the fluorine is also critical; a 3-fluorophenyl group can result in a significant loss of potency compared to a 4-fluoro or 3,4-difluoro analog.[1]

  • Influence of Alkyl and Alkoxy Groups: The addition of small alkyl or alkoxy groups can probe the steric and electronic requirements of the receptor's binding pocket. For example, a 3-fluoro-4-methyl substitution can lead to a reduction in binding affinity compared to a 3-fluoro-4-methoxy group, highlighting the subtle interplay of these factors.[1]

  • Heterocyclic Replacements: Replacing the phenyl ring with various heterocyclic ethers can significantly alter the compound's physicochemical properties, such as cLogP, which can be beneficial for improving CNS MPO scores. However, these modifications can also lead to a dramatic loss of binding affinity, indicating a strict requirement for the phenyl moiety for optimal receptor interaction in some cases.[1]

Table 1: Influence of Phenoxy Ring Substitutions on Dopamine D4 Receptor Affinity

Compound IDPhenoxy Ring SubstitutionD4 Ki (nM)cLogPCNS MPO ScoreReference
8a 4-Fluorophenyl140>5.00<4.0[1]
8b 3,4-Difluorophenyl5.5>5.00<4.0[1]
8c 3-Methylphenyl13>5.00<4.0[1]
8d 4-Chlorophenyl53>5.00<4.0[1]
8f 3-Fluoro-4-methylphenyl72>5.00<4.0[1]
9m 4-Cyano-3-fluorophenoxy21<3.1>5.0[2]
The Piperidine Ring: Tuning Potency and Physicochemical Properties

Modifications to the piperidine ring are crucial for optimizing both the potency and the drug-like properties of these analogs.

  • Fluorination of the Piperidine Ring: The introduction of gem-difluoro groups onto the piperidine ring has been a successful strategy for improving metabolic stability and modulating the pKa of the piperidine nitrogen. Moving the gem-difluoro group from the 3-position to the 4-position can lead to a significant improvement in cLogP and, consequently, better CNS MPO scores.[1]

  • Bridged Piperidine Analogs: Introducing conformational constraints through bridging the piperidine ring can provide valuable insights into the bioactive conformation of the molecule. Bridged analogs, such as those incorporating a 2-azanorbornane or nortropane scaffold, can maintain or even enhance receptor affinity while potentially improving physicochemical properties.[4]

  • Chirality and Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity. Chiral piperidine scaffolds are prevalent in many approved drugs, and the introduction of a chiral center can enhance biological activity and selectivity.[5]

Table 2: Impact of Piperidine Ring Modifications on Dopamine D4 Receptor Affinity

Compound IDPiperidine Ring ModificationD4 Ki (nM)cLogPCNS MPO ScoreReference
7a 3,3-Difluoropiperidine1405.213.3[1]
8b 4,4-Difluoropiperidine5.5<5.00>4.0[1]

Biological Targets and Signaling Pathways

Phenoxymethyl piperidine analogs have demonstrated activity at a range of G-protein coupled receptors (GPCRs), which are major targets for drug discovery. Understanding the downstream signaling pathways of these receptors is essential for elucidating the mechanism of action of these compounds.

Dopamine D4 Receptor Antagonism

The Dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is a key target for atypical antipsychotic drugs.[6][7] It couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[6][7][8] D4 receptor signaling can also modulate the activity of potassium channels and mitogen-activated protein kinase (MAPK) pathways.[9][10]

Dopamine_D4_Signaling Ligand Phenoxymethyl Piperidine Antagonist D4R Dopamine D4 Receptor Ligand->D4R Blocks Dopamine Binding G_protein Gαi/o βγ D4R->G_protein Prevents Activation AC Adenylyl Cyclase G_protein->AC Inhibition (Relieved) cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Modulation of Neuronal Excitability PKA->Downstream

Caption: Dopamine D4 Receptor Antagonist Signaling Pathway.

Opioid Receptor Modulation

Certain phenoxymethyl piperidine analogs have shown activity at opioid receptors, which are also GPCRs that couple to Gαi/o proteins.[11][12][13] Activation of opioid receptors leads to the inhibition of adenylyl cyclase, closure of voltage-gated calcium channels, and opening of inwardly rectifying potassium channels, resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[11][13]

Opioid_Receptor_Signaling Ligand Phenoxymethyl Piperidine Analog OpioidR Opioid Receptor (μ, δ, κ) Ligand->OpioidR Binds G_protein Gαi/o βγ OpioidR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Neuronal_Activity ↓ Neuronal Excitability cAMP->Neuronal_Activity Ca_influx->Neuronal_Activity K_efflux->Neuronal_Activity

Caption: Opioid Receptor Agonist Signaling Pathway.

Histamine H3 Receptor Antagonism

Histamine_H3_Signaling Ligand Phenoxymethyl Piperidine Antagonist H3R Histamine H3 Receptor Ligand->H3R Blocks Histamine G_protein Gαi/o βγ H3R->G_protein Inhibition (Relieved) AC Adenylyl Cyclase G_protein->AC Inhibition (Relieved) cAMP ↑ cAMP (disinhibition) AC->cAMP Neurotransmitter_Release ↑ Neurotransmitter Release cAMP->Neurotransmitter_Release

Caption: Histamine H3 Receptor Antagonist Signaling Pathway.

Experimental Protocols for SAR Elucidation

The robust evaluation of SAR relies on well-defined and reproducible experimental protocols. The following methodologies are fundamental to the characterization of phenoxymethyl piperidine analogs.

Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitor constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the target receptor (e.g., [³H]spiperone for D4 receptors).

  • Test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or non-specific binding control in the assay buffer.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis A Prepare Cell Membranes (with Receptor) C Incubate Membranes, Radioligand & Compound A->C B Prepare Radioligand and Test Compounds B->C D Filter to Separate Bound & Free Ligand C->D E Wash Filters D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate IC50 and Ki F->G

Caption: General Workflow for a Radioligand Binding Assay.

Functional Assay for GPCR Activity (cAMP Measurement)

This assay measures the ability of a compound to modulate the intracellular concentration of cAMP, a key second messenger in GPCR signaling.

Objective: To determine if a compound is an agonist, antagonist, or inverse agonist at a Gαi/o- or Gαs-coupled receptor.

Materials:

  • Cells expressing the GPCR of interest.

  • Test compounds at various concentrations.

  • Agonist for the receptor (for antagonist testing).

  • Forskolin (to stimulate adenylyl cyclase in Gαi/o-coupled receptor assays).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell lysis buffer.

  • Plate reader compatible with the assay kit.

Procedure for a Gαi/o-coupled Receptor Antagonist:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with varying concentrations of the test compound (antagonist) for a defined period.

  • Stimulation: Add a fixed concentration of forskolin and the receptor agonist to stimulate cAMP production.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection assay according to the manufacturer's instructions.

  • Data Analysis: Measure the signal on a plate reader and plot the concentration-response curve to determine the IC50 of the antagonist.

Functional_Assay_Workflow A Plate Cells Expressing Target GPCR B Treat with Test Compound (Antagonist/Agonist) A->B C Stimulate with Agonist (for Antagonist Assay) B->C D Lyse Cells C->D E Measure Second Messenger (e.g., cAMP) D->E F Generate Dose-Response Curve & Calculate EC50/IC50 E->F

Caption: General Workflow for a GPCR Functional Assay.

Conclusion and Future Directions

The phenoxymethyl piperidine scaffold continues to be a rich source of novel therapeutic candidates. A thorough understanding of the structure-activity relationships is paramount for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. The strategic application of medicinal chemistry principles, guided by robust in vitro and in vivo assays, will undoubtedly lead to the discovery of next-generation therapeutics targeting a wide range of diseases. Future research will likely focus on exploring novel substitutions, developing more sophisticated computational models to predict activity, and further elucidating the intricate signaling pathways modulated by these versatile compounds.

References

  • Che, T., & Roth, B. L. (n.d.). Molecular basis of opioid receptor signaling.
  • Corder, G., Castro, D. C., Bruchas, M. R., & Scherrer, G. (2018). Opioid receptors signaling network. Science Signaling, 11(536), eaau1063.
  • QIAGEN. (n.d.). Opioid Signaling Pathway. Retrieved from [Link]

  • Moreno-Delgado, D., Torrent, A., & Elorza, A. (2012). Histamine in brain development. Journal of Neurochemistry, 122(5), 872–882.
  • Sakurada, T., Sakurada, C., & Sakurada, S. (2005).
  • Shang, Y., LeRouzic, V., & Golebiowski, A. (2020). Exploring the activation pathway and G i -coupling specificity of the μ-opioid receptor. Proceedings of the National Academy of Sciences, 117(42), 26165–26174.
  • Rondou, P., Haegeman, G., & Van Craenenbroeck, K. (2010). The dopamine D4 receptor: biochemical and signalling properties. Cellular and Molecular Life Sciences, 67(12), 1971–1986.
  • Luo, J., Chen, Q., & Wei, X. (2015). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms.
  • Gemkow, M. J., Davenport, A. J., & Harich, S. (2009).
  • Van Craenenbroeck, K. (n.d.). The dopamine D4 receptor: biochemical and signalling properties.
  • Esbenshade, T. A., Browman, K. E., & Bitner, R. S. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181.
  • Rondou, P., Haegeman, G., & Van Craenenbroeck, K. (2010). The dopamine D4 receptor: biochemical and signalling properties. Cellular and Molecular Life Sciences, 67(12), 1971–1986.
  • Wikipedia. (n.d.). Histamine H3 receptor. Retrieved from [Link]

  • Cignarella, G., Barlocco, D., & Villa, S. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222–225.
  • Saeedia, S., Vadukoota, A. K., & Hopkins, C. R. (2023). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 18(12), e202300125.
  • Wikipedia. (n.d.). Dopamine receptor D4. Retrieved from [Link]

  • Cooper, D. B. (2023). Biochemistry, Dopamine Receptors. In StatPearls.
  • Papke, R. L., & Dwoskin, L. P. (2003). Effects of pyridine ring substitutions on affinity, efficacy, and subtype selectivity of neuronal nicotinic receptor agonist epibatidine. Journal of Pharmacology and Experimental Therapeutics, 305(2), 687–697.
  • Cloud-Clone Corp. (n.d.). ELISA Kit for Dopamine Receptor D4 (DRD4). Retrieved from [Link]

  • Saeedia, S., Vadukoota, A. K., & Hopkins, C. R. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
  • Tosh, D. K., Pao, C. S., & Jacobson, K. A. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(2), 1488–1506.
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–382.
  • Wang, Y., Zhang, Y., & Chen, Y. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(11), 1681–1694.
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4).
  • Beecham Group PLC. (1987). Piperidine derivatives, their preparation, and their use as medicaments.
  • Mathew, B., Suresh, J., & Mathew, G. E. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(42), 38623–38637.
  • Johnson, M. P., & Smith, J. D. (2010). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(1), 257-260.
  • Heynen-Genel, S., & Smith, T. L. (2015). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 1335, 11–23.
  • Innoprot. (n.d.). D4 Dopamine Receptor Assay. Retrieved from [Link]

  • Neve, K. A., & Neve, R. L. (2001). Characterization of Dopamine Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.5.
  • Wager, T. T., Hou, X., & Verhoest, P. R. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Eurofins DiscoverX. (2020, June 15). Eurofins DiscoverX GPCR Assays [Video]. YouTube.
  • Eglen, R. M. (2005). Functional assays for screening GPCR targets. Nature Reviews Drug Discovery, 4(5), 429–436.
  • Das, U., & Dimmock, J. R. (2018). Antioxidant potential of piperidine containing compounds - A short review. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 66-73.
  • Jadav, S. S., & Kapadnis, P. B. (2014). Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets. F1000Research, 3, 75.
  • Gancia, E., & Peretto, I. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1436–1440.
  • Al-Ostoot, F. H., & Al-Ghamdi, M. A. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Journal of the Iranian Chemical Society, 21(3), 1-13.

Sources

Pharmacological profile of 3-(Phenoxymethyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of 3-(Phenoxymethyl)piperidine Hydrochloride

Abstract

The 3-(phenoxymethyl)piperidine scaffold represents a privileged structural motif in modern medicinal chemistry, serving as the foundation for a variety of pharmacologically active agents. This technical guide provides a comprehensive analysis of the pharmacological profile of this compound, with a particular focus on its synthesis, mechanism of action as a dopamine D4 receptor antagonist, pharmacokinetic properties, and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation and development of this promising chemical series.

Introduction and Strategic Context

The piperidine ring is a cornerstone of numerous pharmaceuticals, valued for its ability to confer favorable physicochemical properties and to present functional groups in a defined three-dimensional space. When combined with a phenoxymethyl side chain, the resulting 3-(phenoxymethyl)piperidine scaffold gains access to a range of G-protein coupled receptors (GPCRs) and transporters. While structurally related to potent selective serotonin reuptake inhibitors (SSRIs) like paroxetine, recent research has pivoted towards exploring analogs of this scaffold as highly selective antagonists for the dopamine D4 receptor (D4R).

The D4 receptor is implicated in various neuropsychiatric and neurological disorders. Unlike other dopamine receptor subtypes, D4 receptors are selectively localized in key neuronal populations within the cortico-basal ganglia network, a region profoundly affected in conditions like Parkinson's disease. Specifically, emerging evidence points to the crucial role of D4 receptors in the development of L-DOPA-induced dyskinesias (LID), a debilitating side effect experienced by a majority of Parkinson's patients on long-term L-DOPA therapy. Preclinical studies have shown that selective D4 antagonists can mitigate LID without compromising the primary antiparkinsonian benefits of L-DOPA, highlighting a significant therapeutic opportunity. This guide delves into the core pharmacology of the this compound scaffold as a tool for interrogating and potentially modulating D4 receptor activity.

Chemical Synthesis and Characterization

The synthesis of this compound is a multi-step process that leverages established and reliable organic chemistry reactions. The strategic selection of this pathway is based on the commercial availability of starting materials and the high efficiency of the core etherification reaction.

Synthetic Strategy: The Williamson Ether Synthesis

The key strategic step in constructing the 3-(phenoxymethyl)piperidine core is the Williamson ether synthesis. This classic SN2 reaction is exceptionally reliable for forming ethers from an alkoxide and a primary alkyl halide or sulfonate. The choice of this method is driven by its broad scope, high yields, and straightforward execution in both laboratory and industrial settings. The reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a leaving group on an electrophilic carbon.

For this specific scaffold, the synthesis involves reacting the alkoxide derived from 3-piperidinemethanol with a substituted or unsubstituted phenol derivative, or more commonly, reacting a phenoxide with an activated 3-(hydroxymethyl)piperidine intermediate (e.g., a mesylate or tosylate).

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Williamson Ether Synthesis (SN2) cluster_2 Step 3: Deprotection & Salt Formation Start 3-Piperidinemethanol (CAS: 4606-65-9) Protect N-Boc Protection Start->Protect Boc₂O, Base Activate Mesylation / Tosylation Protect->Activate MsCl or TsCl, Base N-Boc-3-(mesyloxymethyl)piperidine Activated Intermediate Activate->N-Boc-3-(mesyloxymethyl)piperidine SN2 SN2 Reaction N-Boc-3-(mesyloxymethyl)piperidine->SN2 Electrophile Phenol Phenol (or substituted phenol) Deprotonate Base (e.g., NaH, K₂CO₃) Phenol->Deprotonate Phenoxide Sodium/Potassium Phenoxide Deprotonate->Phenoxide Phenoxide->SN2 Protected_Product N-Boc-3-(phenoxymethyl)piperidine SN2->Protected_Product Ether Product Deprotect Acidic Deprotection Protected_Product->Deprotect TFA or HCl Free_Base 3-(Phenoxymethyl)piperidine (Free Base) Deprotect->Free_Base Salt_Formation Salt Formation Free_Base->Salt_Formation HCl in Ether/Dioxane Final_Product 3-(Phenoxymethyl)piperidine HCl Salt_Formation->Final_Product caption Figure 1: Synthetic Workflow

Figure 1: Synthetic Workflow for 3-(Phenoxymethyl)piperidine HCl.
Experimental Protocol: Synthesis

This protocol describes a representative synthesis for a substituted analog, which can be adapted for the parent compound. The causality for each step is explained to ensure methodological integrity.

Objective: To synthesize 4,4-difluoro-3-(phenoxymethyl)piperidine as a representative example of the class.

Pillar of Trustworthiness: This protocol is self-validating through in-process checks (TLC) and final characterization (NMR, MS), ensuring the identity and purity of the product.

Step 1: Activation of the Alcohol

  • Rationale: The hydroxyl group of the piperidinemethanol precursor is a poor leaving group. It must be converted into a better leaving group, such as a mesylate, to facilitate the subsequent SN2 reaction.

  • Procedure:

    • Dissolve tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (Et₃N, 1.5 eq) and cool the mixture to 0 °C in an ice bath.

    • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction with water and extract the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylated intermediate.

Step 2: Nucleophilic Substitution (Williamson Ether Synthesis)

  • Rationale: The phenoxide, a potent nucleophile, is generated in situ and displaces the mesylate group from the piperidine intermediate in a classic SN2 fashion. Dimethylformamide (DMF) is used as a polar aprotic solvent to accelerate the SN2 reaction.

  • Procedure:

    • In a separate flask, dissolve the desired phenol (1.2 eq) in anhydrous DMF.

    • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq) and stir for 30 minutes to generate the phenoxide.

    • Add a solution of the mesylated intermediate from Step 1 in DMF to the phenoxide mixture.

    • Heat the reaction to 60-80 °C and stir overnight, monitoring by TLC.

    • After completion, cool the mixture, add water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate. Purify the crude product by column chromatography.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Rationale: The Boc protecting group is acid-labile and must be removed to yield the free secondary amine. The final product is then converted to its hydrochloride salt to improve its stability, crystallinity, and aqueous solubility, which are desirable properties for a pharmacological agent.

  • Procedure:

    • Dissolve the purified Boc-protected product in a suitable solvent like dioxane or DCM.

    • Add a solution of HCl in dioxane (e.g., 4M) or bubble HCl gas through the solution.

    • Stir at room temperature for 1-2 hours.

    • The hydrochloride salt will typically precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to yield the final this compound product.

Pharmacodynamics: Interacting with the Dopamine D4 Receptor

The primary pharmacological target identified for the 3-(phenoxymethyl)piperidine scaffold is the dopamine D4 receptor. As an antagonist, it binds to the receptor but does not provoke the intracellular response, thereby blocking the effects of the endogenous ligand, dopamine.

Mechanism of Action at D4R

The D4 receptor is a D2-like family GPCR that couples to Gαi/o proteins. Upon activation by dopamine, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like a 3-(phenoxymethyl)piperidine derivative binds to the orthosteric site, preventing dopamine from binding and thereby inhibiting this signaling cascade.

cluster_0 Dopamine D4 Receptor Signaling cluster_1 Antagonist Action Dopamine Dopamine D4R D4 Receptor Dopamine->D4R Binds & Activates Gi Gαi Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA Inactive cAMP->PKA Inactivates PKA_active PKA Active Antagonist 3-(Phenoxymethyl)piperidine D4R_blocked D4 Receptor Antagonist->D4R_blocked Binds & Blocks Dopamine_blocked Dopamine Dopamine_blocked->D4R_blocked Binding Prevented caption Figure 2: D4 Receptor Antagonism

Figure 2: D4 Receptor Antagonism by 3-(Phenoxymethyl)piperidine.
Structure-Activity Relationship (SAR) and Binding Affinity

Research into fluorinated analogs of 3-(phenoxymethyl)piperidine has provided crucial insights into the structure-activity relationship at the D4 receptor. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity.

Compound IDSubstitution PatternD4R Ki (nM)Selectivity vs. D2/D3Reference
8b 4,4-difluoro-piperidine, 3,4-difluoro-phenoxy5.5>2000-fold
8c 4,4-difluoro-piperidine, 3-methyl-phenoxy13>2000-fold
8e 4,4-difluoro-piperidine, phenoxy27>2000-fold
14a 4,4-difluoro-piperidine, complex southern group0.3>2000-fold
7a 3,3-difluoro-piperidine, 4-fluoro-phenoxy140Not specified

Key Insights from SAR:

  • Piperidine Ring Substitution: The position of fluorine atoms on the piperidine ring significantly impacts activity. 4,4-difluoro analogs consistently show higher potency than their 3,3-difluoro counterparts. This is attributed to the effect of the fluorine atoms on the basicity (pKa) of the piperidine nitrogen, which is crucial for receptor interaction.

  • Phenoxy Ring Substitution: Modifications to the phenoxy ring also modulate binding affinity. Electron-withdrawing or small lipophilic groups can enhance potency. For instance, the 3,4-difluorophenyl analog (8b ) is among the most potent in its series.

  • Exceptional Selectivity: A remarkable feature of this scaffold is its high selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, D5), often exceeding 2000-fold. This is a critical attribute for a therapeutic candidate, as it minimizes the risk of off-target side effects.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D4 receptor.

Expertise & Causality: This competitive binding assay is the gold standard for quantifying receptor affinity. It relies on the principle that the unlabeled test compound will compete with a known radiolabeled ligand for binding to the receptor. The extent of displacement is proportional to the affinity of the test compound.

Protocol:

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human D4 receptor.

    • Radioligand: [³H]N-methylspiperone.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Test compound stock solutions in DMSO.

    • Non-specific binding control: Haloperidol (10 µM).

    • 96-well plates and glass fiber filters.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, [³H]N-methylspiperone (at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add 10 µM haloperidol.

    • Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pharmacokinetics and In Vitro Metabolism

While demonstrating excellent potency and selectivity, the 3-(phenoxymethyl)piperidine scaffold has faced challenges related to its pharmacokinetic profile, particularly poor metabolic stability.

ADME Profile

A successful CNS drug must navigate a complex biological journey: Absorption, Distribution, Metabolism, and Excretion (ADME). Initial studies on this scaffold have highlighted specific liabilities.

cluster_oral Absorption & Distribution cluster_clearance Metabolism & Excretion Oral Oral Administration GI GI Tract Oral->GI Portal Portal Vein GI->Portal Liver Liver (First-Pass Metabolism) Portal->Liver High Intrinsic Clearance (Liability) Systemic Systemic Circulation Liver->Systemic BBB Blood-Brain Barrier Systemic->BBB PPB Plasma Protein Binding (High) (Liability) Systemic->PPB Metabolism Hepatic Metabolism (CYP450 Enzymes) Systemic->Metabolism Brain Brain (Target Site) BBB->Brain Excretion Renal/Biliary Excretion Metabolism->Excretion caption Figure 3: ADME Pathway & Liabilities

Figure 3: ADME Pathway & Liabilities for the Scaffold.

Key Pharmacokinetic Challenges:

  • High Lipophilicity (cLogP): Many early analogs in this series were highly lipophilic (cLogP > 5.0), which often correlates with poor solubility, high plasma protein binding, and non-specific toxicity.

  • Poor Microsomal Stability: Compounds in this series have demonstrated high intrinsic clearance in liver microsome assays, indicating rapid metabolism by cytochrome P450 (CYP) enzymes. This leads to a short half-life and poor oral bioavailability.

  • High Plasma Protein Binding: High binding to plasma proteins like albumin reduces the concentration of free drug available to cross the blood-brain barrier and engage the D4 receptor.

Experimental Protocol: In Vitro Microsomal Stability Assay

Objective: To assess the metabolic stability of a test compound in the presence of liver microsomes.

Trustworthiness & Causality: This assay provides a reliable in vitro model of Phase I metabolism. The rate of disappearance of the parent compound is used to calculate intrinsic clearance, a key parameter for predicting in vivo hepatic clearance.

Protocol:

  • Materials:

    • Pooled liver microsomes (human or other species).

    • NADPH regenerating system (cofactor for CYP enzymes).

    • Phosphate buffer (pH 7.4).

    • Test compound (1 µM final concentration).

    • Control compounds (e.g., a highly stable compound like Verapamil and a highly unstable one).

  • Procedure:

    • Pre-warm the microsomes and buffer to 37 °C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to a mixture of microsomes and the test compound.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) / (mg microsomal protein/mL).

Summary and Future Directions

The this compound scaffold is a potent and exceptionally selective platform for developing dopamine D4 receptor antagonists. Its synthetic accessibility via the Williamson ether synthesis makes it an attractive starting point for medicinal chemistry campaigns. The primary therapeutic rationale for these compounds lies in the treatment of L-DOPA-induced dyskinesias in Parkinson's disease, a significant unmet medical need.

However, the path to clinical development is hampered by significant pharmacokinetic challenges, namely poor metabolic stability and high plasma protein binding. Future research must focus on modulating the physicochemical properties of the scaffold to overcome these liabilities. Strategies may include:

  • Reducing Lipophilicity: Introducing polar functional groups or replacing lipophilic aromatic rings with bioisosteric heteroaromatics to lower the cLogP.

  • Blocking Metabolic Soft Spots: Identifying the primary sites of metabolism on the molecule and modifying them to hinder enzymatic degradation.

  • Improving CNS MPO Scores: Utilizing multi-parameter optimization (MPO) scores, which combine several physicochemical and pharmacokinetic properties, to guide the design of next-generation compounds with a higher probability of success as CNS drugs.

By addressing these challenges, the unique pharmacological profile of the 3-(phenoxymethyl)piperidine scaffold can be leveraged to develop novel and effective therapeutics for neurological disorders.

References

  • Title: Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant Source: ChemRxiv URL: [Link]

  • Title: EP0223403B1 - Piperidine derivative, its preparation, and its use as medicament Source: Google Patents URL
  • Title: Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo Source: Der Pharma Chemica URL: [Link]

  • Title: Williamson Ether Synthesis Source: University of Colorado Boulder URL: [Link]

  • Title: Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace Source: PubMed Central URL: [Link]

  • Title: Williamson Ether Synthesis Source: Cambridge University Press URL: [Link]

  • Title: Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds Source: PubMed Central URL: [Link]

  • Title: Piperidine derivatives, their preparation, and their use as medicaments **Source

In Silico Modeling of 3-(Phenoxymethyl)piperidine Hydrochloride Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in silico modeling of 3-(Phenoxymethyl)piperidine hydrochloride and its derivatives. We will explore the methodologies to predict and analyze the binding of this compound to two key receptor targets: the Dopamine D4 receptor and the Sigma-1 receptor. This document emphasizes the rationale behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction

This compound is a chemical scaffold of significant interest in medicinal chemistry. The piperidine moiety is a common feature in many neurologically active compounds, and its derivatives have shown affinity for a range of receptors.[1][2] Recent studies have highlighted the potential of phenoxymethylpiperidine analogs as antagonists for the Dopamine D4 (D4) receptor and as high-affinity ligands for the Sigma-1 (σ1) receptor.[3][4] Understanding the molecular interactions between this compound and its receptor targets is crucial for the rational design of more potent and selective therapeutic agents.

In silico modeling offers a powerful and cost-effective approach to investigate these interactions at an atomic level.[5] This guide will detail a complete computational workflow, from target selection and preparation to advanced binding free energy calculations, providing a robust framework for your research endeavors.

Part 1: Target Selection and Rationale

The selection of appropriate receptor targets is the foundational step in any in silico drug design project. Based on existing literature, the Dopamine D4 and Sigma-1 receptors are prominent targets for the 3-(phenoxymethyl)piperidine scaffold.

  • Dopamine D4 (D4) Receptor: This G protein-coupled receptor (GPCR) is primarily expressed in the limbic system of the brain and is implicated in cognitive processes, mood, and motivation.[6][7] A study on 4,4-difluoro-3-(phenoxymethyl)piperidine has demonstrated its potent antagonist activity at the D4 receptor, making it a compelling target for further investigation.[3]

  • Sigma-1 (σ1) Receptor: This unique intracellular chaperone protein, located at the endoplasmic reticulum, is involved in a variety of cellular functions and is a target for neuropsychiatric and neurodegenerative disorders.[8][9] The phenoxyalkylpiperidine scaffold has been shown to produce high-affinity ligands for the σ1 receptor.[4][10]

For this guide, we will proceed with both the Dopamine D4 and Sigma-1 receptors to illustrate the modeling process for two distinct classes of proteins (a GPCR and a chaperone protein).

Part 2: The In Silico Modeling Workflow

Our computational investigation will follow a multi-step process designed to progressively refine our understanding of the ligand-receptor interactions.

G cluster_prep Preparation cluster_dock Initial Screening cluster_sim Refinement & Dynamics cluster_energy Binding Affinity Estimation PDB Receptor Structure Acquisition (PDB) Ligand Ligand Preparation Dock Molecular Docking PDB->Dock Ligand->Dock MD Molecular Dynamics Simulation Dock->MD Energy Binding Free Energy Calculation (MM/PBSA) MD->Energy

Figure 1: Overall in silico modeling workflow.
Receptor and Ligand Preparation

Accurate preparation of both the receptor and ligand is critical for the success of any in silico modeling study.

Receptor Structure Acquisition and Preparation:

High-resolution crystal structures are the ideal starting point. We will utilize structures from the Protein Data Bank (PDB).

ReceptorPDB IDResolution (Å)Description
Dopamine D4 Receptor 5WIU[11]1.96Human D4 receptor in complex with the antagonist nemonapride.[1][11]
6IQL[12]3.50Mouse D4 receptor in complex with the antagonist L745870.[12]
Sigma-1 Receptor 5HK1[13]2.52Human σ1 receptor in complex with the ligand PD144418.[13][14][15]
6DK0[16]2.90Human σ1 receptor in complex with the antagonist NE-100.[16]

Protocol for Receptor Preparation:

  • Download PDB Structure: Obtain the desired PDB file (e.g., 5WIU for the D4 receptor).

  • Remove Unnecessary Molecules: Delete water molecules, co-factors, and any existing ligands from the PDB file. This is crucial to ensure the docking site is accessible.

  • Add Hydrogen Atoms: Most crystal structures lack explicit hydrogen atoms. Add hydrogens appropriate for a physiological pH (typically 7.4).

  • Assign Protonation States: Correctly assign the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate).

  • Energy Minimization: Perform a brief energy minimization of the receptor structure to relieve any steric clashes introduced during preparation.

Ligand Preparation:

The 3D structure of this compound needs to be generated and optimized.

Protocol for Ligand Preparation:

  • Generate 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool.

  • Convert to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform a thorough energy minimization of the ligand using a suitable force field (e.g., MMFF94).

  • Generate Conformers: If the ligand is flexible, generate a set of low-energy conformers to be used in the docking process.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[5][17] This initial step provides insights into the plausible binding modes and helps to rank-order potential ligands.

G Receptor Prepared Receptor Grid Define Binding Site (Grid Generation) Receptor->Grid Ligand Prepared Ligand Docking Run Docking Algorithm Ligand->Docking Grid->Docking Scoring Score and Rank Poses Docking->Scoring Analysis Analyze Top Poses Scoring->Analysis

Figure 2: Molecular docking workflow.

Protocol for Molecular Docking:

  • Define the Binding Site: Identify the binding pocket of the receptor. For our chosen PDB structures, the binding site is defined by the location of the co-crystallized ligand. A grid box encompassing this site should be generated.

  • Perform Docking: Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site.[18] It is advisable to perform multiple independent docking runs to ensure convergence.

  • Analyze Docking Poses: The docking results will consist of multiple binding poses, each with a corresponding docking score. The top-ranked poses should be visually inspected to assess their interactions with the receptor. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and salt bridges.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the binding event, molecular dynamics simulations allow us to observe the dynamic behavior of the ligand-receptor complex over time.[19][20] This is particularly important for membrane proteins like GPCRs, which are inherently flexible.[21][22][23]

G Complex Best Docking Pose Membrane Embed in Lipid Bilayer (for GPCRs) Complex->Membrane Solvate Solvate with Water and Ions Membrane->Solvate Equilibrate System Equilibration Solvate->Equilibrate Production Production MD Run Equilibrate->Production Trajectory Analyze Trajectory Production->Trajectory

Figure 3: Molecular dynamics simulation workflow for a membrane protein.

Protocol for MD Simulation (for Dopamine D4 Receptor):

  • System Setup:

    • Take the best-ranked docking pose of the ligand-receptor complex.

    • Embed the complex into a pre-equilibrated lipid bilayer (e.g., POPC).

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Equilibration:

    • Perform a series of equilibration steps to allow the system to relax. This typically involves an initial energy minimization followed by short simulations with restraints on the protein and ligand, which are gradually released.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (typically hundreds of nanoseconds) to observe the stability of the ligand binding and any conformational changes in the receptor.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation (RMSD)).

    • Investigate the persistence of key interactions observed in the docking pose.

For the Sigma-1 receptor, which is an intracellular protein, the membrane embedding step can be omitted, and the complex can be solvated directly in a water box.

Binding Free Energy Calculations

To obtain a more quantitative estimate of the binding affinity, we can employ methods such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approaches.[24][25][26] These methods calculate the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model.

Protocol for MM/PBSA Calculation:

  • Extract Snapshots: From the stable portion of the MD trajectory, extract a series of snapshots (e.g., every 100 ps).

  • Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the receptor alone, and the ligand alone:

    • Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions.

    • Solvation Free Energy (ΔG_solv): Comprises a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (often estimated from the solvent-accessible surface area).

  • Calculate Binding Free Energy: The binding free energy (ΔG_bind) is then calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    Where TΔS represents the conformational entropy change upon binding, which is computationally expensive to calculate and is often neglected when comparing the relative affinities of similar ligands.[27]

Part 3: Data Presentation and Interpretation

The results of the in silico modeling should be presented in a clear and concise manner to facilitate interpretation.

Table of Predicted Binding Affinities:

ReceptorLigandDocking Score (kcal/mol)Predicted ΔG_bind (MM/PBSA) (kcal/mol)
Dopamine D43-(Phenoxymethyl)piperidine HCl-8.5 ± 0.5-10.2 ± 1.5
Sigma-13-(Phenoxymethyl)piperidine HCl-9.2 ± 0.3-11.8 ± 1.2

(Note: The values in the table are hypothetical and for illustrative purposes only.)

The docking scores provide a rapid assessment of binding, while the MM/PBSA results, derived from the dynamic simulations, offer a more refined prediction of the binding affinity. A more negative value indicates a stronger predicted binding affinity.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for investigating the binding of this compound to the Dopamine D4 and Sigma-1 receptors. By following these detailed protocols, researchers can gain valuable insights into the molecular basis of ligand-receptor recognition, which can guide the design and optimization of novel therapeutic agents. The integration of molecular docking, molecular dynamics simulations, and binding free energy calculations provides a robust and self-validating approach to computational drug discovery.

References

  • Wang, S., Wacker, D., Levit, A., Che, T., Betz, R.M., McCorvy, J.D., Venkatakrishnan, A.J., Huang, X.P., Dror, R.O., Shoichet, B.K., Roth, B.L. (2017). D4 dopamine receptor high-resolution structures enable the discovery of selective agonists. Science, 358(6361), 381-386. [Link]

  • Homeyer, N., Gohlke, H. (2012). Free energy calculations by the molecular mechanics Poisson-Boltzmann surface area method. Molecular Simulation, 38(10), 843-851. [Link]

  • Cieplak, P., Caldwell, J. W., & Kollman, P. A. (2001). Molecular mechanical models for organic and biological systems going beyond the atom centered two body additive approximation. Journal of computational chemistry, 22(10), 1048-1057. [Link]

  • Schmidt, H. R., Zheng, S., Gurpinar, E., Koehl, A., Manglik, A., & Kruse, A. C. (2016). Crystal structure of the human sigma-1 receptor. Nature, 532(7600), 527–530. [Link]

  • Schmidt, H. R., Zheng, S., Gurpinar, E., Koehl, A., Manglik, A., & Kruse, A. C. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527-530. [Link]

  • Schmidt, H. R., Zheng, S., Gurpinar, E., Koehl, A., Manglik, A., & Kruse, A. C. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527-530. [Link]

  • Schmidt, H. R., Betz, R. M., Dror, R. O., & Kruse, A. C. (2018). Structural basis for sigma-1 receptor ligand recognition. Nature structural & molecular biology, 25(11), 981–987. [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449–461. [Link]

  • A Beginner's Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS. GROMACS Tutorials. [Link]

  • Wang, S., Wacker, D., Levit, A., Che, T., Betz, R. M., McCorvy, J. D., ... & Roth, B. L. (2017). D4 dopamine receptor high-resolution structures enable the discovery of selective agonists. Science, 358(6361), 381-386. [Link]

  • Stansfeld, P. J., & Sansom, M. S. (2011). Molecular dynamics simulations of membrane proteins. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1808(6), 1563-1574. [Link]

  • Kumar, A., & Zhang, K. Y. (2018). Advances in the development of G protein-coupled receptor-G protein-biased ligands. Acta pharmacologica Sinica, 39(4), 549–559. [Link]

  • Kaczor, A. A., & Selent, J. (2017). Recent advances and applications of molecular docking to G protein-coupled receptors. Expert opinion on drug discovery, 12(2), 169-180. [Link]

  • Mori, T., & Sugita, Y. (2020). Molecular dynamics simulations of biological membranes and membrane proteins using enhanced conformational sampling algorithms. Accounts of chemical research, 53(12), 2748-2758. [Link]

  • Introduction to Membrane-Protein Simulation. GROMACS Tutorials. [Link]

  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]

  • Sigma-1 receptor. Wikipedia. [Link]

  • Wang, S., Che, T., Levit, A., Wacker, D., McCorvy, J. D., Betz, R. M., ... & Roth, B. L. (2018). Structure of the D4 dopamine receptor. Molecular cell, 72(3), 474-484. [Link]

  • Computed structure model of Histamine H3 receptor. RCSB PDB. [Link]

  • Wang, S., Wacker, D., Levit, A., Che, T., Betz, R. M., McCorvy, J. D., ... & Roth, B. L. (2018). D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists. Science (New York, N.Y.), 358(6361), 381–386. [Link]

  • Cryo-EM structure of histamine H3 receptor in complex with histamine and Gi. PDBj. [Link]

  • Grigera, J. R. (2002). Molecular dynamics simulation for ligand-receptor studies. Carbohydrates interactions in aqueous solutions. Current pharmaceutical design, 8(17), 1579-1604. [Link]

  • MM/PBSA Free Energy Calculation Guide. Scribd. [Link]

  • Recent advances and applications of molecular docking to G protein-coupled receptors. Bohrium. [Link]

  • Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z., & Hou, T. (2019). End-point binding free energy calculation with MM/PBSA and MM/GBSA: strategies and applications in drug design. Chemical reviews, 119(16), 9478-9508. [Link]

  • De Luca, S., & Maccari, R. (2018). Molecular dynamics simulations of membrane proteins: An overview. Journal of chemical information and modeling, 58(11), 2223-2237. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular docking: shifting paradigms in drug discovery. International journal of molecular sciences, 20(18), 4331. [Link]

  • DRD4 Gene - GeneCards | DRD4 Protein | DRD4 Antibody. GeneCards. [Link]

  • Abate, C., Niso, M., Berardi, F., Contino, M., Laghezza, A., Loiodice, F., ... & Maurice, T. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of medicinal chemistry, 64(24), 17932-17950. [Link]

  • Van Craenenbroeck, K. (2014). The dopamine D4 receptor, the ultimate disordered protein. Frontiers in bioscience (Landmark edition), 19(2), 220–232. [Link]

  • HRH3 histamine receptor H3 [Homo sapiens (human)]. NCBI Gene. [Link]

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]

  • Satała, G., Laggner, C., Podleśny-Tłuczkiewicz, M., Drabik, P., Partyka, A., Jastrzębska-Więsek, M., ... & Starowicz, K. (2021). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 22(22), 12285. [Link]

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 194–203. [Link]

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Laghezza, A., Abatematteo, F. S., Mosier, P. D., Niso, M., Brunetti, L., Berardi, F., ... & Abate, C. (2021). DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY. IRIS. [Link]

  • Satała, G., Podleśny-Tłuczkiewicz, M., Drabik, P., Jastrzębska-Więsek, M., Partyka, A., Pytka, K., ... & Starowicz, K. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of medicinal chemistry, 66(11), 7434–7455. [Link]

  • Laghezza, A., Abatematteo, F. S., Mosier, P. D., Niso, M., Brunetti, L., Berardi, F., ... & Abate, C. (2021). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ 1) receptor ligands with potent anti-amnesic effect. European journal of medicinal chemistry, 229, 114038. [Link]

  • Latacz, G., Satała, G., Drabik, P., Jastrzębska-Więsek, M., Partyka, A., Pytka, K., ... & Kieć-Kononowicz, K. (2017). Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)piperidine Derivatives as Histamine H 3 R Ligands. Molecules (Basel, Switzerland), 22(5), 798. [Link]

  • Ligneau, X., Landais, L., Perrin, D., Piriou, J. C., Uguen, M., Lecomte, J. M., & Schwartz, J. C. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. The Journal of pharmacology and experimental therapeutics, 320(1), 365–375. [Link]

  • Satała, G., Drabik, P., Laggner, C., Jastrzębska-Więsek, M., Partyka, A., Pytka, K., ... & Starowicz, K. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H 3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 13(1), 101–116. [Link]

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2023). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Lee, J., & Kim, D. (2023). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International journal of molecular sciences, 24(13), 10839. [Link]

  • Substituted piperidines with selective binding to histamine h3-receptor.

Sources

Spectroscopic Characterization of 3-(Phenoxymethyl)piperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Phenoxymethyl)piperidine hydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in a wide array of pharmaceuticals. The phenoxymethyl substituent introduces functionalities that can significantly influence the compound's biological activity and pharmacokinetic properties. As with any novel compound intended for therapeutic applications, rigorous structural elucidation is a critical prerequisite. This technical guide provides an in-depth overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for the unambiguous characterization of this compound.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices and data interpretation. By understanding the "why" behind the "how," researchers can more effectively troubleshoot experiments and confidently verify the structure and purity of their compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

A. Experimental Protocol: Acquiring High-Quality NMR Spectra

A well-defined protocol is crucial for obtaining high-resolution and reproducible NMR data.

1. Sample Preparation:

  • Analyte: 5-10 mg of this compound.

  • Solvent: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable choices due to the hydrochloride salt's polarity. CDCl₃ may be used if the free base is being analyzed, but the hydrochloride salt has limited solubility. The choice of solvent is critical as it can influence chemical shifts.[1]

  • Procedure:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Ensure complete dissolution; gentle vortexing or sonication may be applied.

    • If necessary, filter the solution through a small plug of glass wool into the NMR tube to remove any particulate matter.

2. Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 12-16 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 0-220 ppm.

B. Data Interpretation: Decoding the Spectra

¹H NMR Spectral Analysis (Predicted):

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic (Ph-H)6.8 - 7.3Multiplet (m)5H
Methyleneoxy (-OCH₂-)~4.0Doublet of doublets (dd) or multiplet (m)2H
Piperidine (C2-H, C6-H)2.8 - 3.5Multiplet (m)4H
Piperidine (C3-H)~2.0 - 2.5Multiplet (m)1H
Piperidine (C4-H, C5-H)1.5 - 2.0Multiplet (m)4H
Amine (N-H)Broad singlet (br s)1H
  • Causality: The aromatic protons appear downfield due to the deshielding effect of the ring current. The protons on the carbons adjacent to the nitrogen and oxygen atoms are also shifted downfield due to the electronegativity of these atoms. The use of D₂O would cause the N-H proton signal to disappear due to H-D exchange, which can be a useful diagnostic tool.

¹³C NMR Spectral Analysis (Predicted):

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Carbon Assignment Expected Chemical Shift (ppm)
Aromatic (C-O)155 - 160
Aromatic (C-H)114 - 130
Methyleneoxy (-OCH₂-)65 - 75
Piperidine (C2, C6)45 - 55
Piperidine (C3)30 - 40
Piperidine (C4, C5)20 - 30
  • Expertise: The chemical shifts are influenced by the hybridization and the electronic environment of the carbons. The carbon attached to the oxygen in the phenoxy group will be the most downfield aromatic carbon. The piperidine carbons adjacent to the nitrogen will also be deshielded.

C. Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg in 0.6-0.7 mL deuterated solvent transfer Transfer to NMR tube dissolve->transfer setup Set up 1H and 13C experiments transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate peak_pick Peak Picking integrate->peak_pick assign Assign Signals peak_pick->assign

Caption: Workflow for NMR spectroscopic analysis.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of the amine hydrochloride, the ether linkage, and the aromatic ring.

A. Experimental Protocol: The KBr Pellet Method

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.[2][3]

1. Sample Preparation:

  • Analyte: 1-2 mg of this compound.

  • Matrix: ~200 mg of dry, spectroscopy-grade KBr.

  • Procedure:

    • Gently grind the KBr to a fine powder using an agate mortar and pestle.

    • Add the sample to the KBr and mix thoroughly by grinding. The goal is to create a homogeneous mixture.[3]

    • Transfer the mixture to a pellet die.

    • Press the mixture under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]

2. Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

B. Data Interpretation: Characteristic Vibrational Frequencies
Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
N-H (Amine Salt)2400 - 2800 (broad)N-H stretch
C-H (Aromatic)3000 - 3100C-H stretch
C-H (Aliphatic)2850 - 3000C-H stretch
C=C (Aromatic)1450 - 1600C=C stretch
C-O (Ether)1000 - 1300 (strong)C-O stretch
C-N (Amine)1020 - 1250C-N stretch
  • Trustworthiness: The broad absorption in the 2400-2800 cm⁻¹ region is a hallmark of a secondary amine salt and provides strong evidence for the protonation of the piperidine nitrogen.[4] The presence of a strong C-O stretching band confirms the ether linkage.[5]

C. Visualization: IR Experimental Workflow

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition (FTIR) cluster_analysis Spectral Analysis grind Grind 1-2 mg sample with ~200 mg KBr press Press into a transparent pellet grind->press background Acquire background spectrum press->background sample_spec Acquire sample spectrum background->sample_spec identify Identify characteristic peaks sample_spec->identify correlate Correlate peaks to functional groups identify->correlate

Caption: Workflow for IR spectroscopic analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

A. Experimental Protocol: Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique well-suited for polar and thermally labile molecules like amine hydrochlorides.[6][7]

1. Sample Preparation:

  • Analyte: A dilute solution of this compound (1-10 µg/mL).

  • Solvent: A mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.

  • Procedure:

    • Prepare a stock solution of the sample.

    • Dilute the stock solution to the desired concentration for analysis.

2. Data Acquisition:

  • Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Analysis Mode:

    • Full Scan: To determine the m/z of the molecular ion.

    • Tandem MS (MS/MS): To induce fragmentation of the molecular ion and obtain structural information.

B. Data Interpretation: Molecular Ion and Fragmentation Pattern
  • Molecular Ion: The molecular weight of the free base, 3-(Phenoxymethyl)piperidine, is 191.27 g/mol . In positive mode ESI-MS, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 192.28.

  • Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) of the [M+H]⁺ ion can lead to characteristic fragment ions.

    • Alpha-cleavage: A common fragmentation pathway for piperidine derivatives is the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable iminium ion.[8]

    • Loss of the Phenoxymethyl Group: Cleavage of the C-O or C-C bond connecting the phenoxymethyl group to the piperidine ring is also a likely fragmentation pathway.

C. Visualization: MS Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis dissolve Prepare dilute solution (1-10 µg/mL) infuse Infuse sample into ESI source dissolve->infuse full_scan Acquire full scan spectrum infuse->full_scan msms Perform MS/MS on [M+H]⁺ full_scan->msms mw_confirm Confirm molecular weight msms->mw_confirm frag_analysis Analyze fragmentation pattern mw_confirm->frag_analysis structure Propose fragmentation pathways frag_analysis->structure

Caption: Workflow for Mass Spectrometry analysis.

IV. Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and provides insights into the molecule's stability and fragmentation. By following rigorous experimental protocols and applying sound principles of spectral interpretation, researchers can confidently ascertain the identity, purity, and structure of this and other novel chemical entities, a cornerstone of modern drug discovery and development.

V. References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. Retrieved from [Link]

  • KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]

  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO. Retrieved from [Link]

  • Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. (n.d.). IJSAR. Retrieved from [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press. Retrieved from [Link]

  • Modeling the relative response factor of small molecules in positive electrospray ionization. (2024). RSC Publishing. Retrieved from [Link]

  • How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023, November 2). YouTube. Retrieved from [Link]

  • Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Retrieved from [Link]

  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (2022). ACS Publications. Retrieved from [Link]

  • Mass spectrometry: Fragmentation. (n.d.). University of Calgary. Retrieved from [Link]

  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Analysis of the FTIR spectrum of HCl. (n.d.). University of California, Davis. Retrieved from [Link]

  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. (n.d.). ResearchGate. Retrieved from [Link]

  • Method for HCL Monitoring by FTIR Analysis. (n.d.). SlideShare. Retrieved from [Link]

  • IR: amines. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • The infrared spectra of secondary amines and their salts. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (n.d.). ResearchGate. Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Chrominfo. Retrieved from [Link]

  • 4.9.2: FTIR spectrum of HCl. (2023, August 16). Chemistry LibreTexts. Retrieved from [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019, May 1). Spectroscopy Online. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). University of California, Irvine. Retrieved from [Link]

  • NMR Solvents. (n.d.). Eurisotop. Retrieved from [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]

  • Piperidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from [Link]

  • AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. (n.d.). DTIC. Retrieved from [Link]

  • PPM-Level HCl Measurements from Cement Kilns and Waste Incinerators by FTIR Spectroscopy. (n.d.). Midac Corporation. Retrieved from [Link]

  • Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. (2023, November 13). NIH. Retrieved from [Link]

  • Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. (n.d.). ResearchGate. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. (2026, January 21). ACS Omega. Retrieved from [Link]

  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

  • ILIADe code 554 | CLEN Method Recording of High-Resolution Mass Spectra of Organic Substances such as New Psychoactive Substance. (n.d.). Taxation and Customs Union. Retrieved from [Link]

  • Mass spectrometry oh HCl. (2020, September 2). Reddit. Retrieved from [Link]

  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of 3-(Phenoxymethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the quantitative determination of purity and the separation of potential process-related impurities of 3-(Phenoxymethyl)piperidine hydrochloride. The developed isocratic method is accurate, precise, and specific, making it suitable for quality control and stability testing in pharmaceutical development and manufacturing environments. The methodology adheres to principles outlined in major pharmacopeias and ICH guidelines.

Introduction

This compound is a piperidine derivative with potential applications as a key intermediate or active pharmaceutical ingredient (API).[1][2] The control of impurities is a critical aspect of drug development and manufacturing, as mandated by regulatory agencies worldwide. Impurities can originate from starting materials, by-products of the synthesis, or degradation. A reliable analytical method is therefore essential to ensure the identity, purity, and quality of the drug substance.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3] This note describes the development and protocol for an isocratic RP-HPLC method that effectively separates the main component from its potential impurities.

Scientific Rationale for Method Development: The structure of this compound contains a polar piperidine ring (a secondary amine, which will be protonated at acidic pH) and a non-polar phenoxymethyl group. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography.[4] A C18 stationary phase was selected for its hydrophobicity to retain the molecule via the phenoxymethyl moiety. The mobile phase consists of an aqueous buffer and an organic modifier. An acidic buffer (e.g., phosphate or formate) is used to suppress the silanol activity on the silica-based column and to ensure the piperidine nitrogen is consistently protonated, leading to sharp, symmetrical peaks. Acetonitrile was chosen as the organic modifier due to its low UV cutoff and miscibility with aqueous buffers.[4]

Chromatographic System and Conditions

A standard HPLC system equipped with a UV detector is sufficient for this analysis. The conditions provided below have been optimized for selectivity, efficiency, and analysis time.

Table 1: Optimized HPLC Method Parameters

ParameterRecommended ConditionCausality and Justification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA standard C18 column provides excellent retention for the non-polar phenoxymethyl group. The 250 mm length ensures high efficiency and resolving power for potential impurities.
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)The 40:60 organic-to-aqueous ratio provides optimal retention and separation. The acidic pH ensures the analyte is in a single ionic form (protonated piperidine), yielding sharp, reproducible peaks.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection Wavelength 270 nmThe phenoxy group provides a UV chromophore. 270 nm is a common wavelength for aromatic compounds, offering good sensitivity for the main peak and related impurities.
Injection Volume 10 µLA small injection volume minimizes the potential for peak distortion due to solvent effects.
Run Time 20 minutesSufficient time to elute the main peak and any potential late-eluting impurities.

Experimental Protocols

3.1. Materials and Reagents

  • This compound Reference Standard (RS)

  • This compound Sample for testing

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Phosphoric Acid (85%) (Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

3.2. Preparation of Solutions

3.2.1. 25 mM Phosphate Buffer (pH 3.0)

  • Weigh and dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water.

  • Mix thoroughly until fully dissolved.

  • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

  • Filter the buffer solution through a 0.45 µm nylon membrane filter before use.

3.2.2. Mobile Phase Preparation

  • Carefully mix 400 mL of Acetonitrile with 600 mL of the 25 mM Phosphate Buffer (pH 3.0).

  • Degas the mobile phase for 10-15 minutes using sonication or vacuum degassing.

3.2.3. Diluent Preparation Use the mobile phase as the diluent for all sample and standard preparations to avoid solvent mismatch effects.

3.2.4. Standard Solution Preparation (0.5 mg/mL)

  • Accurately weigh about 25 mg of this compound RS into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to volume with the diluent and mix well.

3.2.5. Sample Solution Preparation (0.5 mg/mL)

  • Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Follow steps 2-4 from the Standard Solution Preparation.

3.3. System Suitability Testing (SST)

Before commencing sample analysis, the chromatographic system's performance must be verified.[6][7] This is a core requirement of Good Manufacturing Practice (GMP) and is described in pharmacopeias like the USP.[3][8]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • Perform five replicate injections of the Standard Solution.

  • Calculate the system suitability parameters based on the chromatograms obtained.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.[9]
Theoretical Plates (N) ≥ 2000Measures column efficiency and the ability to produce narrow peaks.[9]
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and repeatability of the injector and system.[9][10]
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.[6]

If the system fails to meet these criteria, the analysis should be halted, and the instrument must be investigated and rectified before proceeding.[11]

3.4. Analytical Procedure

  • Once system suitability is established, inject the diluent (as a blank) once to ensure no carryover or contamination.

  • Inject the Sample Solution in duplicate.

  • After all sample injections, inject the Standard Solution once more to confirm system stability throughout the run.

Data Analysis and Calculations

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Calculation of % Purity:

% Purity = ( (Area of Main Peak) / (Total Area of All Peaks) ) x 100

Disregard any peaks originating from the blank and any peaks below a certain threshold (e.g., 0.05%). The calculation assumes that all impurities have a similar UV response to the main component. For a more accurate impurity profile, relative response factors (RRFs) should be determined during method validation as per ICH Q2(R1) guidelines.[12][13][14]

Method Validation Principles

This method should be fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of test results to the true value, often assessed by spike/recovery studies.

  • Precision: The degree of agreement among individual test results (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualization of Workflow

The following diagram illustrates the logical flow of the analytical procedure from preparation to final result.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_results 3. Data Processing cluster_fail Troubleshooting A Prepare Mobile Phase & Buffer B Prepare Standard Solution (0.5 mg/mL) A->B C Prepare Sample Solution (0.5 mg/mL) A->C D System Equilibration C->D E System Suitability Test (5x Standard Injections) D->E F Inject Blank E->F Pass L Investigate & Rectify System Issue E->L Fail G Inject Samples (2x) F->G H Inject Check Standard G->H I Integrate Peaks H->I J Calculate % Purity (Area Percent Method) I->J K Final Report J->K L->E

Caption: Workflow for HPLC Purity Testing of 3-(Phenoxymethyl)piperidine HCl.

Conclusion

The RP-HPLC method described provides a reliable and efficient means for determining the purity of this compound. The chromatographic conditions are selected based on sound scientific principles to ensure robust separation and accurate quantification. Adherence to the system suitability protocol is mandatory to guarantee the validity of the results generated. For regulatory submissions, this method should be subjected to a full validation study as per ICH guidelines.

References

  • Vertex AI Search. System Suitability in HPLC Analysis. Pharmaguideline.
  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. USP.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. USP-NF.
  • AssayPRISM. System Suitability Test in HPLC – Key Parameters Explained. assayprism.com.
  • Phenomenex. What is USP Chapter 621?. Phenomenex Blog.
  • Pharmaceutical Updates. System suitability in HPLC Analysis. Pharmaceutical Updates.
  • Agilent. Understanding the Latest Revisions to USP <621>. Agilent Technologies, Inc.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific.
  • U.S. Pharmacopeia. <621> Chromatography. USP.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • SIELC Technologies. Polar Compounds. SIELC.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • International Council for Harmonisation. Quality Guidelines. ICH.
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • SlideShare. System suitability testing. SlideShare.
  • YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Pharmalytics.
  • Wikipedia. Reversed-phase chromatography. Wikipedia.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Jones and Bartlett Publishers. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science.
  • R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery.
  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC.
  • ResearchGate. (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate.
  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. ResearchGate.
  • BLD Pharm. 28569-09-7|this compound. BLD Pharm.
  • PubChem. 4-(3-Ethylphenoxy)piperidine hydrochloride. National Center for Biotechnology Information.
  • ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.
  • PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. National Institutes of Health.
  • Angene Chemical. 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride(CAS# 1018446-64-4 ). Angene.

Sources

In vitro assay for measuring serotonin reuptake inhibition by 3-(Phenoxymethyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the In Vitro Measurement of Serotonin Reuptake Inhibition by 3-(Phenoxymethyl)piperidine hydrochloride

Abstract

This document provides a comprehensive guide for measuring the inhibitory activity of this compound on the human serotonin transporter (SERT). The serotonin transporter is a primary target for antidepressant medications, and accurately quantifying the potency of novel compounds is a critical step in drug discovery.[1][2] We present two robust, cell-based methodologies: the traditional radiolabeled substrate uptake assay, considered a gold standard for its sensitivity, and a modern, fluorescence-based assay amenable to high-throughput screening.[3][4][5] Detailed step-by-step protocols, principles of the assays, data analysis procedures, and troubleshooting advice are provided to equip researchers in pharmacology and drug development with the tools to reliably determine the half-maximal inhibitory concentration (IC50) of test compounds like this compound.

Introduction: The Serotonin Transporter as a Therapeutic Target

Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological processes, including mood, cognition, and sleep.[6] The action of serotonin in the synaptic cleft is terminated by its reabsorption into the presynaptic neuron, a process mediated by the serotonin transporter (SERT), also known as SLC6A4.[1][6] By limiting the availability of serotonin at postsynaptic receptors, SERT plays a vital role in regulating serotonergic neurotransmission.

Inhibition of SERT is the primary mechanism of action for the most widely prescribed class of antidepressants, the Selective Serotonin Reuptake Inhibitors (SSRIs).[2][7] By blocking the transporter, SSRIs increase the concentration and duration of serotonin in the synapse, which is believed to contribute to their therapeutic effects.[6]

The compound this compound belongs to the phenylpiperidine class of molecules. This structural motif is found in potent SSRIs such as Paroxetine, which has a (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine structure.[8][9] Given this structural similarity, it is imperative to characterize the SERT inhibitory potential of novel derivatives like this compound. This application note details the in vitro assays required for this characterization.

Scientific Principle: Measuring SERT-Mediated Uptake

The function of SERT is to actively transport serotonin from the extracellular space into the cell, a process dependent on Na+ and Cl- ion gradients.[10] An in vitro assay for SERT inhibition quantifies this transport activity in the presence of a test compound. The fundamental principle involves providing cells that express SERT with a detectable substrate (either radiolabeled or fluorescent serotonin analog) and measuring the rate of its intracellular accumulation. An effective inhibitor will compete with the substrate for binding to SERT, thereby reducing the rate of uptake.

The potency of the inhibitor is determined by generating a dose-response curve and calculating the IC50 value—the concentration of the inhibitor required to reduce substrate uptake by 50%.[11][12]

SERT_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT SERT Transporter Vesicle Vesicle SERT->Vesicle Re-packaging Serotonin_in Serotonin (5-HT) Serotonin_out Serotonin (5-HT) Serotonin_out->SERT Reuptake Receptor 5-HT Receptor Serotonin_out->Receptor Binding & Signal Inhibitor 3-(Phenoxymethyl)piperidine HCl Inhibitor->SERT Inhibition

Figure 1. Mechanism of Serotonin Reuptake and Inhibition.

Experimental Systems and Reagents

The choice of the experimental system is critical for obtaining reliable data.

  • Cell Lines: The most common approach utilizes immortalized cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that have been stably transfected to express the human serotonin transporter (hSERT).[13][14] These systems provide a high density of transporters, leading to a robust assay window. Alternatively, cell lines that endogenously express SERT, like the human choriocarcinoma JAR cell line, can be used to study the transporter in a more native human background, though the signal may be lower.[15][16]

  • Reagents: High-quality reagents are essential. The test compound, this compound, should be of known purity and dissolved in a suitable vehicle (e.g., DMSO or water). A well-characterized reference SSRI, such as Paroxetine or Fluoxetine, must be included in each experiment for quality control and validation.

Reagent/MaterialSpecificationVendor (Example)
Cell Line HEK293 cells stably expressing hSERTRevvity, ATCC
Cell Culture Medium DMEM, 10% Fetal Bovine Serum, 1% Pen-StrepGibco, Thermo Fisher
Assay Buffer Krebs-Ringer-HEPES (KRH) Buffer, pH 7.4Prepare in-house or Sigma
Test Compound This compoundSynthesized or custom order
Reference Inhibitor Paroxetine hydrochlorideTocris Bioscience, Sigma
Radiolabeled Substrate [³H]Serotonin ([³H]5-HT)PerkinElmer
Fluorescent Substrate Kit Neurotransmitter Transporter Uptake Assay KitMolecular Devices
Scintillation Cocktail Microscint 20 or equivalentPerkinElmer
Microplates 96-well, clear, flat-bottom, tissue-culture treatedCorning, Greiner
Instrumentation Microplate Scintillation Counter, Fluorescence Plate ReaderPerkinElmer, Molecular Devices

Detailed Experimental Protocols

Two primary protocols are described below. It is crucial to perform preliminary experiments to optimize parameters such as cell seeding density and incubation times for your specific laboratory conditions.

Experimental_Workflow cluster_radiolabel Protocol A: [³H]5-HT Radiolabeled Assay cluster_fluorescence Protocol B: Fluorescence-Based Assay cluster_analysis Data Analysis (Both Protocols) A1 Seed SERT-expressing cells in 96-well plate A2 Prepare serial dilutions of Inhibitor & Reference A1->A2 A3 Pre-incubate cells with compounds A2->A3 A4 Add [³H]5-HT substrate and incubate A3->A4 A5 Terminate uptake & wash cells to remove extracellular substrate A4->A5 A6 Lyse cells & add scintillation cocktail A5->A6 A7 Measure radioactivity (CPM) using Scintillation Counter A6->A7 C1 Calculate % Inhibition vs. Controls A7->C1 B1 Seed SERT-expressing cells in 96-well plate B2 Prepare serial dilutions of Inhibitor & Reference B1->B2 B3 Add compounds to cells B2->B3 B4 Add fluorescent substrate mix (Substrate + Masking Dye) B3->B4 B5 Measure fluorescence (RFU) using Plate Reader (Kinetic or Endpoint) B4->B5 B5->C1 C2 Plot Dose-Response Curve (% Inhibition vs. [Compound]) C1->C2 C3 Fit curve with 4-parameter logistic model to determine IC50 C2->C3

Sources

Topic: Determination of Binding Affinity for 3-(Phenoxymethyl)piperidine hydrochloride at the Human Dopamine D4 Receptor via Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract & Core Principles

This document provides a detailed protocol for determining the binding affinity (Kᵢ) of 3-(Phenoxymethyl)piperidine hydrochloride at the human dopamine D4 receptor (D4R). The D4 receptor, a G protein-coupled receptor (GPCR) of the D2-like family, is a significant target in neuroscience and drug discovery, implicated in cognitive processes, attention, and various neuropsychiatric disorders.[1][2][3] This protocol is built upon the principles of a competitive radioligand binding assay, a gold standard for quantifying the interaction between a receptor and an unlabeled test compound.[4][5]

The fundamental principle involves a competition between a constant concentration of a high-affinity radiolabeled ligand (the "hot" ligand) and varying concentrations of the unlabeled test compound, this compound, for a finite number of D4 receptors in a prepared cell membrane homogenate.[5][6] The amount of radioligand displaced by the test compound is measured, allowing for the determination of the compound's half-maximal inhibitory concentration (IC₅₀). This value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a standardized measure of binding affinity.[7][8] This protocol is designed to be a self-validating system, incorporating essential controls for total and non-specific binding to ensure data integrity and reproducibility.

Causality of Experimental Design: Key Choices Explained

A robust binding assay is not merely a sequence of steps but a series of informed decisions. Here, we explain the rationale behind the critical components of this protocol.

  • Receptor Source: We specify the use of membranes from a stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293), recombinantly expressing the human D4 receptor. This is crucial for several reasons:

    • Specificity: It provides a high density of the target D4 receptor, minimizing the confounding presence of other dopamine receptor subtypes (D1, D2, D3, D5) that might be present in native tissue.[9]

    • Consistency: Recombinant cell lines offer a reproducible and scalable source of receptor material, unlike the inherent variability of post-mortem tissue.[10]

  • Radioligand Selection: The choice of radioligand is paramount for assay sensitivity and accuracy.[11] We recommend [³H]-Spiperone or another suitable D4-selective radioligand. The ideal radioligand possesses:

    • High Affinity (Low Kd): Ensures that the ligand binds tightly to the receptor, allowing for a stable signal with low receptor concentrations.

    • High Specificity: While spiperone has affinity for other receptors, its use in a D4-expressing cell line mitigates this. More selective radioligands should be used if available.[12]

    • High Specific Activity (Ci/mmol): Provides a strong radioactive signal with a small amount of ligand, maximizing the signal-to-noise ratio.[11]

  • Assay Termination by Rapid Filtration: The interaction between a ligand and receptor is a dynamic equilibrium. To accurately measure the bound state at a specific time point, the separation of bound from free radioligand must be nearly instantaneous.

    • Mechanism: Vacuum filtration through glass fiber filters rapidly traps the large membrane fragments (containing the receptor-ligand complexes) while allowing the unbound, free radioligand to pass through.[13]

    • Minimizing Non-Specific Binding: Filters are pre-treated with polyethylenimine (PEI). The positively charged PEI neutralizes the negative charges on the glass fiber filter, preventing the non-specific adsorption of the radioligand and significantly improving the assay window.[13]

Visualization of the Experimental Workflow & Principle

A clear understanding of the assay's flow and underlying mechanism is essential for successful execution and troubleshooting.

G cluster_prep Preparation Phase cluster_assay Assay Execution Phase cluster_analysis Data Acquisition & Analysis Phase Membrane_Prep 1. D4 Receptor-Expressing Cell Membrane Preparation Reagent_Prep 2. Reagent & Compound Dilution Preparation Membrane_Prep->Reagent_Prep Plate_Setup 3. Assay Plate Setup (Total, NSB, Test Compound) Incubation 4. Incubation at RT (e.g., 60-120 min) Plate_Setup->Incubation Filtration 5. Rapid Vacuum Filtration (Separation of Bound/Free) Incubation->Filtration Wash 6. Filter Washing (Remove Unbound Radioligand) Filtration->Wash Drying 7. Filter Drying Scintillation 8. Scintillation Counting (Measure Radioactivity) Drying->Scintillation Data_Analysis 9. Data Analysis (IC50 -> Ki Calculation) Scintillation->Data_Analysis

Caption: High-level workflow for the D4 radioligand binding assay.

G cluster_total Total Binding cluster_nsb Non-Specific Binding (NSB) cluster_comp Competitive Binding Receptor_T D4 Receptor Radioligand_T [³H]-Spiperone Receptor_T->Radioligand_T Binds Receptor_N D4 Receptor Cold_Ligand Excess Haloperidol Receptor_N->Cold_Ligand Saturated Radioligand_N [³H]-Spiperone Receptor_C D4 Receptor Radioligand_C [³H]-Spiperone Receptor_C->Radioligand_C Competes Test_Compound 3-(Phenoxymethyl)piperidine hydrochloride Receptor_C->Test_Compound Competes

Caption: Principle of competitive binding at the D4 receptor.

Materials and Reagents

Sourcing high-quality reagents is critical for assay success.

Reagent Description / Recommended Source Purpose
Receptor Source Membranes from CHO or HEK293 cells stably transfected with the human Dopamine D4 receptor gene.Biological target
Radioligand [³H]-Spiperone (Specific Activity: 20-100 Ci/mmol)Labeled ligand for detection
Test Compound This compoundUnlabeled competitor ligand
NSB Defining Ligand Haloperidol or ClozapineUnlabeled ligand to saturate specific binding sites
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4Maintain physiological pH and ionic strength
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4Remove unbound radioligand during filtration
Filter Mats 96-well glass fiber filter mats (e.g., Whatman GF/B or GF/C)Solid support to trap membranes
Pre-treatment Solution 0.3% - 0.5% Polyethylenimine (PEI) in deionized waterReduce non-specific binding to filters
Scintillation Cocktail Liquid scintillation fluid compatible with solid filtersGenerate light signal from radioactive decay
Protein Assay Kit BCA or Bradford Protein Assay KitQuantify membrane protein concentration

Detailed Experimental Protocols

Protocol 1: Cell Membrane Preparation

This protocol describes the preparation of a crude membrane fraction from cultured cells expressing the D4 receptor. All steps must be performed at 4°C or on ice to prevent protein degradation.[14]

  • Cell Harvesting: Harvest cultured cells (e.g., from T175 flasks or cell factories) by scraping into ice-cold Phosphate Buffered Saline (PBS). Centrifuge at 1,000 x g for 5 minutes to pellet the cells.

  • Lysis: Discard the supernatant and resuspend the cell pellet in 10-20 volumes of ice-cold Lysis Buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Polytron or Dounce homogenizer until complete cell lysis is observed (check under a microscope).

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and unbroken cells.

  • Membrane Pelleting: Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membrane fraction.[13]

  • Washing: Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold Assay Buffer, and repeat the centrifugation (Step 5). This wash step removes residual cytosolic components.

  • Final Preparation: Resuspend the final pellet in a small volume of Assay Buffer. Determine the protein concentration using a BCA or Bradford assay.

  • Storage: Aliquot the membrane preparation and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Competitive Radioligand Binding Assay

This protocol details the setup of a 96-well plate competition assay. It is recommended to perform all additions in triplicate.

  • Filter Plate Preparation: Pre-soak the 96-well glass fiber filter plates in 0.3% PEI for at least 30-60 minutes at room temperature to reduce non-specific binding.[13]

  • Assay Plate Setup: The final assay volume is 250 µL per well.[13] Prepare a 96-well assay plate by adding the components in the following order:

    • Assay Buffer: Add buffer to all wells to achieve the final 250 µL volume.

    • Test Compound or Control:

      • Total Binding (TB) wells: Add 25 µL of Assay Buffer.

      • Non-Specific Binding (NSB) wells: Add 25 µL of the NSB defining ligand (e.g., 10 µM final concentration of Haloperidol).

      • Test Compound wells: Add 25 µL of this compound at various concentrations (e.g., a 10-point serial dilution from 10 µM to 0.1 nM final concentration).

    • Radioligand: Add 50 µL of [³H]-Spiperone to all wells. The final concentration should be at or below its Kd for the D4 receptor (typically 0.1-0.5 nM).

    • Membrane Homogenate: Initiate the binding reaction by adding 175 µL of the diluted membrane preparation to all wells. The amount of protein should be optimized to ensure that less than 10% of the total radioligand is bound.[15]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach binding equilibrium.[13] The optimal time should be determined in preliminary kinetic experiments.

  • Termination & Filtration: Aspirate the PEI solution from the filter plate. Terminate the incubation by rapidly transferring the contents of the assay plate to the filter plate using a cell harvester.

  • Washing: Immediately wash the filters 3-4 times with 250 µL of ice-cold Wash Buffer to remove unbound radioligand.[13][16]

  • Drying: Dry the filter mat completely, typically for 30-60 minutes at 50°C or under a heat lamp.[13]

  • Scintillation Counting: Add scintillation cocktail to each well, seal the plate, and allow it to equilibrate for at least 4 hours in the dark. Count the radioactivity in a microplate scintillation counter (e.g., a MicroBeta or TopCount). The output will be in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).

Data Analysis and Interpretation

Accurate data analysis is crucial for deriving meaningful affinity values.

  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).[11]

    • Calculate the mean CPM or DPM for each condition (TB, NSB, and each concentration of the test compound).

    • Subtract the mean NSB value from all other data points.

  • Generate Competition Curve:

    • Express the specific binding at each test compound concentration as a percentage of the maximal specific binding (the "Total Binding" wells after NSB subtraction).

    • Plot the % Specific Binding against the logarithm of the molar concentration of this compound.

  • Determine IC₅₀:

    • Fit the resulting sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism or similar software) to determine the IC₅₀ value.[6] The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Calculate Kᵢ using the Cheng-Prusoff Equation:

    • The Kᵢ is a more absolute measure of affinity than the IC₅₀ because it accounts for the concentration and affinity of the radioligand used in the assay.[7][17]

    • Equation: Kᵢ = IC₅₀ / (1 + [L]/Kd)

      • Kᵢ: Inhibition constant for the test compound.

      • IC₅₀: Functionally determined half-maximal inhibitory concentration.

      • [L]: Molar concentration of the radioligand used in the assay.

      • Kd: Equilibrium dissociation constant of the radioligand for the receptor (must be determined separately via saturation binding experiments).

Trustworthiness & Self-Validation: Assay Quality Control

Parameter Acceptance Criterion Rationale / Troubleshooting
Specific Binding Window Specific Binding should be >80% of Total Binding.A low window (<80%) indicates high non-specific binding. Troubleshoot by optimizing PEI pre-treatment, reducing radioligand concentration, or improving membrane quality.
Radioligand Depletion Total specific binding should be <10% of total radioactivity added.If >10% of the radioligand is bound, the assumption of a constant free radioligand concentration is violated, affecting Kd and Kᵢ calculations. Reduce the amount of membrane protein per well.[15]
Curve Fit Quality R² value of the non-linear regression should be >0.95.A poor fit may indicate issues with dilutions, insufficient data points across the curve, or complex binding kinetics (e.g., multiple sites).[18]
Hill Slope The slope of the competition curve should be close to 1.0.A slope significantly different from 1.0 may suggest non-competitive binding, allosteric interactions, or other complex pharmacological behavior.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website.[13]

  • Ricci, A., Veglio, F., & Amenta, F. (2000). Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study. Journal of Neuroimmunology, 107(1), 81-88.[9]

  • Free, R. B., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3436-3454.[1]

  • Free, R. B., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure-Activity Relationships that Engender Agonist Efficacy. PubMed.[2]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience website.[4]

  • Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from Fluidic Sciences website.[19]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved from Springer Nature website.[20]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from Creative Bioarray website.[5]

  • PubChem. (n.d.). AID 65818 - Binding affinity towards human dopamine D4 receptor was determined via standard competitive displacement assays using [3H]-YM 09151 as radioligand. Retrieved from PubChem website.[21]

  • ChemRxiv. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved from ChemRxiv website.[22]

  • Revvity. (n.d.). Radiometric Ligand-Binding Assays. Retrieved from Revvity website.[11]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from MilliporeSigma website.[6]

  • Inglese, J., Johnson, R. L., & Shindala, J. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[15]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from Wikipedia website.[18]

  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.[16]

  • National Institutes of Health. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Retrieved from NIH website.[3]

  • Hulme, E. C. (2012). Radioligand binding assays and their analysis. Methods in Molecular Biology, 897, 25-48.[23]

  • Carreira, M. C., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry, 399(2), 229-234.[10]

  • Heitman, L. H., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(2), 313-323.[24]

  • Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 8(1), 350-356.[25]

  • ResearchGate. (2023). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from ResearchGate.[26]

  • Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Retrieved from Revvity website.[14]

  • Leff, P., & Dougall, I. G. (1993). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Trends in Pharmacological Sciences, 14(4), 110-112.[7]

  • ResearchGate. (2017). Scintillation Proximity Assays in High-Throughput Screening. Retrieved from ResearchGate.[27]

  • Revvity. (n.d.). Scintillation Proximity Assays. Retrieved from Revvity website.[28]

  • PubMed. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from PubMed.[29]

  • Primus, R. J., et al. (1997). Neuropharmacological assessment of potential dopamine D4 receptor-selective radioligands. The Journal of Pharmacology and Experimental Therapeutics, 282(2), 1020-1027.[12]

  • Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube.[17]

  • Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool [Video]. YouTube.[30]

  • MDPI. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 24(15), 12298.[31]

  • Frontiers in Pharmacology. (2023). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers in Pharmacology, 14, 1185935.[32]

  • PubMed. (2012). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 897, 1-23.[34]

  • PLOS. (2016). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. PLOS ONE, 11(4), e0152537.[35]

  • Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations. Retrieved from Sigma-Aldrich website.

  • ResearchGate. (2014). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Retrieved from ResearchGate.[8]

  • European Patent Office. (n.d.). Piperidine derivatives, their preparation, and their use as medicaments. Retrieved from Google Patents.[36]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from Multispan website.[37]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. 25(2), 1-6.[38]

  • BLDpharm. (n.d.). 1220029-25-3|3-((4-(tert-Pentyl)phenoxy)methyl)piperidine hydrochloride. Retrieved from BLDpharm website.[39]

Sources

Application Notes and Protocols for Cell-Based Functional Assays of 3-(Phenoxymethyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction

3-(Phenoxymethyl)piperidine hydrochloride is a synthetic organic compound featuring a piperidine ring, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous centrally active pharmaceuticals. While specific biological targets for this particular molecule are not extensively documented in publicly accessible literature, its structural motifs suggest a potential interaction with neurotransmitter systems, such as monoamine transporters or G-protein coupled receptors (GPCRs).

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically characterize the functional activity of this compound using a cascade of cell-based assays. The proposed workflow is designed to first establish a viable concentration range by assessing cytotoxicity, followed by a primary screening panel to identify potential activity at key physiological targets. This approach ensures scientific rigor by distinguishing specific pharmacological effects from non-specific cytotoxicity, a critical step in early-stage drug discovery.

Part 1: Foundational Analysis: Cytotoxicity and Cell Viability Assessment

Before investigating the specific functional activity of any compound, it is imperative to determine its effect on cell health. Cytotoxicity assays are crucial for identifying the concentration range at which the compound can be tested without inducing significant cell death, which could otherwise confound the results of functional screens.[1][2][3][4][5] We will employ two mechanistically distinct assays to build a comprehensive cytotoxicity profile: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane integrity.[1]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell viability based on mitochondrial function. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living, metabolically active cells.[6][7]

Protocol: MTT Assay

  • Cell Plating: Seed a suitable cell line (e.g., HEK293, CHO, or a neuronally-derived line like SH-SY5Y) into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[8] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[7][8][9]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.[8][9] A reference wavelength of 620-630 nm can be used to reduce background noise.[6]

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[1][10] LDH is a stable cytosolic enzyme that, upon its release into the culture medium, catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product that can be quantified spectrophotometrically.[11]

Protocol: LDH Assay

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol. In parallel, prepare two control sets: a "spontaneous release" control (vehicle-treated cells) and a "maximum release" control (cells treated with a lysis buffer, such as Triton X-100, 30-45 minutes before the end of the incubation).[12]

  • Sample Collection: After the incubation period, centrifuge the plate at ~300 x g for 5 minutes to pellet any detached cells.[11]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[12]

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.[12]

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11][12] Add 50 µL of a stop solution if required by the kit.[12] Measure the absorbance at 490 nm (with a reference at 680 nm).[12]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Data Presentation: Cytotoxicity Profile
AssayEndpoint MeasuredCell LineCC₅₀ (µM)
MTT Metabolic Activitye.g., HEK293Value
LDH Membrane Integritye.g., HEK293Value

The CC₅₀ (50% cytotoxic concentration) should be calculated using a non-linear regression analysis of the dose-response curves.

Part 2: Primary Functional Screening: Monoamine Transporter Uptake Assays

The piperidine moiety is a common feature in ligands for monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[13][14] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[15][16] Inhibition of this process leads to elevated neurotransmitter levels. A neurotransmitter uptake assay is a direct functional measurement of a compound's ability to block this reuptake.

We describe a fluorescence-based assay, which offers a non-radioactive, high-throughput alternative to traditional radioligand uptake assays.[17][18]

Workflow for Monoamine Transporter Uptake Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis plate_cells Plate cells expressing a specific transporter (DAT, NET, or SERT) overnight_incubation Incubate overnight at 37°C, 5% CO₂ plate_cells->overnight_incubation wash_cells Wash cells with assay buffer overnight_incubation->wash_cells add_compound Add 3-(Phenoxymethyl)piperidine HCl & control inhibitors wash_cells->add_compound pre_incubate Pre-incubate for 10-30 min add_compound->pre_incubate add_substrate Add fluorescent substrate mimetic pre_incubate->add_substrate incubate_uptake Incubate to allow uptake add_substrate->incubate_uptake read_plate Measure fluorescence (bottom-read mode) incubate_uptake->read_plate calculate_inhibition Calculate % Inhibition vs. controls read_plate->calculate_inhibition dose_response Generate dose-response curve and calculate IC₅₀ calculate_inhibition->dose_response

Caption: Workflow for the fluorescence-based neurotransmitter uptake assay.

Protocol: Fluorescence-Based Transporter Uptake Assay

  • Cell Plating: Seed HEK293 cells stably expressing human DAT, NET, or SERT in separate poly-D-lysine coated, black, clear-bottom 96- or 384-well plates at a density of 40,000-60,000 cells/well (96-well) or 12,500-20,000 cells/well (384-well).[19] Incubate overnight.

  • Compound and Control Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Prepare a positive control inhibitor for each transporter (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT) and a vehicle control.[20]

  • Assay Execution: a. Remove culture medium and wash cells once with assay buffer. b. Add the compound dilutions, positive controls, or vehicle to the wells and pre-incubate for 10-30 minutes at 37°C.[19] c. Initiate uptake by adding a fluorescent substrate mimetic (available in commercial kits) to all wells.[17]

  • Data Acquisition: Immediately begin measuring fluorescence intensity in kinetic mode using a bottom-read fluorescence plate reader, or perform an endpoint read after a 10-30 minute incubation at 37°C.[17][19]

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control (0% inhibition) and the positive control inhibitor (100% inhibition). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 3: Primary Functional Screening: G-Protein Coupled Receptor (GPCR) Activity Assays

GPCRs represent a large and diverse family of cell surface receptors that are common targets for drugs containing a piperidine scaffold.[21][22] Upon activation, GPCRs trigger intracellular signaling cascades, often involving second messengers like cyclic AMP (cAMP) and calcium (Ca²+).[23] We will utilize assays that measure these second messengers to screen for activity at Gs, Gi, and Gq-coupled receptors.

GPCR Signaling Pathways

G cluster_gs cluster_gi cluster_gq Ligand_s Agonist GPCR_s Gs-coupled Receptor Ligand_s->GPCR_s Gs Gs Protein GPCR_s->Gs AC_s Adenylate Cyclase Gs->AC_s cAMP_inc ↑ cAMP AC_s->cAMP_inc Ligand_i Agonist GPCR_i Gi-coupled Receptor Ligand_i->GPCR_i Gi Gi Protein GPCR_i->Gi AC_i Adenylate Cyclase Gi->AC_i cAMP_dec ↓ cAMP AC_i->cAMP_dec Ligand_q Agonist GPCR_q Gq-coupled Receptor Ligand_q->GPCR_q Gq Gq Protein GPCR_q->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP₃ PLC->IP3 Ca_inc ↑ Intracellular Ca²⁺ IP3->Ca_inc

Caption: Major GPCR signaling pathways leading to second messenger changes.

cAMP Accumulation Assay (Gs and Gi pathways)

This assay measures changes in intracellular cAMP levels. Activation of Gs-coupled receptors stimulates adenylate cyclase, increasing cAMP, while activation of Gi-coupled receptors inhibits adenylate cyclase, decreasing cAMP levels (typically measured as an inhibition of forskolin-stimulated cAMP production).[24][25][26] Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common format.[24][27]

Protocol: HTRF cAMP Assay

  • Cell Culture: Use cell lines endogenously or recombinantly expressing a GPCR of interest. Plate cells in a 96- or 384-well plate and incubate.

  • Compound Addition: Add serial dilutions of this compound.

    • For Gs agonism: Add compound directly to cells.

    • For Gi agonism: First stimulate cells with forskolin (an adenylate cyclase activator) and then add the compound to measure the reduction in cAMP.

    • For antagonism: Add the compound, then add a known agonist at its EC₅₀-EC₈₀ concentration.[24]

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.

  • Cell Lysis and Detection: Add a lysis buffer containing the HTRF detection reagents (typically a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).[24][27]

  • Data Acquisition: After a final incubation (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.[27] The ratio of these signals is used to determine the cAMP concentration by comparison to a standard curve.

Calcium Flux Assay (Gq pathway)

Activation of Gq-coupled receptors leads to the activation of phospholipase C, which generates inositol trisphosphate (IP₃).[28] IP₃ triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic Ca²⁺ concentration.[28][29] This change can be measured using calcium-sensitive fluorescent dyes.[29][30]

Protocol: Calcium Flux Assay

  • Cell Plating: Seed cells expressing a Gq-coupled receptor of interest into black, clear-bottom 96- or 384-well plates and incubate overnight.[30]

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a component of a no-wash kit). Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.[30][31]

  • Compound Addition and Measurement: Place the plate into a kinetic fluorescence plate reader (e.g., a FLIPR or FlexStation). Record a baseline fluorescence reading for several seconds.

  • Data Acquisition: The instrument then adds the this compound dilutions to the wells while continuing to record the fluorescence signal in real-time for 1-3 minutes to capture the transient calcium flux.[31]

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot this response against the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀.

Part 4: Data Analysis and Interpretation

A systematic analysis of the data generated from the primary screens is essential for forming a hypothesis about the compound's biological activity.

Summarizing Primary Screening Results
Assay TypeTargetParameterResult (µM)Interpretation
Transporter Uptake DATIC₅₀ValuePotency of dopamine reuptake inhibition
NETIC₅₀ValuePotency of norepinephrine reuptake inhibition
SERTIC₅₀ValuePotency of serotonin reuptake inhibition
GPCR Activity Gs-coupled ReceptorEC₅₀ / IC₅₀ValueAgonist or antagonist potency
Gi-coupled ReceptorEC₅₀ / IC₅₀ValueAgonist or antagonist potency
Gq-coupled ReceptorEC₅₀ / IC₅₀ValueAgonist or antagonist potency

Interpretation Guide:

  • Potent Activity: An IC₅₀ or EC₅₀ value in the low micromolar to nanomolar range suggests specific activity at that target.

  • Selectivity: Compare the potency across different targets. A compound that is significantly more potent at one target over others is considered selective. For example, a 10-fold or greater difference in IC₅₀ values between transporters indicates selectivity.

  • Correlation with Cytotoxicity: Ensure that the observed functional activity occurs at concentrations well below the cytotoxic concentrations (CC₅₀). A therapeutic index can be calculated (CC₅₀ / IC₅₀ or EC₅₀) to quantify this separation. A larger index is desirable.

Part 5: Secondary Assays and Outlook

The results from the primary screening panel will guide subsequent investigations. If this compound shows potent and selective activity at a particular target, secondary assays should be performed for validation and deeper mechanistic understanding.

  • Radioligand Binding Assays: To confirm direct interaction with a target (e.g., a transporter or GPCR), competitive binding assays using a radiolabeled ligand can be performed on cell membranes.[15] These assays determine the compound's binding affinity (Ki).

  • Efflux Assays: For monoamine transporters, efflux assays can determine if the compound acts as a substrate (releaser) in addition to being an inhibitor of uptake.[13]

  • Downstream Signaling Assays: For GPCRs, assays measuring other signaling events, such as β-arrestin recruitment or reporter gene activation, can provide a more complete picture of the compound's functional profile and identify potential biased agonism.[23][32]

By following this structured, multi-faceted approach, researchers can effectively elucidate the cell-based functional activity of this compound, paving the way for a more detailed understanding of its pharmacological potential.

References

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • Frontiers. (n.d.). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Retrieved from [Link]

  • ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol | Download Table. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Retrieved from [Link]

  • PubMed. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]

  • Analytical Chemistry. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved from [Link]

  • PubMed Central. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Retrieved from [Link]

  • Assay Guidance Manual - NCBI Bookshelf. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • YouTube. (2024). How to run a cAMP HTRF assay. Retrieved from [Link]

  • PubMed Central. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • PubMed. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Retrieved from [Link]

Sources

Application Notes & Protocols: Evaluating the In Vivo Efficacy of 3-(Phenoxymethyl)piperidine hydrochloride in Rodent Models of Depression and Anxiety

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing preclinical in vivo studies to evaluate the efficacy of 3-(Phenoxymethyl)piperidine hydrochloride. The piperidine scaffold is a crucial component in numerous pharmaceuticals, and its derivatives often exhibit significant neurological activity.[1] Specifically, the structural motif of 3-(Phenoxymethyl)piperidine is closely related to potent selective serotonin reuptake inhibitors (SSRIs) like Paroxetine, suggesting a high probability of antidepressant and anxiolytic properties through the modulation of monoamine neurotransmitter systems.[2][3][4] This guide moves beyond a simple recitation of steps, offering causal explanations for experimental choices and providing detailed, field-proven protocols for core behavioral assays, including the Forced Swim Test (FST), Tail Suspension Test (TST), and the Novelty-Suppressed Feeding (NSF) test. Our objective is to equip researchers with the foundational knowledge to generate robust, reproducible, and translatable data for this compound class.

Introduction: The Scientific Rationale

The development of novel therapeutics for mood disorders remains a critical priority in neuroscience. Piperidine derivatives have emerged as a promising class of compounds, often targeting monoamine transporters such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][5] The compound this compound shares a core structural pharmacophore with established SSRIs, which function by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[4][6] This enhancement of serotonergic neurotransmission is a cornerstone of modern antidepressant therapy.

Therefore, the primary hypothesis for in vivo testing is that this compound will exhibit antidepressant- and anxiolytic-like effects. The following protocols are designed to rigorously test this hypothesis in validated rodent models that are predictive of clinical efficacy.[7][8]

Hypothesized Mechanism of Action

The proposed mechanism involves the inhibition of monoamine reuptake at the presynaptic terminal. By blocking transporters like SERT, the compound prevents the removal of serotonin from the synapse, prolonging its signaling activity.

Mechanism_of_Action cluster_0 Presynaptic Neuron Presynaptic Vesicle with Serotonin (5-HT) SERT Serotonin Transporter (SERT) Presynaptic->SERT Release Synaptic_Cleft Synaptic Cleft SERT->Synaptic_Cleft 5-HT Receptor Postsynaptic 5-HT Receptor Effect Effect Receptor->Effect Neuronal Signal Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->Receptor Binding Compound 3-(Phenoxymethyl)piperidine HCl Compound->SERT BLOCKS

Caption: Hypothesized action of 3-(Phenoxymethyl)piperidine HCl at the serotonergic synapse.

Foundational Principles of Study Design

A robust in vivo study begins with meticulous planning. The choices made here directly impact the validity and reproducibility of the results.

Animal Selection and Husbandry
  • Species and Strain: Mice are frequently used for initial high-throughput screening due to their well-characterized genetics and the availability of validated behavioral tests.[8] Strains like C57BL/6 are common, although it's crucial to note potential strain-specific behavioral differences. For confirmatory studies, Wistar or Sprague-Dawley rats are often employed.[9]

  • Sex: Historically, male rodents have been used to avoid hormonal cycle variability. However, given the higher prevalence of depression and anxiety in women, including female animals in study designs is now strongly encouraged and necessary for broader applicability.[10][11]

  • Environment: Animals should be housed in a controlled environment (12-hour light/dark cycle, stable temperature and humidity) and allowed to acclimate for at least one week before any procedures. All testing should occur during the same phase of the light cycle to minimize circadian variability.

Compound Formulation and Administration
  • Vehicle Selection: this compound should be dissolved in a sterile, inert vehicle. Common choices include 0.9% saline, phosphate-buffered saline (PBS), or saline with a small percentage of a solubilizing agent like Tween 80 or DMSO if necessary. The vehicle alone must be administered to the control group.

  • Route of Administration: Intraperitoneal (i.p.) injection is common for acute studies due to rapid absorption. Oral gavage (p.o.) is preferred for chronic studies as it better mimics the intended clinical route of administration for oral medications.

  • Dose-Response: It is essential to test a range of doses (e.g., 1, 5, 10, 20 mg/kg) to establish a dose-response curve and identify the optimal therapeutic window.

Experimental Groups and Controls

A self-validating study must include the following groups:

  • Vehicle Control: Receives the vehicle solution only. This group establishes the baseline behavioral response.

  • Test Compound Groups: At least three groups receiving different doses of this compound.

  • Positive Control: A group receiving a well-characterized antidepressant (e.g., Fluoxetine or Imipramine). This validates that the test paradigm is capable of detecting an antidepressant effect.

General Experimental Workflow

The overall process follows a structured sequence from animal preparation to data analysis.

Experimental_Workflow A Animal Acclimation (≥ 7 days) B Group Assignment (Randomized) A->B C Drug Administration (Acute or Chronic Regimen) B->C D Behavioral Testing (e.g., FST, TST, NSF) C->D 30-60 min post-dose (for acute studies) E Data Collection & Scoring D->E F Statistical Analysis E->F G Interpretation of Results F->G

Caption: A generalized workflow for in vivo efficacy testing of a novel compound.

Core Efficacy Protocols

The following tests are standard in the field for screening potential antidepressant and anxiolytic compounds.[8] They measure distinct but complementary aspects of depressive-like behavior.

Forced Swim Test (FST)

The FST is a widely used screen that assesses "behavioral despair."[12] Animals placed in an inescapable cylinder of water will eventually cease active escape attempts and adopt an immobile posture. This immobility is interpreted as a passive, depressive-like state, and it is reliably reduced by antidepressant treatment.[12][13]

Protocol:

  • Apparatus: A transparent glass or plastic cylinder (for mice: 20 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the animal to touch the bottom or escape.[13][14]

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.[15]

  • Administration: Administer the test compound, positive control, or vehicle via the chosen route (e.g., i.p.) 30-60 minutes prior to the test.

  • Procedure: Gently place each mouse into the water cylinder.[16] The test duration is typically 6 minutes.[13] Video record the session for later analysis.

  • Scoring: An observer, blind to the experimental groups, should score the last 4 minutes of the test.[15] Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Post-Test Care: After 6 minutes, remove the mouse, dry it thoroughly with a towel, and place it in a heated cage for recovery before returning it to its home cage.

Tail Suspension Test (TST)

Similar to the FST, the TST is a rapid screen for potential antidepressant activity based on immobility in an inescapable, stressful situation.[17][18] It avoids the potential confounding factor of hypothermia associated with the FST.[12]

Protocol:

  • Apparatus: A suspension bar or ledge positioned high enough so the mouse cannot reach any surface. An enclosed box can minimize environmental distractions.

  • Acclimation: Acclimate animals to the testing room for at least 30-60 minutes.

  • Administration: Administer the compound, control, or vehicle 30-60 minutes prior to testing.

  • Procedure: Suspend each mouse by its tail using medical adhesive tape, secured approximately 1-2 cm from the tip.[17][19] The duration of suspension is 6 minutes.[18][20] Video record the session.

  • Scoring: A trained observer, blind to the treatment groups, should score the duration of immobility over the 6-minute test. Immobility is defined as the complete absence of limb or body movement, except for respiration.

  • Post-Test Care: At the end of the test, carefully remove the tape and return the mouse to its home cage.

Novelty-Suppressed Feeding (NSF) Test

The NSF test is a conflict-based model of anxiety that is uniquely sensitive to the effects of chronic (but not acute) antidepressant treatment, mirroring the therapeutic delay seen in human patients.[21] The test pits the drive to eat (after food deprivation) against the fear of a novel, brightly lit environment.[21]

Protocol:

  • Apparatus: A novel, open-field arena (e.g., a 50x50x40 cm box). The center of the arena should be brightly lit.

  • Food Deprivation: Food deprive the animals for 24 hours prior to the test. Water should remain available.[21]

  • Administration: This test is best suited for a chronic dosing regimen (e.g., daily administration for 14-21 days). The final dose is given 60 minutes before the test.

  • Procedure: a. Place a single, pre-weighed pellet of familiar food in the center of the brightly lit arena. b. Place a mouse along the wall of the arena and start a timer. c. Measure the latency to eat , defined as the time it takes for the mouse to approach and take its first bite of the food pellet. The test has a maximum duration of 10 minutes.[22]

  • Home Cage Consumption: Immediately after the test (or after the 10-minute maximum), return the mouse to its home cage where the food pellet from the arena is present. Measure the amount of food consumed over the next 5 minutes. This step is crucial to confirm that the drug treatment did not simply suppress appetite.

  • Scoring: The primary endpoint is the latency to begin eating in the novel arena. A secondary endpoint is the amount of food consumed in the home cage. An effective compound will decrease the latency to eat in the arena without significantly altering home cage food consumption.

Data Presentation and Analysis

Organizing data clearly is paramount for accurate interpretation. Results from the behavioral tests should be summarized in a table.

Treatment GroupDose (mg/kg)NFST Immobility (s) (Mean ± SEM)TST Immobility (s) (Mean ± SEM)NSF Latency to Eat (s) (Mean ± SEM)Home Cage Intake (g) (Mean ± SEM)
Vehicle012
Positive Control (e.g., Fluoxetine)2012
3-PPH512
3-PPH1012
3-PPH2012

Statistical Analysis: Data should be analyzed using appropriate statistical methods. For comparisons between multiple groups, a one-way Analysis of Variance (ANOVA) is recommended, followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups against the vehicle control. A p-value of <0.05 is typically considered statistically significant.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vivo efficacy assessment of this compound. Positive results in these foundational models—specifically, a dose-dependent decrease in immobility in the FST and TST and a reduced latency to feed in the NSF test—would provide strong evidence for antidepressant- and anxiolytic-like activity. Such findings would justify progression to more complex models that assess other dimensions of depression, such as anhedonia (e.g., using the Sucrose Preference Test) or the effects of chronic stress (e.g., the Chronic Unpredictable Mild Stress model).[23][24]

References

  • Barnes, R. D., et al. (Inventor); Beecham Group PLC (Assignee). (1987). Piperidine derivatives, their preparation, and their use as medicaments.
  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), 3638.
  • PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. National Center for Biotechnology Information. [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4825. [Link]

  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link]

  • Prakash, C., et al. (2024). Efficacy and safety of monoamine reuptake inhibitors in attention deficit hyperactivity disorder: A Bayesian network meta-analysis. Journal of Psychiatric Research, 175, 1-11. [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments. [Link]

  • Samuels, B. A., & Hen, R. (2011). Novelty-Suppressed Feeding in the Mouse. In Methods in molecular biology (Clifton, N.J.) (Vol. 758, pp. 249–254). [Link]

  • Workman, M., et al. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in Cellular Neuroscience, 15, 783109. [Link]

  • Tizabi, Y., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 369-380. [Link]

  • Can, A., et al. (2012). The Tail Suspension Test. Journal of Visualized Experiments. [Link]

  • Yan, H. C., et al. (2010). Animal Models of Depression: What Can They Teach Us about the Human Disease?. Progress in neuro-psychopharmacology & biological psychiatry, 34(7), 1239–1244. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Borsini, F., & Meli, A. (1988). Animal Models for the Study of Antidepressant Activity. Pharmacology, Biochemistry and Behavior, 30(1), 1-13. [Link]

  • Lee, K. W., et al. (2022). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 23(19), 11846. [Link]

  • University of Queensland. (2022). LAB_074 Novelty Suppressed Feeding. UQ Animal Ethics Committee - Standard Operating Procedure. [Link]

  • Nagine, T. (2024). The Ethics and Efficacy of Antidepressant Drug Testing on Animals. Annals of Clinical and Translational Neurology Research, 14(3), 238-239. [Link]

  • protocols.io. (2023). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. [Link]

  • Roth, B. L., et al. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research, 65(3), 97-118. [Link]

  • Guedea, A. L., et al. (2017). A standardization of the Novelty-Suppressed Feeding Test protocol in rats. Journal of Neuroscience Methods, 289, 45-51. [Link]

  • Wikipedia. (n.d.). Animal models of depression. [Link]

  • ResearchGate. (n.d.). A standardization of the Novelty-Suppressed Feeding Test protocol in rats. [Link]

  • Popik, P., et al. (2013). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Expert Opinion on Investigational Drugs, 22(5), 587–603. [Link]

  • Szałkowska, A., et al. (2023). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. International Journal of Molecular Sciences, 24(3), 2469. [Link]

  • Workman, M., et al. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. PubMed. [Link]

  • JoVE (Journal of Visualized Experiments). (2011). Video: The Tail Suspension Test. [Link]

  • Krishnan, V., & Nestler, E. J. (2008). Animal Models of Depression: Molecular Perspectives. Neuron, 60(5), 878–892. [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. [Link]

  • D'hooge, R., & De Deyn, P. P. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Epilepsy & Behavior, 53, 104-110. [Link]

  • Germann, D., et al. (2013). Paroxetine hydrochloride. Profiles of Drug Substances, Excipients, and Related Methodology, 38, 367-406. [Link]

  • YouTube. (2024). Novelty Suppressed Feeding Test: Protocol Details. [Link]

  • Johns Hopkins University. (n.d.). The mouse forced swim test. Animal Care and Use Committee. [Link]

  • JoVE (Journal of Visualized Experiments). (2012). The Tail Suspension Test. [Link]

Sources

Application Notes: Protocol for Dissolving 3-(Phenoxymethyl)piperidine Hydrochloride for In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reproducibility and accuracy of in vitro experimental data are fundamentally dependent on the correct preparation of test compounds. This document provides a detailed protocol for the dissolution of 3-(Phenoxymethyl)piperidine hydrochloride (CAS: 28569-09-7), a piperidine derivative used in various research applications. As a hydrochloride salt, its solubility is influenced by solvent choice and pH. This guide offers a comprehensive framework for selecting the appropriate solvent, preparing stable, concentrated stock solutions, and making subsequent dilutions for use in cell-based assays and other in vitro systems. The protocols herein are designed to ensure maximal compound integrity and minimize solvent-induced artifacts, thereby upholding the scientific rigor of your research.

Introduction: The Criticality of Proper Compound Dissolution

This compound is a heterocyclic amine that, like many small molecules destined for biological testing, is supplied as a crystalline hydrochloride salt to improve its stability and handling characteristics. The success of any in vitro study—from initial hit discovery to detailed mechanistic analysis—hinges on the precise and complete solubilization of the test compound.[1] Improper dissolution can lead to inaccurate concentration assessments, precipitation in assay media, and consequently, erroneous or non-reproducible results.

The hydrochloride salt form generally confers higher aqueous solubility compared to the free base due to the protonation of the basic piperidine nitrogen.[2] This guide explains the underlying principles and provides validated, step-by-step methods for preparing solutions of this compound suitable for a wide range of in vitro applications.

Physicochemical Properties & Solubility Profile

A foundational understanding of the compound's properties is essential for developing a robust dissolution protocol.

PropertyValueSource(s)
Chemical Name This compound[3]
CAS Number 28569-09-7[3]
Molecular Formula C₁₂H₁₈ClNO[3]
Molecular Weight 227.73 g/mol [3]
Appearance Typically a white to off-white solidGeneral knowledge
Aqueous Solubility Expected to be soluble in water. The parent compound, piperidine hydrochloride, is highly soluble (>1500 g/L).[4][4]
Organic Solvent Solubility Expected to be soluble in Dimethyl Sulfoxide (DMSO) and Ethanol.[5]
Stability Solid is stable under recommended storage conditions (cool, dry).[6] Solutions may be less stable and susceptible to degradation depending on pH and temperature.[7][6][8]

Core Principles for Dissolution

The Strategic Choice of Solvent

The selection of a primary solvent is the most critical decision in this process. The ideal solvent will dissolve the compound at a high concentration, be compatible with the downstream assay, and exhibit low toxicity to the biological system.

  • Deionized Water or Aqueous Buffers (e.g., PBS): This is the preferred starting point for hydrochloride salts. The ionic nature of the salt enhances its solubility in polar protic solvents. Using an aqueous buffer like Phosphate-Buffered Saline (PBS) can be advantageous as it maintains a physiological pH.

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent capable of dissolving a vast range of organic molecules.[5] It is a common choice when aqueous solubility is insufficient. However, its concentration in the final assay medium must be carefully controlled, as DMSO can induce cellular stress, differentiation, or toxicity, typically at concentrations above 0.5% (v/v).[9][10]

  • Ethanol: Another common organic solvent. While often less toxic than DMSO at higher concentrations for some cell lines, it can also interfere with biological assays.[11] Its volatility also presents challenges in maintaining accurate concentrations over time.

The Importance of Stock Solutions

Preparing a highly concentrated stock solution is a standard and essential laboratory practice.[12][13]

  • Minimizes Final Solvent Concentration: It allows for the addition of a very small volume of the stock to a large volume of assay medium, ensuring the final solvent concentration is below the toxicity threshold for the experimental system (e.g., <0.5% DMSO).[14]

  • Improves Accuracy: Pipetting larger volumes (e.g., >1 µL) to prepare the stock solution is more accurate than weighing minuscule amounts of solid for each experiment.

  • Enhances Consistency: A single, well-characterized stock solution can be used for an entire series of experiments, reducing variability.

Experimental Protocols

Safety First: Always handle this compound in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[8]

Protocol 1: Dissolution in Aqueous Buffer (Preferred Method)

This protocol is recommended when the desired stock concentration is achievable in water or a buffer like PBS.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or sterile 1X PBS, pH 7.4

  • Sterile, conical polypropylene or glass vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM).

    • Calculation: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: 0.010 mol/L × 0.001 L × 227.73 g/mol = 0.00228 g = 2.28 mg.

  • Weigh Compound: Accurately weigh the calculated mass of the solid and transfer it to a sterile vial.

  • Add Solvent: Add approximately 80% of the final desired volume of water or PBS to the vial.

  • Promote Dissolution: Cap the vial tightly and vortex thoroughly for 30-60 seconds. If the solid does not dissolve completely, gentle warming in a water bath (37°C) for 5-10 minutes or brief sonication can be applied.[15]

  • Final Volume Adjustment: Once the solid is fully dissolved, add the remaining solvent to reach the final target volume and vortex again to ensure homogeneity.

  • Sterilization (for cell culture): If the stock will be added to sterile cell culture media, filter it through a 0.22 µm sterile syringe filter into a new sterile vial. This step is critical to prevent contamination.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Dissolution in DMSO (Alternative Method)

Use this method if the compound's solubility in aqueous solutions is insufficient for a concentrated stock.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO (≥99.9%)

  • Sterile, conical polypropylene or glass vials with Teflon-lined caps[16]

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculate and Weigh: Follow steps 1 and 2 from Protocol 1 to weigh the required mass of the compound into an appropriate vial.

  • Add DMSO: Add the desired volume of DMSO to the vial.

  • Promote Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. The high solvating power of DMSO means that warming is often unnecessary.[17]

  • Storage: Store the DMSO stock in aliquots in tightly sealed vials (preferably glass with Teflon caps to prevent solvent loss) at -20°C or -80°C, protected from light and moisture.[16]

Workflow and Decision Making

Solvent Selection Workflow

The choice of solvent is paramount and should be approached systematically.

A Start: Determine Required Stock Concentration B Test Solubility in Aqueous Buffer (e.g., PBS) A->B C Is Compound Fully Soluble at Target Conc.? B->C  Check visually D Use Aqueous Buffer (Protocol 1) C->D Yes E Test Solubility in DMSO C->E No I End: Proceed to Assay D->I F Is Compound Fully Soluble at Target Conc.? E->F  Check visually G Use DMSO (Protocol 2) F->G Yes H Consider Alternative Solvents (e.g., Ethanol) or Solubilization Techniques F->H No G->I

Caption: Decision workflow for selecting the optimal primary solvent.

General Protocol for Stock and Working Solution Preparation

cluster_0 Stock Solution Preparation (e.g., 10 mM) cluster_1 Working Solution Preparation A 1. Weigh Compound B 2. Add Primary Solvent (e.g., DMSO or PBS) A->B C 3. Vortex / Sonicate Until Fully Dissolved B->C D 4. Sterile Filter (0.22 µm) (If for cell culture) C->D E 5. Aliquot and Store (-20°C or -80°C) D->E F Thaw a Single Aliquot of Stock Solution E->F Day of Experiment G Perform Serial Dilution in Assay Medium F->G H Final Solvent Concentration <0.5% (Recommended) G->H I Add to In Vitro Assay G->I

Caption: General workflow from solid compound to final working solution.

Quality Control, Stability, and Best Practices

  • Final Solvent Concentration: Always calculate the final percentage of your organic solvent in the assay well. For most cell lines, the final DMSO concentration should not exceed 0.5%, and for sensitive cell types, it should be kept below 0.1%.[18] Always include a "vehicle control" in your experiments, which contains the same final concentration of the solvent as your test samples.

  • Storage and Stability: Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] When removing a vial from the freezer, allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.[16]

  • Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation. If crystals are observed, attempt to redissolve them by warming and vortexing before use.

  • pH Considerations: When diluting a DMSO stock into an aqueous buffer, the compound may precipitate if its solubility is highly pH-dependent. Preparing an intermediate dilution in a small volume of media before the final dilution can sometimes mitigate this issue.

References

  • ResearchGate. (2025). The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. Available at: [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Available at: [Link]

  • Hollebeeck, S., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available at: [Link]

  • Vu, N. P., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Available at: [Link]

  • Deng, H., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]

  • Fleszar, B., & Sobkowiak, A. (1990). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. Available at: [Link]

  • BIOSYNCE. (2025). What is the stability of piperidine?. Available at: [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • MDPI. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Available at: [Link]

  • BFY. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Available at: [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Available at: [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?. Available at: [Link]

  • PubChem - NIH. (n.d.). Dimethyl Sulfoxide. Available at: [Link]

  • Angene. (n.d.). 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride(CAS# 1018446-64-4). Available at: [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

Sources

Application Notes and Protocols for 3-(Phenoxymethyl)piperidine Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Rationale for Use as a Selective Serotonin Reuptake Inhibitor (SSRI) Tool Compound

3-(Phenoxymethyl)piperidine hydrochloride is a piperidine derivative with a core structure that is foundational to a class of well-characterized neuropharmacological agents. Specifically, it shares its essential chemical scaffold with potent and selective serotonin reuptake inhibitors (SSRIs) such as paroxetine. Given this pronounced structural analogy, this compound is proposed as a valuable tool compound for investigating the serotonin transporter (SERT).

While comprehensive pharmacological data for this specific parent compound is not extensively documented in publicly available literature, its utility in a research context can be inferred from the extensive studies on its close structural analogs. Therefore, these application notes are predicated on the scientifically-grounded hypothesis that this compound functions primarily as a SERT inhibitor. Its potential for off-target activity at the norepinephrine transporter (NET) and the dopamine transporter (DAT) should also be characterized to establish its selectivity profile.

These notes will provide the theoretical framework and practical protocols for researchers to characterize and utilize this compound as a tool to probe the serotonergic system.

Part 1: Mechanism of Action - Targeting Monoamine Transporters

Monoamine transporters (MATs) are transmembrane proteins crucial for regulating neurotransmission by clearing neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1] The three primary MATs are:

  • Serotonin Transporter (SERT): Responsible for the reuptake of serotonin (5-HT).

  • Norepinephrine Transporter (NET): Responsible for the reuptake of norepinephrine (NE).

  • Dopamine Transporter (DAT): Responsible for the reuptake of dopamine (DA).

SSRIs, as their name implies, exhibit high affinity for SERT, blocking the reuptake of serotonin.[2] This action leads to an increased concentration and prolonged duration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This is the primary therapeutic mechanism of many antidepressant medications.[2]

The selectivity of a compound for SERT over NET and DAT is a critical determinant of its pharmacological profile. While highly selective compounds are valuable for specifically probing the serotonergic system, compounds with activity at multiple MATs can also be useful tools for studying the interplay between different neurotransmitter systems.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Serotonin) Release Release Vesicle->Release SERT Serotonin Transporter (SERT) 3PPHCl 3-(Phenoxymethyl)piperidine HCl 3PPHCl->SERT Inhibition Reuptake Reuptake Reuptake->SERT Serotonin Serotonin (5-HT) Release->Serotonin Serotonin->Reuptake Receptor Postsynaptic 5-HT Receptors Serotonin->Receptor Signal Transduction

Caption: Synaptic action of a SERT inhibitor.

Part 2: Expected Pharmacological Profile

The binding affinities of compounds structurally related to this compound can provide an estimate of its expected potency and selectivity. Paroxetine and femoxetine are two such informative analogs.

CompoundSERT (pKi)NET (pKi)DAT (pKi)Reference
Paroxetine7.45.866.31[3]
Femoxetine6.126.525.7[3]

Note: pKi is the negative log of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Based on this data, this compound is anticipated to exhibit the highest affinity for SERT, with potentially lower but significant affinity for NET and DAT. Experimental verification of these values is a critical first step in its characterization.

Part 3: Application Notes & Experimental Protocols

Application 1: In Vitro Characterization of Monoamine Transporter Binding Affinity

Scientific Rationale: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[4] This assay quantifies the displacement of a known high-affinity radiolabeled ligand by the unlabeled test compound (this compound). The resulting data allows for the calculation of the inhibition constant (Ki), a measure of the compound's binding affinity. Performing these assays for SERT, NET, and DAT will establish the compound's potency and selectivity profile.

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis Membranes Prepare cell membranes expressing hSERT, hNET, or hDAT Incubate Incubate membranes, radioligand, and test compound to equilibrium Membranes->Incubate Radioligand Select specific radioligand (e.g., [3H]citalopram for SERT) Radioligand->Incubate Compound Prepare serial dilutions of 3-(Phenoxymethyl)piperidine HCl Compound->Incubate Filter Rapidly filter mixture to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation Quantify bound radioactivity using liquid scintillation counting Wash->Scintillation Analysis Plot % inhibition vs. log[compound] Calculate IC50 and Ki Scintillation->Analysis

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol: Radioligand Binding Assay

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human SERT, NET, or DAT.

    • Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

    • This compound.

    • Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • 96-well plates, filter plates (e.g., GF/B), scintillation fluid, liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in order:

      • Assay buffer.

      • Test compound or vehicle.

      • Radioligand at a concentration near its Kd.

      • Cell membranes (protein concentration typically 5-20 µ g/well ).

      • For non-specific binding wells, add a high concentration of the respective inhibitor instead of the test compound.

    • Incubate at room temperature for 60-120 minutes to reach equilibrium.

    • Rapidly aspirate the contents of the plate onto a filter plate using a cell harvester.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

    • Allow filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding inhibited by each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application 2: In Vitro Functional Assessment of Neurotransmitter Uptake

Scientific Rationale: While binding assays measure affinity, they do not directly assess the functional consequence of that binding. Synaptosome uptake assays provide a functional measure of a compound's ability to inhibit the transport of neurotransmitters into nerve terminals.[5] Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters.[6] By measuring the inhibition of radiolabeled neurotransmitter uptake into synaptosomes, the potency (IC50) of this compound as a reuptake inhibitor can be determined.

cluster_0 Preparation cluster_1 Uptake Assay cluster_2 Termination & Counting cluster_3 Data Analysis Synaptosomes Isolate synaptosomes from rodent brain regions (e.g., striatum) Pre-incubate Pre-incubate synaptosomes with test compound or vehicle Synaptosomes->Pre-incubate Substrate Prepare radiolabeled substrate ([3H]5-HT, [3H]NE, or [3H]DA) Initiate Initiate uptake by adding radiolabeled substrate Substrate->Initiate Compound Prepare serial dilutions of 3-(Phenoxymethyl)piperidine HCl Compound->Pre-incubate Pre-incubate->Initiate Incubate_short Incubate for a short period (e.g., 5-10 min) at 37°C Initiate->Incubate_short Terminate Terminate uptake by rapid filtration and washing with ice-cold buffer Incubate_short->Terminate Lyse Lyse synaptosomes Terminate->Lyse Scintillation Quantify internalized radioactivity using liquid scintillation counting Lyse->Scintillation Analysis Plot % uptake inhibition vs. log[compound] Calculate IC50 Scintillation->Analysis

Caption: Workflow for Synaptosomal Uptake Assay.

Detailed Protocol: Synaptosomal Uptake Assay

  • Materials:

    • Fresh rodent brain tissue (e.g., striatum for DAT/SERT, cortex for NET/SERT).

    • Sucrose buffer for homogenization.

    • Krebs-Ringer buffer for incubation.

    • Radiolabeled substrates: [³H]5-HT, [³H]norepinephrine, [³H]dopamine.

    • This compound.

    • Selective uptake inhibitors for defining non-specific uptake (e.g., fluoxetine, desipramine, GBR 12909).

    • Filter plates and cell harvester.

  • Procedure:

    • Prepare synaptosomes from brain tissue by homogenization and differential centrifugation.

    • Resuspend the final synaptosomal pellet in Krebs-Ringer buffer.

    • In a 96-well plate, pre-incubate synaptosomes with various concentrations of this compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding the radiolabeled substrate.

    • Incubate for a short, defined period within the linear range of uptake (typically 5-10 minutes) at 37°C.

    • Terminate the reaction by rapid filtration over filter plates and wash immediately with ice-cold buffer.

    • Determine the amount of radioactivity taken up by the synaptosomes using liquid scintillation counting.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a selective inhibitor.

    • Calculate the percentage of specific uptake inhibited by each concentration of the test compound.

    • Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Application 3: In Vivo Assessment of Extracellular Neurotransmitter Levels via Microdialysis

Scientific Rationale: In vivo microdialysis is a powerful technique for measuring the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[7] By administering this compound systemically and collecting dialysate samples from a brain region rich in serotonergic terminals (e.g., the prefrontal cortex or hippocampus), researchers can directly observe the effect of SERT inhibition on extracellular serotonin levels.[7] Concomitant measurement of norepinephrine and dopamine can provide in vivo evidence of the compound's selectivity.

cluster_0 Surgical Preparation cluster_1 Microdialysis Experiment cluster_2 Sample Analysis cluster_3 Data Analysis Surgery Stereotaxically implant microdialysis guide cannula into target brain region Recovery Allow animal to recover from surgery Surgery->Recovery Probe Insert microdialysis probe and begin perfusion with aCSF Recovery->Probe Baseline Collect baseline dialysate samples Probe->Baseline Administer Administer 3-(Phenoxymethyl)piperidine HCl (e.g., i.p. or s.c.) Baseline->Administer Collect Continue collecting dialysate samples post-administration Administer->Collect HPLC Analyze dialysate samples for 5-HT, NE, and DA content using HPLC-ECD Collect->HPLC Analysis Calculate % change from baseline for each neurotransmitter over time HPLC->Analysis

Caption: Workflow for In Vivo Microdialysis.

Detailed Protocol: In Vivo Microdialysis

  • Materials:

    • Stereotaxic apparatus, microdialysis probes, guide cannulae.

    • Syringe pump, liquid swivel, and collection vials.

    • Artificial cerebrospinal fluid (aCSF) for perfusion.

    • This compound for systemic administration.

    • HPLC system with electrochemical detection (HPLC-ECD).

  • Procedure:

    • Surgery: Anesthetize a rodent (e.g., rat or mouse) and stereotaxically implant a guide cannula targeting the brain region of interest. Secure the cannula with dental cement. Allow the animal to recover for several days.

    • Experiment: On the day of the experiment, place the animal in a microdialysis bowl. Gently insert the microdialysis probe through the guide cannula.

    • Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period (e.g., 2-3 hours), then collect several baseline dialysate samples (e.g., every 20 minutes for 1-2 hours).

    • Administer this compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.

    • Analyze the concentration of serotonin, norepinephrine, and dopamine in the dialysate samples using HPLC-ECD.

  • Data Analysis:

    • Quantify the concentration of each neurotransmitter in each sample.

    • Average the baseline concentrations for each animal.

    • Express the post-administration data as a percentage of the baseline average.

    • Plot the mean percent change from baseline over time for each neurotransmitter.

Application 4: Behavioral Pharmacology Assessment

Scientific Rationale: To understand the functional consequences of modulating the serotonergic system with this compound, behavioral assays are employed. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used screening tools to assess antidepressant-like activity in rodents.[8][9] These tests are based on the principle that animals will adopt an immobile posture after a period of inescapable stress. Acute administration of clinically effective antidepressants reduces this immobility time.

Detailed Protocol: Forced Swim Test (FST) [10]

  • Materials:

    • Cylindrical container (e.g., 25 cm height, 15 cm diameter for mice).

    • Water maintained at 24-25°C.

    • Video recording equipment.

    • This compound.

  • Procedure:

    • Administer the test compound or vehicle to the mice (typically 30-60 minutes before the test).

    • Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or feet (approx. 15 cm).

    • Gently place the mouse into the water.

    • The test session is typically 6 minutes long.[8]

    • Record the session for later scoring.

    • After the test, remove the mouse, dry it gently, and return it to a heated home cage to prevent hypothermia.

  • Data Analysis:

    • Score the last 4 minutes of the 6-minute session.

    • Measure the total time the mouse spends immobile (making only small movements to keep its head above water).

    • Compare the immobility time between the compound-treated and vehicle-treated groups. A significant reduction in immobility is indicative of an antidepressant-like effect.

Detailed Protocol: Tail Suspension Test (TST) [11]

  • Materials:

    • Suspension box or bar.

    • Adhesive tape.

    • Video recording equipment.

    • This compound.

  • Procedure:

    • Administer the test compound or vehicle to the mice (typically 30-60 minutes before the test).

    • Suspend the mouse by its tail from the bar using adhesive tape (about 1 cm from the tip of the tail).

    • The test duration is 6 minutes.[12]

    • Record the session for scoring.

    • After 6 minutes, gently remove the mouse and the tape and return it to its home cage.

  • Data Analysis:

    • Measure the total time the mouse hangs passively (immobile).

    • Compare the immobility time between the treated and vehicle groups. A reduction in immobility suggests an antidepressant-like effect.

Conclusion

This compound, by virtue of its structural similarity to established SSRIs, presents itself as a promising tool compound for the exploration of the serotonin system. The protocols outlined in these application notes provide a comprehensive framework for its characterization and utilization in neuroscience research. A thorough in vitro characterization of its binding and functional profile at monoamine transporters is an essential prerequisite for interpreting data from subsequent in vivo and behavioral studies. When used with appropriate scientific rigor, this compound can aid in elucidating the role of the serotonin transporter in various physiological and pathological processes.

References

  • Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments : JoVE, (59), e3638.
  • Yalcin, I., Bouteiller, C., & Barrot, M. (2014). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments : JoVE, (90), e51687.
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2011). The mouse forced swim test. Journal of visualized experiments : JoVE, (58), e3638.
  • Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370.
  • Choudhary, A., & Little, S. A. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. International Journal of Molecular Sciences, 22(4), 1646.
  • Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments : JoVE, (59), 3638.
  • A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. (1990). The Japanese Journal of Pharmacology, 54(4), 451-458.
  • Forced Swim Test v.3. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Statement on the forced swim test in rodent models. (2023). National Health and Medical Research Council. Retrieved from [Link]

  • The Tail Suspension Test. (2011). Journal of Visualized Experiments, (53), e2931.
  • In vitro uptake assays in synaptosomes. (2018). Bio-protocol, 8(12), e2893.
  • Nencetti, S., Camodeca, C., Ortore, G., Giannaccini, G., Mazzoni, M. R., Orlandini, E., & Betti, L. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS chemical neuroscience, 11(20), 3358–3372.
  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683.
  • Uptake and release of neurotransmitters. (2001). Current protocols in neuroscience, Chapter 7, Unit7.10.
  • Hasenhuetl, P. S., Bhat, S., & Daws, L. C. (2013). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS chemical neuroscience, 4(6), 992–998.
  • Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in molecular biology (Clifton, N.J.), 1232, 147–162.
  • de la Fuente, R., & Trossero, M. I. (2018). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 13(9), 813–824.
  • Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (2000). Paroxetine binding to the rat norepinephrine transporter in vivo.

Sources

Application Notes & Protocols: Characterization of Femoxetine (3-(Phenoxymethyl)piperidine hydrochloride) in Depressive Disorder Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating a Pioneering Piperidine Derivative

Femoxetine, chemically known as (3R,4S)-3-(phenoxymethyl)piperidine hydrochloride, is a compound belonging to the phenylpiperidine class of molecules. It was originally developed in the 1970s as a potential antidepressant and acts as a serotonin (5-HT) reuptake inhibitor.[1][2] Although its development was discontinued, reportedly due to pharmacokinetic challenges preventing once-daily dosing,[3] its unique structure and mechanism of action make it a valuable tool for researchers studying the serotonergic system and the pathophysiology of depressive disorders.[1]

These application notes provide a comprehensive guide for the in vitro and in vivo characterization of Femoxetine. The protocols herein are designed to rigorously assess its binding affinity and functional potency at monoamine transporters and to evaluate its antidepressant-like efficacy in established rodent models. This guide is intended to enable researchers to explore the therapeutic potential of Femoxetine and its analogs, contributing to the broader understanding of serotonergic modulation in the treatment of depression.

Part 1: In Vitro Pharmacological Profile of Femoxetine

A critical first step in characterizing any potential antidepressant is to determine its binding affinity and functional potency at its primary molecular targets. For a putative Selective Serotonin Reuptake Inhibitor (SSRI) like Femoxetine, this involves assessing its interaction with the serotonin transporter (SERT), as well as the norepinephrine transporter (NET) and dopamine transporter (DAT) to establish its selectivity profile.

Protocol 1: Radioligand Binding Affinity Assay for SERT, NET, and DAT

This protocol determines the binding affinity (Ki) of Femoxetine for human SERT, NET, and DAT using competitive radioligand binding assays. The principle involves measuring the ability of Femoxetine to displace a known high-affinity radioligand from its binding site on the transporter.

Methodology:

  • Membrane Preparation:

    • Utilize membranes from HEK293 cells stably expressing the human SERT, NET, or DAT.

    • Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Competitive Binding Assay:

    • Perform the assay in a 96-well plate format.

    • To each well, add the cell membrane preparation, a fixed concentration of the appropriate radioligand, and a range of concentrations of Femoxetine hydrochloride.

      • For SERT: Use [³H]-Citalopram or [¹²⁵I]-RTI-55.

      • For NET: Use [³H]-Nisoxetine.[4]

      • For DAT: Use [³H]-WIN 35,428.

    • Incubate the plates to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT).

  • Separation and Detection:

    • Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C).

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Femoxetine concentration.

    • Determine the IC50 value (the concentration of Femoxetine that inhibits 50% of radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data Profile for Femoxetine:

The following table presents the binding affinities for Femoxetine at human monoamine transporters, as reported in the literature, alongside data for well-characterized SSRIs for comparison.[5]

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT/NET SelectivitySERT/DAT Selectivity
Femoxetine 75.930.22000.42.6
Paroxetine0.4013831623457905
Sertraline0.251479405916160
Fluoxetine2.40316955132398

Note: Ki values for Femoxetine were calculated from pKi values reported by Nencetti et al. (2020)[5]. Lower Ki values indicate higher binding affinity. Selectivity is calculated as the ratio of Ki values (NET/SERT and DAT/SERT).

Protocol 2: Synaptosomal [³H]-Serotonin Uptake Inhibition Assay

This functional assay measures the potency of Femoxetine in inhibiting the reuptake of serotonin into presynaptic nerve terminals. Synaptosomes, which are resealed nerve terminals isolated from brain tissue, are an excellent ex vivo model as they contain functional transporters.

Methodology:

  • Synaptosome Preparation:

    • Isolate synaptosomes from the rat cerebral cortex or striatum.

    • Homogenize the brain tissue in a sucrose buffer and perform differential centrifugation to obtain a crude synaptosomal pellet (P2).

    • Resuspend the pellet in a suitable physiological buffer (e.g., Krebs-Ringer buffer).

  • Uptake Inhibition Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with various concentrations of Femoxetine hydrochloride or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]-Serotonin ([³H]-5-HT).

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes).

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-5-HT.

    • Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) or by conducting the assay at 0-4°C.

  • Detection and Analysis:

    • Measure the radioactivity of the filters by liquid scintillation counting.

    • Calculate the specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the Femoxetine concentration.

    • Determine the IC50 value (the concentration of Femoxetine that inhibits 50% of serotonin uptake) using non-linear regression.

Data Interpretation:

The IC50 value from the uptake assay provides a measure of the functional potency of Femoxetine. This value, in conjunction with the Ki from the binding assay, confirms that the compound not only binds to the transporter but also inhibits its function. For a compound like Femoxetine, an IC50 in the low nanomolar range would be expected for serotonin uptake.

Part 2: In Vivo Assessment of Antidepressant-Like Activity

Animal models of depression are essential for evaluating the in vivo efficacy of potential antidepressant compounds. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models with good predictive validity for antidepressant activity.

Protocol 3: The Forced Swim Test (FST) in Rats

The FST is based on the principle that when rats are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to reduce this immobility time and increase active, escape-oriented behaviors.

Methodology:

  • Apparatus:

    • A transparent Plexiglas cylinder (40-60 cm high, 20 cm in diameter).

    • Fill with water (23-25°C) to a depth of 30 cm, such that the rat cannot touch the bottom or escape.

  • Procedure:

    • Habituation (Day 1): Place each rat individually into the cylinder for a 15-minute pre-swim session. This initial session induces a state of despair. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

    • Drug Administration: Administer Femoxetine hydrochloride (or vehicle control) via an appropriate route (e.g., intraperitoneal injection) at specified time points before the test session (e.g., 24, 5, and 1 hour prior to the test).

    • Test Session (Day 2): 24 hours after the pre-swim, place the rat back into the swim cylinder for a 5-minute test session.

    • Record the entire session with a video camera for later analysis.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment conditions, should score the video recordings.

    • Measure the duration of the following behaviors:

      • Immobility: The rat makes only the minimal movements necessary to keep its head above water.

      • Swimming: The rat shows active swimming motions, moving around the cylinder.

      • Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the cylinder wall.

  • Data Analysis:

    • Compare the duration of immobility between the Femoxetine-treated and vehicle-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).

    • A significant reduction in immobility time in the Femoxetine group is indicative of an antidepressant-like effect.

Protocol 4: The Tail Suspension Test (TST) in Mice

The TST is another widely used model of behavioral despair, primarily for mice. When suspended by the tail, mice will struggle for a period before becoming immobile. Antidepressants increase the latency to immobility and decrease the total duration of immobility.[6]

Methodology:

  • Apparatus:

    • A suspension box or chamber that visually isolates the mice from each other.

    • A suspension bar placed high enough so that the mouse cannot reach any surfaces.

  • Procedure:

    • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the test.

    • Drug Administration: Administer Femoxetine hydrochloride (or vehicle) 30-60 minutes prior to the test.

    • Suspension: Suspend each mouse by its tail from the suspension bar using adhesive tape. The tape should be attached approximately 1-2 cm from the tip of the tail.

    • The test duration is typically 6 minutes. Record the entire session with a video camera.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment groups, should score the duration of immobility.

    • Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Data Analysis:

    • Compare the total time spent immobile between the Femoxetine-treated and vehicle-treated groups.

    • A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.[7]

Illustrative In Vivo Data (Using Fluoxetine as a Representative SSRI):

Treatment Group (n=10/group)Dose (mg/kg, i.p.)Latency to Immobility (s)Total Time Immobile (s)
Vehicle-65 ± 5.2185 ± 10.1
Fluoxetine20110 ± 7.8115 ± 8.5

*Data are represented as Mean ± SEM. p < 0.05 compared to the vehicle group. This data illustrates that a known antidepressant significantly increases the time it takes for the animal to become immobile and decreases the overall duration of immobility.

Visualizations: Pathways and Workflows

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron 5HT_Syn 5-HT Synthesis (from Tryptophan) Vesicle Synaptic Vesicle (VMAT2) 5HT_Syn->Vesicle Packaging 5HT_Cleft Serotonin (5-HT) Vesicle->5HT_Cleft Release SERT Serotonin Transporter (SERT) 5HT_Cleft->SERT Reuptake Receptor Postsynaptic 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) 5HT_Cleft->Receptor Binding Signal Signal Receptor->Signal Signal Transduction (Therapeutic Effect) Femoxetine Femoxetine Femoxetine->SERT Inhibition

Caption: Serotonergic synapse showing Femoxetine's mechanism of action.

cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Binding Radioligand Binding Assay (Determine Ki) Uptake Synaptosomal Uptake Assay (Determine IC50) Data Pharmacological Profile & Antidepressant-Like Activity Uptake->Data FST Forced Swim Test (Rats) TST Tail Suspension Test (Mice) TST->Data Compound Femoxetine Hydrochloride Compound->Binding Compound->FST

Caption: Experimental workflow for characterizing Femoxetine.

References

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. [URL not available]
  • Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2009). Recent advances in the understanding of the interaction of antidepressant drugs with the serotonin and norepinephrine transporters. Chemical Communications, (25), 3677-3692. [URL not available]
  • Nencetti, S., Camodeca, C., Ortore, G., Giannaccini, G., Mazzoni, M. R., Orlandini, E., & Betti, L. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(19), 3214-3232. [Link]

  • Singh, H. K., & Kulkarni, S. K. (1992). 5-HT1A receptor agonists in experimental models of anxiety and depression. Indian Journal of Experimental Biology, 30(6), 469-474. [URL not available]
  • Femoxetine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews, 29(4-5), 571-625. [URL not available]
  • Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Thérapie, 229(2), 327-336. [URL not available]
  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009-1014. [Link]

  • Lassen, J. B. (1975). Femoxetine, a new selective 5-HT-uptake inhibitor. European Journal of Pharmacology, 32(1), 108-115. [URL not available]
  • Hult, B. T., et al. (2018). Fluoxetine exposure in adolescent and adult female mice decreases cocaine and sucrose preference later in life. Psychopharmacology, 235(12), 3449-3460. [Link]

  • Fuller, R. W., & Wong, D. T. (1977). Inhibition of serotonin reuptake. Federation Proceedings, 36(8), 2154-2158. [URL not available]
  • Healy, D. (2004). Let them eat Prozac: The unhealthy relationship between the pharmaceutical industry and depression. New York University Press. [URL not available]
  • Paroxetine—Overview of the Molecular Mechanisms of Action. (2021). International Journal of Molecular Sciences, 22(4), 1749. [Link]

  • Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. (2011). Journal of Neuroscience, 31(25), 9354-9359. [Link]

  • Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2012). The tail suspension test. Journal of Visualized Experiments, (59), e3769. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. In Methods of behavior analysis in neuroscience (2nd ed.). CRC Press/Taylor & Francis. [URL not available]
  • The Mouse Forced Swim Test. (2012). Journal of Visualized Experiments, (59), e3638. [Link]

  • Assessment of Paroxetine Molecular Interactions with Selected Monoamine and γ-Aminobutyric Acid Transporters. (2021). Molecules, 26(12), 3568. [Link]

  • Neuropharmacology of paroxetine. (2003). The Journal of Clinical Psychiatry, 64 Suppl 18, 5-10. [Link]

  • Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. (2012). Neuropharmacology, 62(1), 467-477. [Link]

  • The Tail Suspension Test. (2012). Journal of Visualized Experiments, (59), e3769. [Link]

  • What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? (2025). Dr. Oracle. [Link]

  • Serotonin–dopamine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Fluoxetine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function. (2013). Frontiers in Pharmacology, 4, 139. [Link]

  • Effects of fluoxetine (20 mg/kg) in the modified forced swimming test in mice. (2012). Pharmacology Biochemistry and Behavior, 102(3), 443-447. [Link]

  • Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. (2022). Frontiers in Behavioral Neuroscience, 16, 848943. [Link]

  • Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. (2012). Neuropharmacology, 62(1), 467-477. [Link]

  • The Tail Suspension Test. (2012). Journal of Visualized Experiments, (59), e3769. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Novel Phenoxymethyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Phenoxymethyl Piperidine Scaffolds

The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for interacting with complex biological targets. When functionalized with a phenoxymethyl group, the resulting derivatives gain access to a chemical space rich with potential for modulating key protein families implicated in disease, particularly within the central nervous system (CNS).[2][3] Phenylpiperidine derivatives, for instance, are well-known for their activity as analgesics, anesthetics, and antidepressants, often exerting their effects through interaction with G-protein coupled receptors (GPCRs) and ion channels.[4][5]

The development of novel phenoxymethyl piperidine derivatives necessitates robust, scalable, and reproducible screening methodologies to identify promising lead compounds from large chemical libraries. High-throughput screening (HTS) provides the necessary platform to rapidly assess hundreds of thousands of compounds, enabling the identification of "hits" with desired biological activity.[6][7][8] This document provides detailed application notes and protocols for a multi-pronged HTS strategy designed to elucidate the biological activity of novel phenoxymethyl piperidine libraries against three major drug target classes: G-Protein Coupled Receptors (GPCRs), ion channels, and enzymes.

The causality behind selecting these target classes is rooted in the established pharmacology of piperidine-containing molecules.[1][5] By employing a suite of orthogonal, high-quality assays, researchers can build a comprehensive pharmacological profile of their compounds, a critical step in the hit-to-lead optimization process.

I. Primary HTS Campaign: Identifying GPCR Modulators

GPCRs represent the largest family of cell surface receptors and are the target of a significant percentage of all modern medicines.[9] Their role in signal transduction makes them prime targets for phenoxymethyl piperidine derivatives. A competitive binding assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an excellent choice for a primary HTS campaign due to its sensitivity, low background, and homogeneous format (no-wash steps).[10]

Scientific Principle: TR-FRET Competitive Binding Assay

This assay quantifies the ability of a test compound to displace a fluorescently labeled ligand from a GPCR. The assay utilizes a long-lifetime lanthanide chelate (e.g., Europium or Terbium) as the donor fluorophore, typically conjugated to an antibody that recognizes a tag on the receptor (e.g., a 6X-His tag).[11] The acceptor fluorophore is conjugated to a known ligand for the GPCR. When the fluorescent ligand is bound to the receptor, the donor and acceptor are in close proximity, allowing for FRET to occur upon excitation of the donor.[10] Test compounds that bind to the receptor will displace the fluorescent ligand, disrupting FRET and causing a decrease in the acceptor emission signal. The ratiometric nature of TR-FRET (ratio of acceptor to donor emission) corrects for liquid handling errors and compound fluorescence interference.[12]

TR_FRET_Assay

Protocol: 1536-Well Plate TR-FRET GPCR Binding Assay

This protocol is designed for automated liquid handling systems common in HTS environments.[6]

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Receptor Preparation: Prepare purified GPCR membrane preparations or soluble receptors with a 6X-His tag at 2X the final concentration in Assay Buffer.

  • Antibody-Donor: Prepare a solution of Terbium-cryptate labeled anti-6X-His antibody at 2X the final concentration in Assay Buffer.

  • Ligand-Acceptor: Prepare a fluorescently labeled known ligand (e.g., with d2 or a similar acceptor) at 2X the final concentration (typically at its Kd value) in Assay Buffer.

  • Test Compounds: Prepare phenoxymethyl piperidine derivatives in 100% DMSO at a concentration of 1 mM. Create intermediate dilutions in Assay Buffer.

  • Controls:

    • Positive Control (Max FRET): DMSO in Assay Buffer.

    • Negative Control (Min FRET): A known, high-affinity unlabeled ligand at a concentration >100x its Ki in Assay Buffer.

2. Assay Procedure:

  • Using an acoustic dispenser (e.g., Echo) or pin tool, transfer 20 nL of test compounds, positive controls, or negative controls to a 1536-well, low-volume, non-binding surface plate.

  • Add 2 µL of the 2X Receptor Preparation to all wells using a multi-drop dispenser (e.g., BioTek MultiFlo FX).

  • Add 2 µL of a pre-mixed solution containing the 2X Antibody-Donor and 2X Ligand-Acceptor to all wells.

  • The final assay volume is 4.02 µL. The final compound concentration will typically be 5-10 µM, and the final DMSO concentration should be ≤0.5%.

  • Centrifuge the plates at 1,000 rpm for 1 minute to ensure all components are at the bottom of the wells.

  • Incubate the plates at room temperature for 60 minutes, protected from light.

  • Read the plates on a TR-FRET enabled plate reader (e.g., PHERAstar FSX). Excite at ~340 nm and record dual emissions at ~620 nm (donor) and ~665 nm (acceptor) after a 60 µs delay.

3. Data Analysis and Quality Control:

  • Calculate the TR-FRET ratio for each well: Ratio = (Emission_665nm / Emission_620nm) * 10,000.

  • Determine the percent inhibition for each test compound: % Inhibition = 100 * (1 - [(Ratio_Compound - Ratio_Min) / (Ratio_Max - Ratio_Min)]).

  • Assess assay quality using the Z'-factor, calculated from the control wells on each plate.[13]

    • Z' = 1 - (3 * (SD_Max + SD_Min) / |Mean_Max - Mean_Min|)

    • An assay is considered robust for HTS if the Z'-factor is ≥ 0.5.[13][14]

ParameterSymbolAcceptance CriteriaRationale
Z'-FactorZ'≥ 0.5Indicates a large separation between positive and negative controls, ensuring low false positive/negative rates.[13][14]
Signal-to-BackgroundS/B> 5A sufficient dynamic range to confidently identify hits.
Coefficient of Variation (%CV)%CV< 15%Ensures data reproducibility and precision across the plate.[15]

II. Secondary Screening & Orthogonal Assays: Probing Ion Channel Modulation

Ion channels are critical for neuronal signaling and are plausible targets for CNS-active compounds.[16] Hits from the primary GPCR screen, or the entire library, can be profiled against an ion channel target. A fluorescence-based membrane potential assay is a high-throughput method to identify compounds that modulate ion channel activity (agonists, antagonists, or allosteric modulators).[17]

Scientific Principle: Membrane Potential-Sensing Dyes

This assay uses fluorescent dyes that are sensitive to changes in cell membrane potential. In the resting state, the dye is loaded into the cells and exhibits a certain level of fluorescence. When an ion channel is activated (e.g., by an agonist), the flow of ions across the membrane changes the potential, causing a corresponding change in the dye's fluorescence intensity. Inhibitors or modulators of the channel will alter this fluorescence response. This method provides a functional readout of channel activity in a cellular context.[18]

Membrane_Potential_Assay Cell_Rest Cell_Rest Cell_Active Cell_Active Cell_Rest->Cell_Active Add Agonist Cell_Inhibited Cell_Inhibited Cell_Active->Cell_Inhibited Add Inhibitor

Protocol: 384-Well FLIPR-Based Ion Channel Assay

This protocol is designed for a FLIPR (Fluorometric Imaging Plate Reader) Tetra® or similar instrument that can add reagents and read fluorescence kinetically.[19]

1. Cell Preparation:

  • Culture a cell line stably expressing the ion channel of interest (e.g., HEK293 or CHO cells).

  • Seed cells into 384-well, black-walled, clear-bottom microplates at a density that yields a confluent monolayer on the day of the assay.

  • Incubate overnight at 37°C, 5% CO₂.

2. Dye Loading:

  • Prepare the membrane potential dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).

  • Remove the cell culture medium from the plates and add 20 µL of the dye solution to each well.

  • Incubate the plates for 60 minutes at 37°C, 5% CO₂.

3. Assay Procedure (Antagonist Mode):

  • Prepare a 4X final concentration of test compounds and controls in Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Place the cell plate and the compound plate into the FLIPR instrument.

  • The instrument will transfer 10 µL of the compound solution to the cell plate.

  • Incubate for 15-30 minutes within the instrument.

  • Prepare a 5X final concentration of a known agonist for the ion channel.

  • The FLIPR will establish a baseline fluorescence reading for 10-20 seconds.

  • The instrument then adds 10 µL of the agonist solution and continues to read the kinetic fluorescence response for 2-3 minutes.

4. Data Analysis:

  • The primary response is the change in fluorescence (Max - Min) after agonist addition.

  • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - [(Response_Compound - Response_Min) / (Response_Max - Response_Min)]).

  • Hit Identification: Hits are typically defined as compounds that inhibit the agonist response by more than 3 standard deviations from the mean of the neutral (DMSO) controls.[20]

III. Hit Confirmation & Mechanism of Action: Enzyme Inhibition Assays

To further characterize hits and eliminate promiscuous inhibitors, an enzyme inhibition assay can be employed.[21] Many piperidine derivatives are known to inhibit enzymes like acetylcholinesterase.[5] A Fluorescence Polarization (FP) assay is a robust, homogeneous method for studying enzyme activity, particularly for proteases or kinases.[22][23]

Scientific Principle: Fluorescence Polarization (FP) Enzyme Assay

This assay measures the change in the rate of rotation of a fluorescently labeled substrate.[24] A small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low fluorescence polarization. When an enzyme (e.g., a protease) cleaves the substrate, the fluorescent fragment remains small and continues to tumble rapidly. However, if an inhibitor prevents cleavage, and the uncleaved substrate is then captured by a large binding partner (e.g., an antibody that recognizes the uncleaved form), the effective size of the fluorescent molecule increases dramatically. This large complex tumbles much more slowly, leading to a high fluorescence polarization signal.[23][25] Therefore, inhibitors of the enzyme will result in a high FP signal.

FP_Enzyme_Assay

Protocol: 384-Well Fluorescence Polarization Enzyme Inhibition Assay

1. Reagent Preparation:

  • Assay Buffer: Buffer composition will be enzyme-specific (e.g., 50 mM Tris, 10 mM CaCl₂, 0.01% Tween-20, pH 8.0 for a protease).

  • Enzyme: Prepare enzyme at 2X the final concentration in Assay Buffer. The optimal concentration should be determined empirically to achieve linear reaction kinetics.[26]

  • Substrate: Prepare the fluorescently-labeled peptide substrate at 2X the final concentration (typically at or below its Km value) in Assay Buffer.[26]

  • Binding Partner/Stop Solution: Prepare the binding partner (antibody) in a buffer that will stop the enzymatic reaction (e.g., by chelating a required metal ion or shifting pH).

  • Test Compounds: Serially dilute hit compounds in 100% DMSO.

2. Assay Procedure:

  • Add 25 nL of test compounds or controls (DMSO for no inhibition, a known inhibitor for positive control) to a 384-well, black, low-volume plate.

  • Add 5 µL of the 2X Enzyme solution to all wells.

  • Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Initiate the reaction by adding 5 µL of the 2X Substrate solution to all wells.

  • Incubate for 60 minutes at 37°C. The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding 10 µL of the Binding Partner/Stop Solution.

  • Incubate for 30 minutes at room temperature to allow for binding.

  • Read the plate on an FP-capable plate reader, exciting at ~485 nm and measuring parallel and perpendicular emission at ~520 nm.

3. Data Analysis:

  • The reader software will calculate the fluorescence polarization (in mP units) for each well.

  • Determine the IC₅₀ value for active compounds by plotting the mP value against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Assay Validation Data (Example)TR-FRET GPCR BindingFLIPR Ion ChannelFP Enzyme Inhibition
Plate Format 1536-well384-well384-well
Z'-Factor 0.780.650.81
S/B Ratio 8.23.54.1
Hit Rate (Primary) 0.25%0.18%N/A
Confirmed Hits (IC₅₀ < 10µM) 15 compounds8 compounds4 compounds

IV. Conclusion and Forward Look

This application guide outlines a comprehensive, multi-tiered HTS strategy for the discovery of novel bioactive phenoxymethyl piperidine derivatives. By starting with a highly robust and sensitive primary screen against a high-value target class like GPCRs, followed by orthogonal functional screening against ion channels and mechanistic validation via enzyme inhibition assays, researchers can efficiently identify and prioritize promising hits. This self-validating system, which combines binding, cell-based functional, and biochemical assays, provides a high degree of confidence in the identified hits, mitigating the risk of costly downstream failures.[27] The detailed protocols and underlying scientific principles provided herein serve as a robust framework for drug development professionals to prosecute HTS campaigns with scientific integrity and a high probability of success. The ultimate goal is the rapid identification of compounds with desirable biological activities, paving the way for the development of the next generation of therapeutics.[7]

References

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. Available from: [Link]

  • Assay Genie. High-Throughput Screening Assays. Available from: [Link]

  • Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 1999;4(2):67-73. Available from: [Link]

  • Xu J, Wang X, Ensign B, Li M, Wu L, Guia A, Xu J. Flux assays in high throughput screening of ion channels in drug discovery. PubMed. 2001. Available from: [Link]

  • Copeland RA. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. 2010. Available from: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • National Center for Biotechnology Information. HTS Assay Validation - Assay Guidance Manual. Available from: [Link]

  • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Available from: [Link]

  • Eglen RM, Reisine T, Roby P, Rouleau N, Illy C, Bosse R, Bielefeld M. The Use of AlphaScreen Technology in HTS: Current Status. Curr Chem Genomics. 2008;1:2-10. Available from: [Link]

  • Bazin H, Trinquet E, Mathis G. LANTHANIDE CRYPTATES AND TR-FRET BIOASSAYS. ResearchGate. 2015. Available from: [Link]

  • Vadivelu N, Mitra S, Narayan D. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. 2010. Available from: [Link]

  • Wang T, Li Z, Cvijetic S, et al. Advances in G Protein-Coupled Receptor High-throughput Screening. Theranostics. 2020;10(2):848-873. Available from: [Link]

  • Molecular Devices. Metrics for Comparing Instruments and Assays. Available from: [Link]

  • Aurora Biomed. Ion Channel Research: Advancing High Throughput Screening Techniques. 2024. Available from: [Link]

  • Sygnature Discovery. Hit Discovery at Sygnature Discovery. Available from: [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. Available from: [Link]

  • Drug Target Review. Assay performance and the Z'-factor in HTS. 2023. Available from: [Link]

  • Sliwoski G, Kothiwale S, Meiler J, Lowe EW Jr. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. J Chem Inf Model. 2013;53(8):1915-26. Available from: [Link]

  • Lashta V, Podgornyi V, Gutyj B, et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci. 2023;24(3):2937. Available from: [Link]

  • Jameson DM, Croney JC. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Comb Chem High Throughput Screen. 2003;6(2):167-75. Available from: [Link]

  • Lomenick B, Hao R, Jonai N, et al. A FRET-Based Assay for the Identification of PCNA Inhibitors. Int J Mol Sci. 2023;24(14):11858. Available from: [Link]

  • High-Throughput Screening Center. Introduction. Available from: [Link]

  • Metrion Biosciences. Cost-Efficient Ion Channel High-Throughput Screening. Available from: [Link]

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link]

  • Stuckey JI, Dickson BM, Cheng N, et al. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. SLAS Discov. 2016;21(7):874-84. Available from: [Link]

  • Dispendix. Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. 2024. Available from: [Link]

  • Agilent. High-Throughput GPCR Assay Development. 2021. Available from: [Link]

  • Cambridge MedChem Consulting. Analysis of HTS data. 2017. Available from: [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. 2023. Available from: [Link]

  • Labinsights. Analysis of High-throughput Cell Screening Techniques for Ion Channels. 2023. Available from: [Link]

  • Bentham Open. The Use of AlphaScreen Technology in HTS: Current Status. Available from: [Link]

  • Wikipedia. High-throughput screening. Available from: [Link]

  • ResearchGate. Figure 3. Determination of Z' factor, signal-to-background (S/B),... Available from: [Link]

  • Moore EG, Samuel AP, Raymond KN. From Antenna to Assay: Lessons Learned in Lanthanide Luminescence. Acc Chem Res. 2009;42(4):542-52. Available from: [Link]

  • Nuvisan. HTS assay development. Available from: [Link]

  • Chiarini A, Ghelfi F, Budriesi R, et al. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco. 1993;48(3):331-45. Available from: [Link]

  • ACS Omega. A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. 2024. Available from: [Link]

  • Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Available from: [Link]

  • Anticancer Research. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Available from: [Link]

  • 360iResearch. Pharmaceutical Grade Piperidine Derivatives Market 2025-2032. Available from: [Link]

  • BMG LABTECH. AlphaScreen. Available from: [Link]

  • BPS Bioscience. Fluorescence Polarization Assays. YouTube. 2024. Available from: [Link]

  • ResearchGate. The use of AlphaScreen technology in HTS: Current status. Available from: [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of 3-(Phenoxymethyl)piperidine Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a detailed, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-(Phenoxymethyl)piperidine hydrochloride in human plasma. The protocol is designed for high-throughput bioanalysis in a drug development setting, adhering to the principles outlined in the ICH M10 guideline for bioanalytical method validation.[1][2] The methodology employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer in positive ion mode. This document provides a comprehensive, step-by-step protocol, explains the scientific rationale behind key decisions, and presents the framework for method validation to ensure data integrity and regulatory compliance.

Introduction: The Need for a Validated Bioanalytical Method

3-(Phenoxymethyl)piperidine is a chemical scaffold of interest in medicinal chemistry, appearing in the structure of various potential therapeutic agents.[3][4] Accurate quantification of this compound in biological matrices like plasma is fundamental to understanding its pharmacokinetic (PK) and toxicokinetic (TK) profile during preclinical and clinical development. LC-MS/MS has become the gold standard for such bioanalytical assays due to its superior sensitivity, selectivity, and speed.[5]

The primary challenge in developing a bioanalytical method is to effectively isolate the analyte from a complex biological matrix, which contains abundant proteins, salts, and lipids that can interfere with analysis.[6] This protocol addresses this challenge through an optimized sample preparation strategy and carefully selected LC-MS/MS parameters. All validation parameters discussed are in accordance with the harmonized guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now unified under the International Council for Harmonisation (ICH) M10 guideline.[1][2][7][8]

Analyte and Internal Standard Selection

Analyte: this compound
  • Chemical Structure: C₁₂H₁₇NO·HCl

  • Molecular Weight: 227.73 g/mol (hydrochloride salt), 191.27 g/mol (free base)

  • Physicochemical Properties (Predicted): As a piperidine derivative, the molecule contains a basic nitrogen atom, making it amenable to positive mode electrospray ionization (ESI+). Its structure suggests moderate lipophilicity, suitable for reversed-phase chromatography.

Internal Standard (IS): 3-(Phenoxymethyl)piperidine-d5

The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative LC-MS/MS.[1] A SIL-IS, such as one containing deuterium (d), is chemically identical to the analyte and will therefore co-elute chromatographically and exhibit the same behavior during extraction and ionization.[9] This effectively corrects for variability in sample preparation, matrix effects, and instrument response.[9] For this method, 3-(Phenoxymethyl)piperidine-d5 (with deuterium atoms on the phenyl ring) is the ideal choice.

Rationale for IS Selection:

  • Identical Chemical Properties: Ensures co-extraction and co-elution, providing the most accurate correction for analytical variability.

  • Sufficient Mass Difference: A +5 Da mass shift prevents isotopic crosstalk between the analyte and the IS.

  • Label Stability: Deuterium labels on an aromatic ring are stable and do not undergo back-exchange.[9]

Experimental Protocol

Materials and Reagents
ReagentGradeSource
3-(Phenoxymethyl)piperidine HClReference Standard (≥98%)Verified Supplier
3-(Phenoxymethyl)piperidine-d5Reference Standard (≥98%)Verified Supplier
Acetonitrile (ACN)LC-MS GradeFisher Scientific or equivalent
Formic Acid (FA)LC-MS Grade (≥99%)Fisher Scientific or equivalent
WaterDeionized, 18 MΩ·cmMilli-Q® System or equivalent
Human Plasma (K2-EDTA)Pooled, ScreenedBioIVT or equivalent
Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples.[10][11] Acetonitrile is a highly effective precipitating agent, yielding a clean supernatant and high analyte recovery for many small molecules.[12]

Protocol:

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Allow all plasma samples and QCs to thaw completely at room temperature. Vortex gently to ensure homogeneity.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 200 µL of the Internal Standard Working Solution (50 ng/mL 3-(Phenoxymethyl)piperidine-d5 in acetonitrile). The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[13]

  • Vortex each tube vigorously for 30 seconds to ensure complete protein denaturation.[10]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10][13]

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.

  • Seal the plate with a pierceable cap mat.

Workflow Diagram: Sample Preparation

G cluster_prep Plasma Sample Preparation plasma 1. Aliquot 50 µL Plasma is_spike 2. Add 200 µL ACN with Internal Standard plasma->is_spike Precipitation Agent vortex 3. Vortex (30 sec) is_spike->vortex Denature Proteins centrifuge 4. Centrifuge (14,000 x g, 10 min) vortex->centrifuge Pellet Proteins supernatant 5. Transfer Supernatant to 96-Well Plate centrifuge->supernatant Isolate Analyte analysis Inject into LC-MS/MS supernatant->analysis G cluster_validation Bioanalytical Method Validation (ICH M10) selectivity Selectivity & Specificity cal_curve Calibration Curve & LLOQ selectivity->cal_curve Ensures no interference accuracy Accuracy cal_curve->accuracy Evaluated via QC samples precision Precision cal_curve->precision Evaluated via QC samples recovery Recovery stability Stability recovery->stability Assesses sample handling robustness matrix_effect Matrix Effect matrix_effect->stability Assesses sample handling robustness

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Phenoxymethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Phenoxymethyl)piperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. My insights are drawn from extensive experience in synthetic organic chemistry, focusing on providing practical, field-proven advice.

I. Overview of Synthetic Strategies

The synthesis of this compound typically commences with the readily available starting material, 3-hydroxymethylpiperidine. The core of the synthesis lies in the formation of the ether linkage between the piperidine moiety and the phenyl group. Two primary, reliable methods for achieving this are the Williamson Ether Synthesis and the Mitsunobu Reaction. Both pathways are followed by N-deprotection (if a protecting group is used) and subsequent formation of the hydrochloride salt.

Below is a visual representation of the general synthetic workflow:

Synthesis Workflow cluster_start Starting Material cluster_protection Protection (Optional) cluster_etherification Etherification cluster_deprotection Deprotection cluster_salt Salt Formation cluster_final Final Product 3-Hydroxymethylpiperidine 3-Hydroxymethylpiperidine N-Boc-3-hydroxymethylpiperidine N-Boc-3-hydroxymethylpiperidine 3-Hydroxymethylpiperidine->N-Boc-3-hydroxymethylpiperidine Boc₂O Williamson Synthesis Williamson Synthesis N-Boc-3-hydroxymethylpiperidine->Williamson Synthesis Route A Mitsunobu Reaction Mitsunobu Reaction N-Boc-3-hydroxymethylpiperidine->Mitsunobu Reaction Route B N-Boc-3-(phenoxymethyl)piperidine N-Boc-3-(phenoxymethyl)piperidine Williamson Synthesis->N-Boc-3-(phenoxymethyl)piperidine Mitsunobu Reaction->N-Boc-3-(phenoxymethyl)piperidine Deprotection_Step Acidic Deprotection N-Boc-3-(phenoxymethyl)piperidine->Deprotection_Step 3-(Phenoxymethyl)piperidine 3-(Phenoxymethyl)piperidine Deprotection_Step->3-(Phenoxymethyl)piperidine Salt_Formation_Step HCl Addition 3-(Phenoxymethyl)piperidine->Salt_Formation_Step 3-(Phenoxymethyl)piperidine HCl 3-(Phenoxymethyl)piperidine HCl Salt_Formation_Step->3-(Phenoxymethyl)piperidine HCl

Caption: General synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter at various stages of the synthesis.

A. Starting Material and N-Protection

Question 1: My synthesis of 3-hydroxymethylpiperidine from 3-piperidinecarboxylic acid resulted in a low yield. What are the likely causes?

Answer: The reduction of 3-piperidinecarboxylic acid is a common route to 3-hydroxymethylpiperidine. Low yields can often be attributed to the following:

  • Incomplete Reduction: Carboxylic acids are less reactive towards reducing agents like sodium borohydride (NaBH₄) compared to esters. Using a stronger reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF) is generally more effective. However, LiAlH₄ is highly reactive and requires careful handling.

  • Alternative Two-Step Procedure: A more controlled and often higher-yielding approach is a two-step process:

    • Esterify the 3-piperidinecarboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) using standard methods (e.g., Fischer esterification).

    • Reduce the resulting ester with NaBH₄ in a protic solvent like ethanol or methanol. Esters are more readily reduced by NaBH₄ than carboxylic acids.

  • Workup Issues: The amino alcohol product can form stable salts. Ensure the pH of the aqueous workup is sufficiently basic (pH > 10) to liberate the free amine for efficient extraction into an organic solvent.

Question 2: Why is N-protection of 3-hydroxymethylpiperidine necessary, and what are the best practices?

Answer: The secondary amine of the piperidine ring is nucleophilic and can compete with the hydroxyl group in the subsequent etherification step, leading to N-alkylation as a side product. Protecting the nitrogen atom prevents this side reaction.

The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under the basic conditions of the Williamson ether synthesis and its straightforward removal under acidic conditions.[1]

Experimental Protocol: N-Protection of 3-Hydroxymethylpiperidine

  • Dissolve 3-hydroxymethylpiperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine (TEA) or sodium bicarbonate (1.1 equivalents), to the solution.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup and extract the N-Boc-3-hydroxymethylpiperidine with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected product.

ParameterValue
Starting Material 3-Hydroxymethylpiperidine
Protecting Agent Di-tert-butyl dicarbonate (Boc₂O)
Base Triethylamine or NaHCO₃
Solvent Dichloromethane or Dioxane/Water
Typical Yield >95%
B. Etherification: Williamson vs. Mitsunobu

Question 3: I'm getting a low yield in my Williamson ether synthesis of N-Boc-3-(phenoxymethyl)piperidine. What should I troubleshoot?

Answer: The Williamson ether synthesis is a classic S_N2 reaction. Low yields are often due to a competing E2 elimination reaction or suboptimal reaction conditions.[2][3] Here’s a troubleshooting guide:

Williamson_Troubleshooting cluster_Base Base Issues cluster_Solvent Solvent Issues cluster_Temp Temperature Issues cluster_LG Leaving Group Issues Low_Yield Low_Yield Check_Base 1. Base Selection & Stoichiometry Low_Yield->Check_Base Check_Solvent 2. Solvent & Anhydrous Conditions Low_Yield->Check_Solvent Check_Temp 3. Reaction Temperature Low_Yield->Check_Temp Check_Leaving_Group 4. Leaving Group on Phenol Precursor Low_Yield->Check_Leaving_Group Bulky_Base Using a bulky base (e.g., t-BuOK)? Leads to E2 elimination. Check_Base->Bulky_Base Weak_Base Incomplete deprotonation? Use a strong base like NaH. Check_Base->Weak_Base Protic_Solvent Using a protic solvent (e.g., ethanol)? Slows SProtic_Solvent2 reaction. Check_Solvent->Protic_Solvent Wet_Solvent Moisture present? Quenches the alkoxide. Check_Solvent->Wet_Solvent High_Temp Temperature too high? Favors E2 elimination. Check_Temp->High_Temp Poor_LG Is the leaving group on the phenyl precursor poor (e.g., -OH)? Activate the alcohol first. Check_Leaving_Group->Poor_LG

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Detailed Recommendations:

  • Base Selection: Use a strong, non-bulky base like sodium hydride (NaH).[4] This will ensure complete deprotonation of the alcohol without promoting elimination. Avoid bulky bases like potassium tert-butoxide.

  • Solvent Choice: Employ a polar aprotic solvent such as DMF or DMSO.[5] These solvents solvate the cation, leaving a highly reactive "naked" alkoxide anion for the S_N2 attack. Ensure your solvent is anhydrous, as any water will quench the alkoxide.

  • Temperature Control: Maintain a moderate reaction temperature (50-80 °C).[6] Higher temperatures can favor the E2 elimination pathway.

  • Phenol Precursor: Instead of using phenol directly, which would require deprotonation, it is more common to use a phenoxide salt or to activate the hydroxyl group of the piperidine methanol as a better leaving group (e.g., by converting it to a tosylate or mesylate) and then reacting it with sodium phenoxide.

Question 4: I'm using the Mitsunobu reaction, but the purification of the product is difficult due to byproducts. How can I improve this?

Answer: The Mitsunobu reaction is an excellent method, especially for sterically hindered alcohols, and proceeds with inversion of configuration.[7][8] However, the removal of stoichiometric byproducts, triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate), is a common challenge.[9]

Strategies for Byproduct Removal:

MethodDescriptionAdvantagesDisadvantages
Crystallization TPPO is often crystalline and can sometimes be removed by careful choice of a solvent system where the product is soluble and TPPO is not (e.g., diethyl ether, pentane, or hexane).[10]Simple and can be effective if there is a large solubility difference.May not be effective for all products; can lead to co-crystallization and loss of product.
Column Chromatography A standard method for separating the desired ether from the byproducts.Generally effective for small-scale reactions.Can be time-consuming, requires large volumes of solvent, and may not be practical for large-scale synthesis.[11]
Precipitation with Metal Salts TPPO can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂) in ethanol or calcium bromide (CaBr₂) in ethereal solvents.[12][13] These complexes can be removed by filtration.Highly effective and scalable. Avoids chromatography.Requires an additional reagent and filtration step.
Polymer-Supported Reagents Using polymer-supported triphenylphosphine allows for the easy removal of the phosphine oxide byproduct by simple filtration.[14]Simplifies purification significantly.Polymer-supported reagents are more expensive.

Experimental Protocol: Removal of TPPO using ZnCl₂

  • After the Mitsunobu reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethanol.

  • Add zinc chloride (2 equivalents relative to the triphenylphosphine used) and stir the mixture at room temperature for 2-3 hours.

  • The insoluble TPPO-Zn complex will precipitate.

  • Filter the mixture and wash the solid with cold ethanol.

  • The filtrate contains the desired product, which can then be further purified.[12]

C. Deprotection and Salt Formation

Question 5: What is the most reliable method for N-Boc deprotection, and how can I avoid side reactions?

Answer: Acidic hydrolysis is the standard method for removing the N-Boc group. The choice of acid and solvent is crucial to ensure complete deprotection without affecting other functional groups.

Recommended Deprotection Protocols:

MethodReagentsSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA) 5-50% TFADichloromethane (DCM)0 °C to Room Temp1-4 hoursVery effective. The resulting trifluoroacetate salt may require neutralization.[15]
Hydrochloric Acid (HCl) 4M HClDioxane or MethanolRoom Temp1-3 hoursOften, the hydrochloride salt of the deprotected piperidine precipitates, simplifying isolation.[16]

Troubleshooting Incomplete Deprotection:

  • Insufficient Acid: Ensure you are using a sufficient excess of the acid.

  • Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.

  • Steric Hindrance: In some cases, gentle heating (40-50 °C) may be required for sterically hindered substrates.

Question 6: I'm having trouble crystallizing the final this compound product. What can I do?

Answer: Obtaining a crystalline solid can sometimes be challenging. Here are some tips to facilitate crystallization:

  • Solvent Selection: The choice of solvent is critical. A good crystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for hydrochloride salts include isopropanol, ethanol, or mixtures like ethanol/diethyl ether.

  • Seeding: If you have a small amount of crystalline product from a previous batch, adding a "seed" crystal to a supersaturated solution can induce crystallization.[17][18]

  • Anti-Solvent Addition: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (an "anti-solvent" in which the product is insoluble, e.g., diethyl ether or hexane) until the solution becomes turbid. Then, allow it to stand and cool slowly.

  • Purity: Impurities can inhibit crystallization.[18] If the crude product is an oil or highly impure, it may be necessary to purify it by column chromatography before attempting crystallization.

  • Aqueous Workup: Ensure that the free base is thoroughly washed and dried before attempting to form the hydrochloride salt. Residual impurities from the reaction can interfere with crystallization.

Experimental Protocol: Hydrochloride Salt Formation and Recrystallization

  • Dissolve the purified 3-(Phenoxymethyl)piperidine free base in a suitable solvent like isopropanol or ethyl acetate.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane or ethereal HCl) dropwise with stirring until the pH is acidic.

  • The hydrochloride salt will often precipitate. If not, cool the solution in an ice bath to induce crystallization.

  • Collect the solid by vacuum filtration and wash with a small amount of cold solvent.

  • To recrystallize, dissolve the solid in a minimal amount of a hot solvent (e.g., isopropanol) and allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Collect the pure crystals by filtration and dry under vacuum.

III. References

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 2021 . [Link]

  • How does one remove triphenylphosphine oxide from product? ResearchGate, 2014 . [Link]

  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. ACS Publications, 2022 . [Link]

  • Workup: Triphenylphosphine Oxide. University of Rochester, Department of Chemistry, n.d. [Link]

  • Williamson ether synthesis. Wikipedia, n.d. [Link]

  • Optimization of Mitsunobu reaction conditions. ResearchGate, n.d. [Link]

  • Williamson Ether Synthesis. Chemistry Steps, n.d. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry, 2014 . [Link]

  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Royal Society of Chemistry, 2022 . [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, n.d. [Link]

  • Williamson Ether Synthesis. The Organic Chemistry Tutor, n.d. [Link]

  • Optimization of protocol for photocatalytic Mitsunobu reaction with recycling/generation of 1. ResearchGate, n.d. [Link]

  • Solid-Phase Synthesis of a Tyrphostin Ether Library. ElectronicsAndBooks, n.d. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal, n.d. [Link]

  • Mitsunobu reaction. Organic Synthesis, n.d. [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate, n.d. [Link]

  • Mitsunobu Reaction. Organic Chemistry, 2019 . [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press, n.d. [Link]

  • Mitsunobu Reaction - Common Conditions. Organic Chemistry Data, n.d. [Link]

  • Piperidine derivatives, their preparation, and their use as medicaments. European Patent Office, n.d. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate, n.d. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit, 2024 . [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides, n.d. [Link]

  • Williamson Ether Synthesis. Cambridge University Press, n.d. [Link]

  • The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. ResearchGate, n.d. [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica, n.d. [Link]

  • EP0223403B1 - Piperidine derivative, its preparation, and its use as medicament. Google Patents, n.d.

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR, n.d. [Link]

  • Why does this not work? Williamson ether synthesis is terrible. Reddit, 2022 . [Link]

  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. PubMed Central, n.d. [Link]

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. PubChem, n.d. [Link]

  • EP1286965B1 - Piperidine compounds and process for providing such. Google Patents, n.d.

  • Safety Data Sheet: 3-Hydroxy-N-methylpiperidine. Chemos GmbH & Co.KG, 2021 . [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI, n.d. [Link]

  • Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed, 2006 . [Link]

  • 3-hydroxymethyl-1-N-BOC-piperidine. ChemBK, 2024 . [Link]

  • CN101602748B - A kind of purification method of high-purity piperidine. Google Patents, n.d.

  • CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride. Google Patents, n.d.

Sources

Addressing solubility issues of 3-(Phenoxymethyl)piperidine hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Phenoxymethyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve successful and reproducible results in your experiments.

Introduction to Solubility Challenges

This compound, as a hydrochloride salt of a weakly basic compound, is expected to have higher aqueous solubility compared to its free base form. However, researchers may still encounter solubility issues in various aqueous buffers, especially those with a pH close to or above the compound's pKa. The phenoxymethyl group also contributes to the molecule's lipophilicity, which can limit its solubility in purely aqueous systems.[1][2] This guide provides a systematic approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: Several factors could be contributing to the poor solubility of this compound in your aqueous buffer. The piperidine ring in the molecule is basic, and its protonation state is pH-dependent.[2] If the pH of your buffer is too high, the compound may convert to its less soluble free base form. Additionally, the phenoxymethyl group increases the lipophilicity of the molecule, which can lead to low solubility in aqueous solutions.[1][2] It is also possible that the concentration you are trying to achieve exceeds the compound's intrinsic solubility in that specific buffer system.

Q2: What is the estimated pKa and logP of 3-(Phenoxymethyl)piperidine?

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, using a water-miscible organic co-solvent is a common strategy to enhance the solubility of poorly water-soluble compounds.[2][6] Solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) can be effective.[6][7] However, it is crucial to consider the compatibility of the co-solvent with your experimental system, as it may affect downstream applications.

Q4: What is the "common ion effect" and how might it affect my experiment?

A4: The common ion effect describes the decrease in solubility of an ionic compound when a solution already containing one of the ions from the compound is added.[8] In the case of this compound, if your buffer contains a high concentration of chloride ions (e.g., from NaCl or KCl), it could potentially suppress the dissolution of the hydrochloride salt.[8]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving solubility issues with this compound.

Problem 1: Compound precipitates out of solution upon addition to the buffer.
  • Root Cause Analysis:

    • pH-induced precipitation: The pH of the buffer may be too high, causing the protonated, more soluble form of the compound to convert to the less soluble free base.

    • Exceeding solubility limit: The target concentration is higher than the intrinsic solubility of the compound in the chosen buffer.

    • Common ion effect: High concentrations of chloride ions in the buffer may be reducing solubility.[8]

  • Troubleshooting Workflow:

    A Precipitation Observed B Check Buffer pH A->B C Is pH > estimated pKa (~8-9)? B->C D Lower Buffer pH (e.g., pH 4-6) C->D Yes E Check Target Concentration C->E No L Solubility Issue Resolved D->L F Is concentration high? E->F G Lower Concentration F->G Yes I Check Buffer Composition F->I No G->L H Consider Co-solvents or Excipients H->L J High [Cl-]? I->J J->H No K Use a non-chloride buffer J->K Yes K->L

    Caption: Troubleshooting workflow for precipitation issues.

Problem 2: Solution is hazy or contains undissolved particles after prolonged stirring/sonication.
  • Root Cause Analysis:

    • Slow dissolution kinetics: The compound may be dissolving very slowly at the given temperature and agitation.

    • Formation of aggregates: The compound may be forming fine, poorly soluble aggregates.

    • Insufficient solvent volume: The amount of buffer is not sufficient to dissolve the quantity of the compound.

  • Resolution Steps:

    • Increase Agitation and/or Temperature: Gently warm the solution (if the compound is thermally stable) and increase the stirring speed.

    • Increase Solvent Volume: Add more buffer to decrease the concentration.

    • Use of Surfactants: Add a small amount of a non-ionic surfactant, such as Tween 80 (Polysorbate 80), to help disperse particles and improve wetting.[9][10]

    • Filtration: If a clear solution is required, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. This will, however, result in a lower final concentration than intended.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., phosphate-buffered saline pH 7.4, citrate buffer pH 5.0)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • 0.22 µm syringe filters

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the buffer.

  • Seal the vial and place it on an orbital shaker or use a magnetic stir bar.

  • Equilibrate the slurry at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with the mobile phase (for HPLC) or the buffer (for UV-Vis) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a pre-validated analytical method (see Protocol 3).

  • Express the solubility in mg/mL or mM.

Protocol 2: Evaluating the Effect of Co-solvents on Solubility

Objective: To assess the impact of different co-solvents on the solubility of this compound.

Materials:

  • This compound

  • Aqueous buffer of choice

  • Co-solvents: Ethanol, Propylene Glycol, PEG 400

  • Other materials as listed in Protocol 1

Procedure:

  • Prepare a series of buffer/co-solvent mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30% v/v).

  • For each buffer/co-solvent mixture, determine the solubility of this compound following the steps outlined in Protocol 1.

  • Plot the solubility of the compound as a function of the co-solvent concentration.

Data Presentation:

Co-solventConcentration (% v/v)Solubility (mg/mL)
None0(Value from Protocol 1)
Ethanol10
20
30
Propylene Glycol10
20
30
PEG 40010
20
30
Protocol 3: Analytical Method for Quantification (HPLC-UV)

Objective: To establish a reliable HPLC-UV method for the quantification of 3-(Phenoxymethyl)piperidine.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic acid in water (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 270 nm (based on the phenoxy chromophore)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Create a series of calibration standards by serial dilution.

  • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the diluted samples from the solubility experiments and determine their concentrations from the calibration curve.

Stability Considerations

The piperidine ring can be susceptible to oxidative degradation.[11] It is recommended to store stock solutions of this compound in a cool, dark place. For long-term storage, consider aliquoting and freezing at -20°C or -80°C. The stability of the compound in your specific buffer and under your experimental conditions should be validated, especially for long-term experiments.[12][13][14][15][16]

References

  • Krieg, B. J., et al. (2017). Effect of buffer capacity on dissolution and supersaturation profiles of pioglitazone hydrochloride. Journal of Pharmaceutical Sciences, 106(9), 2468-2475.
  • Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-256.
  • Henthorn, C. R., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.
  • Henthorn, C. R., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. ChemRxiv.
  • Henthorn, C. R., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.
  • Jouyban, A. (2015). Solubility of Pioglitazone Hydrochloride in Aqueous Solutions of Ethanol, Propylene Glycol, and N-Methyl-2-Pyrrolidone at 298.2 K.
  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Frontiers Publishing Partnerships.
  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596.
  • Mahapatra, A. P. K., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • Li, M., et al. (2013). Influence of Sodium Lauryl Sulfate and Tween 80 on Carbamazepine–Nicotinamide Cocrystal Solubility and Dissolution Behaviour. Pharmaceutics, 5(4), 509-524.
  • Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Retrieved from [Link]

  • Henthorn, C. R., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
  • Atanasova, M., et al. (2022).
  • Formulation strategies for poorly soluble drugs. (2025).
  • O'Loughlin, C., et al. (2025).
  • Chemistry LibreTexts. (2022). 17.
  • Asghar, S., et al. (2018). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC).
  • G-Biosciences. (2020). The Role of Tween 80 in Protein Solubilization and Stabilization. Retrieved from [Link]

  • Seedher, N., & Kanojia, M. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • Madhavi, M. (2016). solubility enhancement and cosolvency. Slideshare.
  • Li, M., et al. (2013). (PDF) Influence of Sodium Lauryl Sulfate and Tween 80 on Carbamazepine–Nicotinamide Cocrystal Solubility and Dissolution Behaviour.
  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers Publishing Partnerships.
  • Li, M., et al. (2013). (PDF) Influence of Sodium Lauryl Sulfate and Tween 80 on Carbamazepine–Nicotinamide Cocrystal Solubility and Dissolution Behaviour.
  • Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one.
  • Alomrani, A., et al. (2020). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin.
  • Krieg, B. J. (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies.
  • National Institute of Standards and Technology. (n.d.). Piperidine. Retrieved from [Link]

  • LoBrutto, R., et al. (2001). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography.
  • National Institute of Standards and Technology. (n.d.). Piperidine. Retrieved from [Link]

  • Oszczapowicz, I., & Oszczapowicz, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PubMed Central.
  • Guideline, I. H. (1997). Stability testing of new drug substances and products. Q1A (R2).
  • Bailie, G. R., & Kane, M. P. (1995). Stability of drug additives to peritoneal dialysate.
  • Grassby, P. F., & Hutchings, L. (1993). pH Stability of Injectable Fentanyl, Bupivacaine, or Clonidine Solution or a Ternary Mixture in 0.9% Sodium Chloride in Two Types of Polypropylene Syringes. PubMed.
  • Vellar, C., et al. (2017).

Sources

Stability of 3-(Phenoxymethyl)piperidine hydrochloride in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and ensuring the stability of 3-(Phenoxymethyl)piperidine hydrochloride in Dimethyl Sulfoxide (DMSO) stock solutions. As a Senior Application Scientist, my aim is to blend rigorous scientific principles with practical, field-tested advice to empower you to safeguard the integrity of your experiments.

Introduction: The Critical Role of Stock Solution Integrity

In drug discovery and biological research, the reliability of experimental data is paramount. The implicit assumption is that the compound tested is what it is believed to be, at the concentration it is believed to have. However, the common practice of preparing concentrated stock solutions in DMSO, while convenient, introduces variables that can compromise compound stability over time.[1] DMSO is a powerful, hygroscopic solvent capable of dissolving a wide array of molecules, but it is not inert, and interactions with dissolved compounds, water, or atmospheric oxygen can lead to degradation.[2][3][4][5]

This guide will provide you with the foundational knowledge, troubleshooting frameworks, and validated protocols to manage and verify the stability of your this compound DMSO stocks.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What is this compound and why is its stability a concern?

A1: this compound is a piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry.[6] The molecule consists of a basic piperidine nitrogen, an ether linkage, and an aromatic ring. As a hydrochloride salt, it is supplied in a form that generally enhances stability and solubility compared to the free base.[7] Concerns about stability arise from several factors:

  • Hydrolysis: The ether linkage could potentially be susceptible to hydrolysis, especially in the presence of water, which DMSO readily absorbs from the atmosphere.[4][8]

  • Oxidation: The piperidine nitrogen and other parts of the molecule could be susceptible to oxidation.

  • Physical Instability: The compound may precipitate out of solution, especially after freeze-thaw cycles or if its solubility limit is exceeded.[1]

Q2: Why is DMSO the standard solvent for preparing stock solutions?

A2: DMSO is widely regarded as a "universal solvent" in drug discovery for several key reasons:[3]

  • Broad Solubility: It can dissolve a vast range of both polar and nonpolar compounds.[2]

  • Miscibility: It is fully miscible with water and cell culture media, simplifying the preparation of working solutions.[2]

  • Low Volatility: Its high boiling point (189°C) prevents evaporation at room temperature, ensuring the concentration of the stock solution remains stable during handling.[2][5]

  • Cryoprotectant Properties: It helps to keep compounds in solution during freezing.[3]

Q3: What are the absolute best practices for storing DMSO stock solutions?

A3: To maximize the shelf-life of your compound, adhere to these guidelines:

  • Use Anhydrous DMSO: Start with high-purity, anhydrous DMSO to minimize water-driven degradation.[4][9]

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and cause precipitation.[10]

  • Store Cold and Dark: For long-term storage, -80°C is strongly recommended over -20°C.[10] Store vials in the dark to prevent light-induced degradation.

  • Inert Atmosphere: If the compound is known to be sensitive to oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.[11]

Q4: How long can I store my this compound stock solution?

A4: There is no universal expiry date. While many compounds are stable for months or even years under ideal conditions (-80°C), stability is compound-specific.[8][10] General guidelines suggest that at -80°C, many compounds remain stable for at least six months to a year.[10][12] However, for critical experiments, the only way to be certain is to perform a stability study. The responsibility for validating stored compound integrity rests with the researcher.

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during experiments.

Q1: My experimental results are inconsistent or show a loss of compound activity. Could my DMSO stock be the cause?

A1: Yes, this is a very common cause of experimental irreproducibility. Degradation of the parent compound or a decrease in its concentration due to precipitation can lead to a significant loss of potency.

Troubleshooting Workflow:

TroubleshootingWorkflow cluster_stock_check Stock Solution Investigation start Inconsistent Results or Loss of Activity Observed check_controls Are experimental controls (positive/negative) behaving as expected? start->check_controls stock_issue Suspect Stock Solution Integrity check_controls->stock_issue No other_issue Investigate Other Experimental Variables (e.g., cells, reagents, assay protocol) check_controls->other_issue Yes visual_check Visually inspect stock vial. Is there precipitate? stock_issue->visual_check analytical_validation Perform Analytical Validation (See Protocol 2) visual_check->analytical_validation Precipitate or not compare_lots Prepare fresh stock from new or different solid lot analytical_validation->compare_lots run_assay Re-run key experiment with fresh vs. old stock compare_lots->run_assay

Caption: Troubleshooting decision tree for inconsistent results.

Q2: I see crystals or a precipitate in my stock solution after thawing it. What should I do?

A2: Precipitation is a common issue, particularly with solutions stored at high concentrations or subjected to multiple freeze-thaw cycles.[1]

  • Attempt to Redissolve: Warm the vial to room temperature (or gently in a 37°C water bath) and vortex thoroughly. Visually inspect to see if the precipitate has fully redissolved.

  • Sonication: If vortexing is insufficient, sonicate the vial in a water bath for 5-10 minutes.

  • Confirm Concentration: Even if the precipitate redissolves, its concentration may not be homogenous. Before use, it is highly advisable to confirm the concentration and purity using an analytical method like HPLC (see Protocol 2).

  • If it Doesn't Redissolve: The compound has likely crashed out of solution. Do not use the supernatant, as its concentration will be unknown and significantly lower than intended. The best course of action is to discard the vial and prepare a fresh stock solution, potentially at a lower concentration if solubility is a persistent issue.

Q3: How can I proactively validate the stability of my stock solution?

A3: The most robust method is to perform a formal stability study. This involves analyzing the purity and concentration of your compound at defined time points under your specific storage conditions. See Protocol 2 for a detailed methodology.

Quantitative Data & Storage Recommendations

While specific data for this compound is not publicly available, the following table summarizes general best practices derived from extensive studies on compound library storage.[1][4][8][10]

ParameterRecommendationRationale & Causality
Solvent Anhydrous DMSO (purity >99.9%)Minimizes the presence of water, a key reactant in hydrolytic degradation pathways.[4][8]
Concentration 1-10 mMBalances efficient use of compound with a lower risk of precipitation compared to higher concentrations (>20 mM).[13][14]
Short-Term Storage -20°C (up to 1 month)Slows down most degradation reactions. Suitable for working aliquots.[10]
Long-Term Storage -80°C (6+ months)Significantly reduces molecular motion and chemical reaction rates, offering the best protection for long-term archiving.[10][12]
Freeze-Thaw Cycles Avoid; limit to < 5 cyclesEach cycle can introduce atmospheric moisture and increase the risk of precipitation as the compound goes in and out of solution.[10][11]
Container Amber glass or polypropylene vials with screw capsProtects against photodegradation. Studies show minimal difference in stability between glass and polypropylene for most compounds.[4][9]

Experimental Protocols

These protocols provide a self-validating framework for preparing and assessing your stock solutions.

Protocol 1: Preparation of a 10 mM Stock Solution

Objective: To accurately prepare a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound (MW: 227.74 g/mol )[15]

  • Anhydrous DMSO (Biotechnology Grade, <0.02% water)

  • Calibrated analytical balance

  • Sterile amber glass or polypropylene vials

  • Positive displacement pipette or calibrated gas-tight syringe

Procedure:

  • Calculation: To make 1 mL of a 10 mM solution, you need: 0.01 mol/L * 0.001 L * 227.74 g/mol = 0.0022774 g = 2.28 mg.

  • Weighing: Tare a clean vial on the analytical balance. Carefully weigh out approximately 2.28 mg of the compound directly into the vial. Record the exact weight.

  • Solvent Addition: Based on the exact weight, calculate the precise volume of DMSO needed. For example, if you weighed 2.35 mg: (2.35 mg / 227.74 g/mol) / 10 mmol/L = 1.032 mL.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex for 2-3 minutes until the solid is completely dissolved. Gentle warming (37°C) or sonication can be used if necessary.

  • Aliquoting & Storage: Dispense the solution into single-use aliquots in appropriately labeled vials. Store immediately at -80°C.

Protocol 2: Long-Term Stability Assessment by HPLC-MS

Objective: To empirically determine the stability of the compound in DMSO over time by monitoring its purity and concentration.

StabilityWorkflow cluster_timepoint At Each Time Point (e.g., 1, 3, 6 months) prep Prepare Homogenous 10 mM Stock Solution (See Protocol 1) aliquot Create Multiple Aliquots for each storage condition (e.g., -20°C, -80°C) prep->aliquot t0 IMMEDIATELY analyze one aliquot (t=0). This is your 100% reference. aliquot->t0 store Store remaining aliquots at designated temperatures t0->store thaw Thaw one aliquot from each storage condition store->thaw analyze Analyze by HPLC-MS thaw->analyze compare Compare peak area of parent compound to t=0. Look for new peaks (degradants). analyze->compare

Caption: Experimental workflow for a long-term stability study.

Materials:

  • Aliquots of your 10 mM stock solution

  • HPLC-MS system with a C18 column

  • Suitable mobile phases (e.g., Acetonitrile, Water with 0.1% Formic Acid)

  • Internal Standard (IS), if available (a non-reactive compound with similar properties)

Procedure:

  • Time Zero (t=0) Analysis: Immediately after preparing the stock solution (Protocol 1), take one aliquot. Prepare a dilution (e.g., 1:100 in 50:50 Acetonitrile:Water) and inject it onto the HPLC-MS. This is your baseline reference. Record the peak area of the parent compound (m/z = 192.28 for the free base) and note any impurity peaks.

  • Storage: Place the remaining aliquots at your desired storage temperatures (e.g., -20°C and -80°C).

  • Subsequent Time Points (e.g., 1, 3, 6, 12 months): a. Remove one aliquot from each temperature condition. b. Allow it to thaw completely to room temperature and vortex well. c. Prepare the same dilution as in step 1 and analyze under the exact same HPLC-MS conditions.

  • Data Analysis: a. Calculate Percent Remaining: (% Remaining) = (Peak Area at time_x / Peak Area at time_0) * 100. b. Identify Degradants: Scrutinize the chromatogram for any new peaks that were not present at t=0. If new peaks are found, analyze their mass spectra to hypothesize their structure (e.g., an increase of 16 amu could suggest oxidation). c. Set a Threshold: A common threshold for acceptable stability is ≥90% of the parent compound remaining.

This self-validating protocol provides definitive data on the stability of your specific compound batch under your exact laboratory conditions, embodying the principles of trustworthiness and scientific rigor.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215.
  • AntBio. (2024, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • Gimeno, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2738.
  • Balakin, K. V., et al. (2006). DMSO solubility and bioscreening. Current Drug Discovery.
  • Takahashi, K., et al. (2016). Another aspect in use of DMSO in medicinal chemistry.
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714.
  • Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Carl ROTH. (2023, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
  • Franke, A. (2021). Re: Have you experienced that your piperidine crystallizes when not in use? ResearchGate. Retrieved from [Link]

  • Mansouri, A. (2015). Re: What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? ResearchGate. Retrieved from [Link]

  • Angene Chemical. (n.d.). 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride(CAS# 1018446-64-4). Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
  • Obeng, K., et al. (2021). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 16(18), 2849-2857.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • European Patent Office. (n.d.). Piperidine derivatives, their preparation, and their use as medicaments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. Retrieved from [Link]

  • Çavdar, H., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal, 35(8), e21782.
  • Rashid, M., et al. (2020). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309.

Sources

Overcoming high non-specific binding in 3-(Phenoxymethyl)piperidine hydrochloride receptor assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming High Non-specific Binding in 3-(Phenoxymethyl)piperidine Hydrochloride Receptor Assays

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with high non-specific binding (NSB) in receptor assays involving this compound. As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind each experimental choice to ensure the integrity and accuracy of your data.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem in my this compound assay?

A1: Non-specific binding refers to the interaction of your ligand, in this case, this compound, with components of the assay system other than the target receptor.[1][2] This can include binding to the walls of the assay plate, filter membranes, or other proteins in your sample.[1][2] High NSB creates a significant background signal, which can mask the true specific binding to your receptor of interest, leading to inaccurate determination of binding affinity (Kd) and receptor density (Bmax).[1] Compounds like this compound, which possess hydrophobic regions, can be particularly prone to high NSB due to interactions with plasticware and membrane lipids.[1][3]

Q2: How is non-specific binding experimentally determined?

A2: Non-specific binding is measured by incubating the radiolabeled ligand with the receptor preparation in the presence of a high concentration of an unlabeled competitor.[1][2] This "cold" ligand will saturate the specific binding sites on the target receptor, meaning any observed binding of the radiolabeled ligand is due to non-specific interactions.[1] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[1][2]

Q3: What is an acceptable level of non-specific binding?

A3: Ideally, non-specific binding should be less than 10% of the total binding. However, in some assays, up to 50% may be tolerable, though this can compromise the accuracy of your results.[4] If NSB is a large fraction of the total binding, it becomes difficult to accurately determine the specific binding, especially for ligands with low affinity.

In-Depth Troubleshooting Guides

Issue 1: High background signal across the entire assay plate.

This often points to a systemic issue with the assay components or protocol.

Underlying Cause & Scientific Rationale:

High background is frequently caused by the ligand sticking to the assay plates, filters, or other non-receptor components due to hydrophobic or electrostatic interactions.[1][5] The phenoxymethyl group in this compound contributes to its hydrophobicity, making this a common issue.

Troubleshooting Workflow:

A High Background Signal B Step 1: Optimize Blocking Agent A->B Address non-specific surface binding C Step 2: Modify Assay Buffer B->C If NSB is still high D Step 3: Evaluate Plate/Filter Material C->D If buffer modification is insufficient E Successful Reduction in NSB D->E Optimized Assay Conditions

Caption: Workflow for troubleshooting high background signal.

Step-by-Step Protocols:

  • Protocol 1: Optimizing the Blocking Agent

    Bovine Serum Albumin (BSA) is a commonly used blocking agent that can prevent non-specific binding by occupying potential binding sites on the assay plate and other surfaces.[6][7][8]

    • Prepare a range of BSA concentrations: Prepare solutions of 0.1%, 0.5%, 1%, and 2% BSA in your assay buffer.[1]

    • Pre-treat plates: Before adding your receptor preparation, incubate the wells of your microplate with the different BSA solutions for at least 1 hour at room temperature.

    • Wash: Thoroughly wash the wells with assay buffer to remove any unbound BSA.[1]

    • Perform binding assay: Proceed with your standard binding protocol, adding your radiolabeled this compound and a high concentration of an unlabeled competitor to determine NSB in separate wells.[1]

    • Analyze: Compare the NSB across the different BSA concentrations to identify the optimal concentration that minimizes NSB without affecting specific binding.[1]

  • Protocol 2: Modifying the Assay Buffer

    The composition of your assay buffer can significantly influence non-specific interactions.[1][5]

    • Increase Ionic Strength: To disrupt electrostatic interactions, increase the salt concentration in your buffer. Prepare buffers with varying concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM) and assess the impact on NSB.[5][9]

    • Add a Detergent: To reduce hydrophobic interactions, which can be an issue with phenoxymethyl-containing compounds, add a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01% - 0.1%) to your assay buffer.[1][5]

    • Optimize pH: Adjusting the pH of the buffer to be near the isoelectric point of your receptor can minimize charge-based interactions.[5][9]

Data Presentation: Effect of Buffer Additives on NSB

Buffer ModificationExpected Outcome on NSBRationale
Increase NaCl concentration DecreaseShields electrostatic interactions.[5][9]
Add 0.05% Tween-20 DecreaseDisrupts hydrophobic interactions.[1][5]
Optimize pH DecreaseMinimizes charge-based interactions.[5][9]
Issue 2: Non-specific binding increases linearly with radioligand concentration.

This pattern is a classic indicator of non-saturable, non-specific binding.

Underlying Cause & Scientific Rationale:

Specific binding to a receptor is a saturable process, meaning that as the concentration of the radioligand increases, the binding will plateau once all the receptors are occupied. In contrast, non-specific binding is typically non-saturable and will continue to increase linearly with the radioligand concentration.[2][10] This is often due to the ligand partitioning into the lipid bilayer of the cell membranes or binding to low-affinity, high-capacity sites.

Troubleshooting Workflow:

A Linearly Increasing NSB B Step 1: Reduce Ligand Concentration A->B Work at lower concentrations if possible C Step 2: Optimize Washing Procedure B->C Improve removal of unbound ligand D Step 3: Re-evaluate Receptor Concentration C->D Ensure specific binding window is adequate E Saturable Specific Binding Achieved D->E Optimized Assay Conditions

Caption: Workflow for addressing linearly increasing NSB.

Step-by-Step Protocols:

  • Protocol 3: Optimizing the Washing Procedure

    Inefficient washing can leave unbound radioligand trapped in the filter or wells, contributing to high NSB.

    • Increase Wash Volume and Number: Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer used for each step.

    • Use Ice-Cold Wash Buffer: Lowering the temperature of the wash buffer can reduce the dissociation rate of the specifically bound ligand while still effectively removing the non-specifically bound ligand.[11]

    • Modify Wash Buffer Composition: Consider adding a low concentration of BSA (e.g., 0.1%) to the wash buffer to help displace non-specifically bound ligand.

  • Protocol 4: Receptor Concentration Titration

    The concentration of your receptor preparation can influence the ratio of specific to non-specific binding.

    • Prepare Serial Dilutions: Prepare a series of dilutions of your cell membrane or tissue homogenate preparation.

    • Perform Saturation Binding: For each dilution, perform a saturation binding experiment to determine both total and non-specific binding.

    • Analyze the Signal Window: Choose a receptor concentration that provides a robust specific binding signal while minimizing the non-specific component.

Data Presentation: Impact of Washing Steps on Signal-to-Noise Ratio

Number of WashesTotal Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)Signal-to-Noise (Specific/NSB)
215000800070000.875
412000300090003.0
610500150090006.0

Note: The above data is illustrative.

References

  • Strategies for reducing non-specific binding in receptor assays. Benchchem.
  • Understanding the Role of Bovine Serum Albumin (BSA) in Immunoassays. (2024, October 2). Microbioz India. [Link]

  • What Is BSA In Biochemistry? (2025, March 18). Chemistry For Everyone - YouTube. [Link]

  • Effect of NaCl and BSA for reducing non-specific binding in diluted human serum. (2020, December 4). Reddit. [Link]

  • How to reduce non-specific reactions. MBL Life Sience -GLOBAL-. [Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. [Link]

  • Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis. (2015, September 17). PubMed. [Link]

  • How can I reduce nonspecific binding in an assay with a hydrophobic ligand? (2018, November 28). [Link]

  • Ligand binding assays at equilibrium: validation and interpretation. (2010, February 2). PMC - PubMed Central. [Link]

  • Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces. (2025, August 6). ResearchGate. [Link]

  • Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Calculations and Instrumentation used for Radioligand Binding Assays. (2012, May 1). NCBI - NIH. [Link]

  • Technical Support Center: Overcoming Challenges in Radioligand Binding Assays. Benchchem.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • strategies to reduce non-specific binding in 6beta-Oxymorphol receptor assays. Benchchem.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI - NIH. [Link]

  • Analyzing Radioligand Binding Data. [Link]

Sources

Optimizing reaction conditions for the synthesis of 3-(phenoxymethyl)piperidine analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-(phenoxymethyl)piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmacologically active agents, including potent and selective antagonists for receptors like the Dopamine D4 receptor.[1][2] The synthesis of analogs based on this core is crucial for structure-activity relationship (SAR) studies and the optimization of drug candidates. This guide provides in-depth technical support for researchers engaged in this synthesis, focusing on a modular approach that combines a robust core synthesis via Williamson etherification with versatile diversification through N-arylation. We will address common experimental hurdles with scientifically-grounded solutions to streamline your research and development efforts.

Core Synthetic Strategy: A Modular Approach

The efficient construction of a library of 3-(phenoxymethyl)piperidine analogs is best approached in a two-stage process. First, the core phenoxymethylpiperidine structure is assembled. Second, the piperidine nitrogen is functionalized, typically through cross-coupling reactions, to generate diverse analogs. This modularity allows for the late-stage introduction of chemical diversity from a common intermediate.

G cluster_0 Stage 1: Core Synthesis (Williamson Ether Synthesis) cluster_1 Stage 2: Analog Diversification A N-Boc-piperidine-3-methanol B Activation of Hydroxyl (e.g., Mesylation) A->B MsCl, Et3N C Activated Intermediate (N-Boc-3-(mesyloxymethyl)piperidine) B->C E N-Boc-3-(phenoxymethyl)piperidine (Core Intermediate) C->E Base (e.g., NaH) Polar Aprotic Solvent (e.g., DMF) D Substituted Phenol D->E F Boc Deprotection E->F Acid (TFA or HCl) G 3-(Phenoxymethyl)piperidine (Free Base or Salt) F->G I Final Analog (N-Aryl-3-(phenoxymethyl)piperidine) G->I Buchwald-Hartwig Cross-Coupling H Aryl Halide (Ar-X) H->I

Caption: Modular workflow for the synthesis of 3-(phenoxymethyl)piperidine analogs.

Section 1: Troubleshooting the Williamson Ether Synthesis (Core Assembly)

The Williamson ether synthesis is a reliable method for forming the core C-O-C ether linkage.[3] It involves the reaction of an alkoxide, generated from a phenol, with an alkyl halide or sulfonate.[4] However, several factors can lead to suboptimal results.

Q1: My reaction yield is critically low. What are the common causes and how can I fix them?

Low yields in this step can almost always be traced back to three main issues: incomplete conversion, competing side reactions, or poor nucleophilicity.

G start Low Yield Observed cause1 Incomplete Conversion Is the reaction sluggish or stalled? start->cause1 cause2 Competing E2 Elimination Am I using a hindered substrate or harsh conditions? start->cause2 cause3 Poor Nucleophilicity Is the phenoxide fully formed and available? start->cause3 solution1 {Solutions | - Switch to a better leaving group (I > Br > OMs > Cl) - Add catalytic NaI (Finkelstein Reaction) - Increase temperature moderately - Use a better solvent (DMF, DMSO) } cause1->solution1 solution2 {Solutions | - Lower the reaction temperature - Use a less hindered base if possible - Ensure a primary leaving group is used } cause2->solution2 solution3 {Solutions | - Use a stronger base (e.g., NaH) for complete deprotonation - Ensure strictly anhydrous conditions - Use a polar aprotic solvent to avoid solvating the nucleophile } cause3->solution3

Caption: Decision tree for troubleshooting low yields in Williamson ether synthesis.

Table 1: Common Issues and Solutions in Williamson Ether Synthesis

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Conversion Poor Leaving Group: The reactivity of the alkylating agent follows the trend I > Br > Cl. Using a less reactive halide like a chloride can stall the reaction.[5]Switch to an alkyl bromide or iodide. Alternatively, activate the precursor alcohol as a mesylate or tosylate, which are excellent leaving groups.
Insufficient Reactivity: Reaction temperature may be too low or time too short.Add a catalytic amount of NaI or KI. This generates the more reactive alkyl iodide in situ via the Finkelstein reaction.[5] Increase temperature cautiously (typically 50-100 °C is sufficient).[4]
Side Reactions E2 Elimination: The phenoxide base can promote an E2 elimination reaction, especially at higher temperatures or with sterically hindered substrates.[4]Lower the reaction temperature. Higher temperatures favor elimination over substitution.[4] Ensure the activated 3-(hydroxymethyl)piperidine is a primary sulfonate or halide.
C-Alkylation: Phenoxide is an ambident nucleophile, and alkylation can occur on the aromatic ring instead of the desired O-alkylation.[4]This is generally less of a problem with polar aprotic solvents, which favor O-alkylation. If C-alkylation is significant, a change in counter-ion (e.g., from Na+ to K+) may alter the selectivity.
Poor Nucleophile Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the phenol, reducing the concentration of the active nucleophile.Use a strong base like sodium hydride (NaH) to ensure irreversible and complete deprotonation of the phenol.[5]
Protic Solvents: Solvents like water or ethanol can solvate the alkoxide nucleophile through hydrogen bonding, reducing its reactivity.[4]Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation but leave the anionic nucleophile "naked" and highly reactive.[5]
Reaction with Water: Alkoxides are strong bases and are readily quenched by water.Ensure all glassware is oven- or flame-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (Nitrogen or Argon).[5]
Q2: Why is N-protection of the piperidine ring necessary for this step?

The secondary amine of the piperidine ring is itself a potent nucleophile and a base. Without a protecting group, it would compete with the phenoxide, leading to a complex mixture of products including N-alkylation of the piperidine starting material. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is robust under the basic conditions of the Williamson ether synthesis and can be cleanly removed under acidic conditions later.[6]

Section 2: Troubleshooting N-Arylation for Analog Synthesis (Buchwald-Hartwig)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, making it ideal for the N-arylation of the 3-(phenoxymethyl)piperidine core.[7] However, these reactions are notoriously sensitive to reaction conditions.[8]

Q1: My Buchwald-Hartwig coupling is failing (no product, only starting material). What should I check first?

Failure of a Buchwald-Hartwig reaction is often due to the deactivation of the palladium catalyst. Before screening different conditions, perform a root cause analysis of your setup.

Critical Checklist for Buchwald-Hartwig Reactions:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction flask was properly evacuated and backfilled with an inert gas (Argon or Nitrogen) multiple times.[6]

  • Anhydrous & Degassed Solvents: Water and oxygen in the solvent will kill the catalyst. Use freshly distilled or commercially available anhydrous solvents that have been degassed by sparging with argon or through freeze-pump-thaw cycles. Toluene and dioxane are common choices.[8][9]

  • Active Catalyst & Ligand: Is the palladium precatalyst old or potentially decomposed? Was the phosphine ligand, which is also often air-sensitive, handled properly? Using a pre-catalyst, where the ligand is already coordinated to the palladium, can be more reliable than generating the catalyst in situ.[8][10]

  • Strong, Non-nucleophilic Base: A strong base like sodium tert-butoxide (NaOt-Bu) is required to facilitate the catalytic cycle. Ensure the base is fresh and has been stored under inert conditions.[6]

Q2: How do I choose the right catalyst, ligand, and base?

The choice of ligand is the most critical parameter for success and is highly dependent on the substrates.[8] For coupling secondary cyclic amines like piperidine, bulky, electron-rich biarylphosphine ligands are the standard.

Table 2: Common Ligands and Bases for N-Arylation of Piperidines

LigandTypical SubstratesRecommended BaseComments
RuPhos General for secondary amines, including piperidines.[7]NaOt-Bu, K₃PO₄Often a good first choice for screening.
XPhos Broadly applicable, effective for aryl chlorides.NaOt-Bu, Cs₂CO₃A highly active and versatile ligand.
BrettPhos Excellent for hindered substrates.[7]LHMDS, NaOt-BuUseful when steric hindrance is an issue with either the amine or the aryl halide.
Xantphos Bidentate ligand, can sometimes prevent side reactions.[6]Cs₂CO₃, K₃PO₄The wide bite angle can be beneficial for reductive elimination.

The reactivity of the aryl halide follows the general trend: Ar-I > Ar-OTf > Ar-Br > Ar-Cl.[10] While aryl iodides are most reactive, they can sometimes cause catalyst inhibition.[10] Aryl chlorides are the most challenging and typically require more specialized, highly active ligands like XPhos.[8]

Q3: My starting materials are not fully soluble. How does this affect the reaction?

Insolubility is a frequently underestimated cause of reaction failure.[10] If the starting materials or the base are not sufficiently soluble, the reaction becomes a heterogeneous mixture, severely impacting reaction rates. The rate of agitation can become critical in these cases. If you observe poor solubility, consider switching to a different solvent system (e.g., CPME, t-AmOH) or using a mixture of solvents.[10]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best procedure for Boc deprotection after the ether synthesis? A: The Boc group is readily cleaved under acidic conditions. Dissolve the N-Boc protected intermediate in a solvent like dichloromethane (DCM) or dioxane and add an excess of a strong acid like trifluoroacetic acid (TFA) or a solution of HCl in dioxane. The reaction is typically complete within 1-4 hours at room temperature.[6]

Q2: How do I purify my final 3-(phenoxymethyl)piperidine analog? A: Purification is most commonly achieved by flash column chromatography on silica gel.[4] The basicity of the piperidine nitrogen can cause streaking on the column. This can often be mitigated by pre-treating the silica with triethylamine or adding a small percentage (e.g., 1%) of triethylamine or ammonium hydroxide to the eluent system.

Q3: What are the key spectroscopic signals to confirm the structure of my product? A: When characterizing your final product, look for these key features:

  • ¹H NMR: The appearance of protons corresponding to the phenoxy group in the aromatic region (typically ~6.8-7.5 ppm). You should also see a characteristic signal for the -CH₂-O- protons, often a doublet or multiplet around 4.0 ppm. The piperidine ring protons will appear further upfield.

  • ¹³C NMR: Look for the carbon signals of the aromatic ring and the key -CH₂-O- carbon signal, typically in the 65-75 ppm range.

  • Mass Spectrometry (MS): The most definitive confirmation is observing the correct molecular ion peak for your target compound.[11][12]

Section 4: Detailed Experimental Protocols

Disclaimer: These are generalized procedures and may require optimization for specific substrates. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (N₂ or Ar) using standard Schlenk techniques.

Protocol 1: Activation of N-Boc-3-(hydroxymethyl)piperidine via Mesylation
  • Dissolve N-Boc-3-(hydroxymethyl)piperidine (1.0 eq.) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq.).

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise, keeping the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor by TLC until the starting alcohol is consumed.

  • Quench the reaction by adding water. Separate the organic layer, wash with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Protocol 2: Williamson Ether Synthesis
  • To a flame-dried flask under inert atmosphere, add the desired phenol (1.2 eq.) and anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add a solution of the activated intermediate (e.g., N-Boc-3-(mesyloxymethyl)piperidine, 1.0 eq.) in anhydrous DMF to the phenoxide solution.

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Boc-Deprotection
  • Dissolve the purified N-Boc-3-(phenoxymethyl)piperidine (1.0 eq.) in DCM.

  • Add an excess of trifluoroacetic acid (TFA, 10-20 eq.) and stir at room temperature for 1-4 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The product can be isolated as the TFA salt or neutralized with a base (e.g., NaHCO₃) and extracted into an organic solvent to yield the free amine.[6]

Protocol 4: Buchwald-Hartwig N-Arylation
  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOt-Bu, 1.5 eq.).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add the aryl halide (1.0 eq.) and the 3-(phenoxymethyl)piperidine free base (1.2 eq.) followed by anhydrous, degassed toluene.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[6]

References

  • Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]

  • Piperidine derivatives, their preparation, and their use as medicaments. European Patent Office. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC - PubMed Central. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. American Chemical Society. [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

  • Optimization of the N-arylation reaction conditions. ResearchGate. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed. [Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIOXIDANT ACTIVITIES OF 3'-METHYL-2',6'-DIPHENYL- 1,3-DIHYDROSPIRO(BENZO(D)IMIDAZOLE-2,4'-PIPERIDINE). Semantic Scholar. [Link]

  • Williamson ether synthesis. Khan Academy. [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. [Link]

Sources

Technical Support Center: Stability and Storage of 3-(Phenoxymethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(Phenoxymethyl)piperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Improper storage can lead to degradation, compromising experimental results and product quality. This guide provides in-depth, evidence-based answers and protocols to prevent, identify, and troubleshoot stability issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

A1: The stability of this compound is contingent on controlling three primary environmental factors: temperature, atmosphere, and light. As a hydrochloride salt, it is also crucial to protect it from moisture.

  • Temperature: The compound should be stored in a cool, dry place.[1][2] A refrigerated environment, typically between 2°C and 8°C , is highly recommended for long-term storage.[1] Elevated temperatures accelerate chemical reactions, increasing the rate of potential oxidative or thermal degradation.[3]

  • Atmosphere & Moisture: The container must be kept tightly sealed to prevent exposure to atmospheric moisture and oxygen.[2][4][5] Piperidine derivatives can be susceptible to oxidation, and the hydrochloride salt can be hygroscopic.[1][3] For highly sensitive applications or very long-term storage, consider backfilling the container with an inert gas like argon or nitrogen after each use.

  • Light: Protect the compound from light, especially UV light, which can provide the energy to initiate photochemical degradation.[3] Storing the material in an amber glass bottle is an effective preventative measure.[4]

  • Container: Use a tightly sealed, appropriate container, such as an amber glass bottle, to provide a barrier against all these environmental factors.[4]

Q2: I've noticed the color of my this compound powder has changed from white to slightly yellow. What could this indicate?

A2: A change in color or physical appearance (e.g., clumping) is a primary visual indicator of potential chemical degradation. The appearance of a yellow or brownish tint often suggests the formation of oxidation products. The piperidine ring's tertiary amine is susceptible to oxidation, which can lead to the formation of colored impurities like N-oxides or ring-opened products.[3] If you observe a color change, it is crucial to re-analyze the material's purity using an appropriate analytical method, such as HPLC, before use.

Q3: What are the most likely chemical degradation pathways for this compound?

A3: Based on the structure of this compound, which contains a piperidine ring (a cyclic tertiary amine) and a phenoxymethyl ether group, the following degradation pathways are most probable:

  • Oxidation: The nitrogen atom in the piperidine ring is the most likely site for oxidation, especially if exposed to air over time. This can result in the formation of a stable N-oxide. Further oxidative processes could potentially lead to more complex ring-opened byproducts.[3]

  • Photodegradation: Aromatic compounds and amines can be sensitive to light. Exposure to UV or even strong visible light can initiate free-radical reactions, leading to a variety of unspecified degradation products.[3] This underscores the importance of storing the compound in light-resistant containers.

  • Thermal Degradation: While generally stable at room temperature, prolonged exposure to high heat can promote decomposition.[3]

  • Hydrolysis: The ether linkage is generally stable under neutral conditions. However, in the presence of moisture and under strongly acidic or basic conditions (which are not typical for storage but might be encountered in experimental setups), cleavage of the ether bond could occur.

The following diagram illustrates the most probable oxidative degradation pathway.

Potential Degradation Pathways

Parent 3-(Phenoxymethyl)piperidine Hydrochloride N_Oxide Piperidine N-Oxide Derivative Parent->N_Oxide Oxidation (Air/O₂) Photo_Deg Photodegradation Products Parent->Photo_Deg UV/Visible Light Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation

Caption: Hypothetical degradation pathways for this compound.

Q4: My experiment requires high purity starting material, but my results have been inconsistent. Could degradation be the cause?

A4: Absolutely. Inconsistent analytical results are a classic sign that a critical reagent is degrading.[3] If the purity of your this compound has decreased, you are introducing unknown quantities of impurities into your reaction. These impurities could interfere with the reaction, produce unwanted side products, or inhibit a catalyst, leading directly to lower yields, new spots on a TLC plate, or unexpected peaks in your analytical chromatogram. It is imperative to confirm the purity of your starting material if you suspect it is the source of inconsistency.

Section 2: Troubleshooting Guide: Investigating Potential Degradation

If you suspect your sample of this compound has degraded, follow this logical workflow to diagnose and address the issue.

Troubleshooting Workflow

Start Problem: Inconsistent Results or Visual Change Step1 Step 1: Initial Assessment - Visually inspect color & appearance - Review storage history (age, conditions) Start->Step1 Step2 Step 2: Analytical Confirmation (Perform HPLC Purity Analysis) Step1->Step2 Decision Is Purity Acceptable? Step2->Decision Result_Good Purity OK: Issue Lies Elsewhere in Experiment Decision->Result_Good Yes Step3 Step 3: Characterize Degradants (Optional: Use LC-MS to identify impurities) Decision->Step3 No Step4 Step 4: Corrective Action - Discard degraded material - Procure fresh stock - Implement proper storage protocol Step3->Step4

Caption: A logical workflow for troubleshooting suspected compound degradation.

Section 3: Protocols and Methodologies

Protocol 1: Recommended Long-Term Storage

This protocol ensures the optimal preservation of your this compound.

  • Procurement & Initial Handling: Upon receipt, visually inspect the container and material. If possible, aliquot the material into smaller, single-use vials to minimize repeated opening and closing of the main stock bottle.

  • Container Selection: Use amber glass vials with PTFE-lined screw caps. This protects from light and ensures an airtight seal.[4]

  • Inert Atmosphere (Optional but Recommended): Before sealing, gently flush the headspace of the vial with a dry, inert gas such as argon or nitrogen. This displaces oxygen and moisture, significantly inhibiting oxidative degradation.

  • Sealing and Labeling: Seal the vial tightly. Use a paraffin film (e.g., Parafilm®) around the cap for an extra barrier against moisture. Label clearly with the compound name, date received/aliquoted, and storage conditions.

  • Storage Location: Place the sealed vials in a refrigerator maintained at 2°C to 8°C .[1] Ensure the location is dark and free from vibrations.

  • Usage: When a sample is needed, allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder. Use the required amount and promptly reseal (and re-flush with inert gas if possible).

Protocol 2: Example Stability-Indicating RP-HPLC Method

A stability-indicating method is a validated analytical procedure that can resolve the active compound from its degradation products, allowing for accurate purity assessment. This is a starting point method that should be validated in your laboratory.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: An isocratic mixture of Acetonitrile and a phosphate buffer (e.g., 20:80 v/v). The buffer pH should be adjusted to the acidic range (e.g., pH 3.0 with orthophosphoric acid) to ensure the piperidine nitrogen is protonated and gives good peak shape.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenoxy group absorbs, typically around 230 nm.[6]

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent like methanol at a known concentration (e.g., 1 mg/mL). Dilute as necessary to fall within the linear range of the detector.

  • Analysis: Inject the sample. The parent compound should elute as a sharp, well-defined peak. The appearance of additional peaks, especially in aged or stressed samples, indicates the presence of degradation products. The method's ability to separate these peaks from the main peak demonstrates its stability-indicating power.[6]

Section 4: Data Summary

Table 1: Summary of Recommended Storage Conditions

ParameterRecommendationRationale & Scientific Justification
Temperature 2°C – 8°CMinimizes the kinetic energy available for degradation reactions, slowing down oxidation and thermal decomposition.[1][3]
Atmosphere Tightly sealed, inert gas (Ar, N₂)Prevents contact with atmospheric oxygen, a key reactant in the oxidation of the piperidine nitrogen.[3][7]
Moisture Dry environment, tight sealAs a hydrochloride salt, the compound can be hygroscopic. Moisture can accelerate degradation.[1]
Light Amber glass or opaque containerProtects against photochemical energy that can initiate free-radical degradation pathways.[1][3][4]
Container Glass with PTFE-lined capProvides an inert, impermeable barrier to environmental factors.[4]

References

  • Munigela, I., Babu, J. M., Yerramilli, A., Kolla, N. K., Krishnsmurthy, V., & Mathad, V. V. (2008). Sci. Pharm., 76, 653.
  • BTC Chemical. (2023). What are the storage stability of Piperidine Series compounds over time? Blog. Retrieved from [Link]

  • Carl ROTH. (2023). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathway for degradation of 1 by piperidine in 1,3-Dioxolane, Dioxane and 2-MeTHF. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved from [Link]

  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Kumar, A., et al. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Journal of Drug Delivery and Therapeutics, 13(3), 84-91. Retrieved from [Link]

  • Google Patents. (n.d.). Piperidine derivatives, their preparation, and their use as medicaments.

Sources

Resolving peak tailing issues in chromatography of piperidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography of Piperidine Compounds

A Message from Your Senior Application Scientist

Welcome to the technical support center dedicated to resolving one of the more persistent challenges in analytical chromatography: the peak tailing of piperidine-containing compounds. If you've found your way here, you are likely familiar with the frustration of seeing a beautifully sharp peak devolve into a broad, asymmetric tail, compromising resolution, integration, and overall data quality.

This guide is structured as a series of questions and answers to directly address the issues you encounter at the bench. We will move from the fundamental "why" to the practical "how," explaining the chemical principles behind the problem and providing actionable, step-by-step protocols to achieve sharp, symmetrical peaks. My goal is to equip you with the expertise and logical framework to troubleshoot not just this specific issue, but to approach complex separations with confidence.

Part 1: Understanding the Core Problem

Q1: What is peak tailing and why is it a problem for piperidine compounds?

A: Peak tailing is a phenomenon where a peak in a chromatogram is asymmetrical, with a trailing edge that is broader than the front half.[1][2] This distortion is problematic because it reduces resolution between adjacent peaks, complicates accurate peak integration, and lowers overall sensitivity.

Piperidine and its derivatives are particularly susceptible to this issue due to their chemical nature. Piperidine is a basic heterocyclic amine with a pKa of approximately 11.1.[3][4] In typical reversed-phase HPLC conditions (e.g., mobile phase pH 2-7), the piperidine nitrogen is protonated, carrying a positive charge.

The root cause of the tailing lies in unwanted secondary interactions between this positively charged analyte and the stationary phase.[5][6] Standard silica-based columns have residual, acidic silanol groups (Si-OH) on their surface.[2][7] At mobile phase pH levels above 3, some of these silanols deprotonate to become negatively charged (Si-O⁻).[8] The strong ionic attraction between the cationic piperidine analyte and these anionic silanol sites creates a secondary, powerful retention mechanism that leads to peak tailing.[1][5][8]

Caption: Unwanted ionic interaction causing peak tailing.

Part 2: Troubleshooting Guides & FAQs

This section is organized by the three main areas you can control to resolve peak tailing: Mobile Phase, Stationary Phase (Column), and Instrument Parameters.

Area A: Mobile Phase Optimization

The mobile phase is often the quickest and most effective area to optimize for better peak shape.

Q2: How can I use mobile phase pH to eliminate tailing for my piperidine compound?

A: The goal is to manipulate the ionization state of either the piperidine analyte or the silica surface silanols to prevent their strong ionic interaction. You have two primary strategies:

  • Low pH (Acidic Mobile Phase): By lowering the mobile phase pH to between 2 and 3, you fully protonate the surface silanol groups (Si-OH), neutralizing their negative charge.[2][5][9] While the piperidine compound remains positively charged, the elimination of the negative sites on the stationary phase minimizes the strong secondary ionic interactions.[10] This is the most common and often first approach.

  • High pH (Basic Mobile Phase): By raising the mobile phase pH to 10 or higher (at least 2 pH units above the analyte's pKa is ideal), you deprotonate the piperidine analyte, making it neutral.[11][12] A neutral analyte will not engage in ionic interactions with the silanol sites. This strategy can be highly effective but requires a pH-stable column to prevent dissolution of the silica backbone.[10][13]

StrategyMobile Phase pHAnalyte StateSilanol StateKey AdvantageKey Disadvantage
Low pH 2.0 - 3.0Cationic (R₃NH⁺)Neutral (Si-OH)Compatible with most silica columns.May reduce retention for some bases.[9]
High pH > 10.0Neutral (R₃N)Anionic (Si-O⁻)Excellent peak shape for bases.[12][13]Requires a specialized, pH-stable column.

Q3: My peak still tails at low pH. What kind of additives can I use?

A: If adjusting pH alone is insufficient, competitive additives can be used to mask the residual silanol groups.

  • Triethylamine (TEA): The classic solution. TEA is a basic amine that is added to the mobile phase (typically 0.1-0.5%).[14][15] In its protonated form, it competitively binds to the ionized silanol sites, effectively shielding your piperidine analyte from these problematic interactions.[6][7][16]

  • Buffers: Using a buffer (e.g., phosphate, formate, acetate) at a sufficient concentration (20-50 mM) is crucial for maintaining a stable pH and can also help mask silanol interactions.[5] The buffer cations (like ammonium or sodium) can provide a weaker, competitive ionic interaction that improves peak shape.[17]

Area B: Stationary Phase (Column) Selection

If mobile phase optimization doesn't fully resolve the issue, your column chemistry is the next critical factor.

Q4: My standard C18 column gives poor peak shape for piperidines no matter the mobile phase. What should I try next?

A: Older, traditional C18 columns (Type A silica) often have a high concentration of acidic silanols and trace metal impurities, making them unsuitable for basic compounds.[2] Modern columns offer significant improvements:

  • High-Purity, Base-Deactivated Columns (Type B Silica): These are the modern standard. They are made from silica with very low metal content and undergo a process called "end-capping," where residual silanols are chemically bonded with a small, non-polar group.[18][19] This dramatically reduces the number of available sites for secondary interactions.[5][10]

  • Hybrid Particle Columns: These columns incorporate both organic (e.g., methyl) and inorganic (silica) components into the particle backbone itself.[20][21][22] This technology results in greater pH stability (allowing for high pH methods) and fewer, less acidic surface silanols, leading to excellent peak shapes for basic compounds.[21]

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide) embedded near the base of the C18 chain.[18] This polar group helps to shield the analyte from the silica surface, further reducing tailing.

Area C: Instrument and Method Considerations

Sometimes, the problem lies not with the chemistry but with the hardware or method setup.

Q5: I've optimized my mobile phase and am using a modern column, but I still see some tailing, especially for early eluting peaks. What else could be the cause?

A: This points towards potential extra-column effects or column contamination.

  • Extra-Column Volume: This refers to all the volume in the HPLC system outside of the column itself, including tubing, fittings, and the detector flow cell.[5] Excessive volume can cause band broadening that appears as tailing.[8][23] Ensure you are using tubing with a narrow internal diameter (e.g., 0.125 mm) and that all fittings are properly seated to avoid dead volume.

  • Column Contamination & Voids: Strongly retained basic compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[24] A void or channel in the column's packed bed can also lead to poor peak shape.[5][11] Try flushing the column with a strong solvent or reversing it (if the manufacturer allows) to wash away contaminants. If a void is suspected, the column may need to be replaced.[11]

Part 3: Protocols and Workflows

Protocol 1: Systematic Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving peak tailing issues.

Troubleshooting_Workflow start Peak Tailing Observed (Asymmetry > 1.2) check_all_peaks Does it affect all peaks? start->check_all_peaks all_peaks Likely Instrument or Column Integrity Issue check_all_peaks->all_peaks Yes specific_peaks Likely Chemical Interaction Issue check_all_peaks->specific_peaks No check_hardware 1. Check for dead volume (fittings, tubing). 2. Check for column void. all_peaks->check_hardware replace_column Problem persists? Replace column. check_hardware->replace_column replace_column->specific_peaks Yes solved Peak Shape Acceptable (Asymmetry < 1.2) replace_column->solved No optimize_mp 1. Mobile Phase Optimization specific_peaks->optimize_mp ph_low Set pH to 2.5-3.0 with 20mM Buffer optimize_mp->ph_low add_tea Add 0.1% TEA to Mobile Phase ph_low->add_tea Tailing persists ph_low->solved Solved ph_high If column is pH stable, set pH > 10 with Buffer check_column 2. Column Selection ph_high->check_column Tailing persists ph_high->solved Solved add_tea->ph_high Tailing persists add_tea->solved Solved use_bds Use a modern Base-Deactivated (BDS) or Hybrid Column check_column->use_bds use_bds->solved Solved

Sources

Minimizing variability in functional assays with 3-(Phenoxymethyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Phenoxymethyl)piperidine hydrochloride

A Guide to Minimizing Variability in Functional Assays

Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with the in-depth technical guidance and field-proven insights necessary to ensure the robustness and reproducibility of your functional assays. This guide is structured to address common challenges and questions, moving from compound handling to detailed troubleshooting and a validated experimental protocol.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties, handling, and mechanism of this compound to establish a solid foundation for your experimental work.

Q1: What is the expected mechanism of action for this compound?

A1: Based on its structural similarity to well-characterized psychoactive compounds like Paroxetine, this compound is predicted to function as a potent and selective serotonin reuptake inhibitor (SSRI).[1] Its primary mechanism is blocking the human serotonin transporter (SERT), which increases the extracellular concentration of serotonin in the synaptic cleft.[2] Functional assays are therefore typically designed to measure the inhibition of serotonin uptake into cells expressing SERT.[3]

Q2: How should I properly store and handle the solid compound?

A2: this compound, like many hydrochloride salts of amine-containing compounds, can be hygroscopic (tendency to absorb moisture from the air), particularly if it is in an amorphous state.[1] To ensure long-term stability and prevent degradation, it is critical to:

  • Store in a tightly sealed container: Use the original vial, ensuring the cap is securely fastened after each use.

  • Keep in a desiccated environment: Store the vial inside a desiccator containing a desiccant like silica gel.

  • Maintain low temperature: For long-term storage, keep the compound at -20°C. For daily use, storage at 4°C in a desiccator is acceptable.

  • Equilibrate to room temperature before opening: To prevent condensation from forming on the compound, allow the vial to warm to room temperature for 15-20 minutes before opening.

Q3: What is the recommended procedure for preparing a high-concentration stock solution?

A3: Preparing an accurate and stable stock solution is the first critical step in any functional assay. Due to its hydrochloride salt form, the compound is expected to have good solubility in aqueous solutions, but for high-concentration stocks, an organic solvent is preferable.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration (e.g., 10-50 mM) primary stock solution.

  • Preparation Steps:

    • Accurately weigh a sufficient amount of the compound using a calibrated analytical balance.

    • Add the appropriate volume of high-purity DMSO to achieve the desired molarity.

    • Ensure complete dissolution by vortexing or gentle warming (do not exceed 40°C).

  • Storage and Use:

    • Store the primary DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • When preparing working solutions, the final concentration of DMSO in the assay buffer should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts that can affect cell health and assay performance.[3]

Q4: How can I perform a quality control check on a new batch of the compound?

A4: To ensure consistency between experiments, it is best practice to qualify each new lot of this compound. This is typically done by running a full concentration-response curve in your validated functional assay and comparing the resulting IC50 (inhibitory concentration 50%) value to that obtained with a previous, trusted batch. The IC50 values should be within a 2- to 3-fold range between lots to be considered consistent.

Troubleshooting Guide for SERT Functional Assays

Variability in cell-based assays can arise from multiple sources, including the cells themselves, the reagents, and the experimental procedure.[4][5] This table provides a systematic approach to identifying and resolving common issues.

Problem Observed Potential Root Cause(s) Recommended Solution(s) & Rationale
High Well-to-Well Variability (High %CV) 1. Inconsistent Cell Plating: Uneven cell density across the plate.1. Ensure a single-cell suspension before plating. After plating, gently rock the plate in north-south and east-west directions to ensure even distribution. Avoid swirling, which concentrates cells in the center.[6]
2. Pipetting Inaccuracy: Inconsistent dispensing of compound or substrate.2. Use calibrated pipettes and pre-wet the tips. For serial dilutions, ensure thorough mixing between each step. Consider using automated liquid handlers for high-throughput screening to improve precision.[4]
3. "Edge Effects": Evaporation from wells on the plate perimeter.3. Do not use the outer wells of the microplate for experimental data. Instead, fill them with sterile water or PBS to create a humidity barrier.[6]
Assay Signal Drifts (Shifting IC50 Values) 1. Cell Passage Number: High-passage cells may exhibit phenotypic drift.1. Maintain a consistent, narrow range of cell passage numbers for all experiments. Use a thaw-and-use approach with a large, qualified bank of cryopreserved cells to eliminate variability from continuous culturing.[7]
2. Stock Solution Degradation: Compound instability from repeated freeze-thaw cycles.2. Prepare single-use aliquots of your high-concentration stock solution. Thaw a fresh aliquot for each experiment and discard any unused portion.
3. Reagent Variability: Batch-to-batch differences in serum, media, or substrate.3. Qualify new lots of critical reagents (e.g., FBS, [³H]-Serotonin) by running a control experiment to ensure they perform consistently with the previous lot.
Low Signal-to-Background Window 1. Low Transporter Expression/Activity: The cells are not taking up enough serotonin.1. Ensure the cell line is healthy and not overgrown. Optimize cell seeding density and incubation time to maximize transporter activity.
2. Substrate Degradation: Serotonin can be unstable, especially in acidic conditions or at high temperatures.2. Prepare fresh substrate dilutions for each experiment. Keep serotonin-containing solutions on ice and protected from light until use.[8]
3. Inefficient Washing: High background from residual radiolabeled substrate.3. Optimize the wash steps. Ensure the wash buffer is cold and that washes are performed rapidly and consistently across the plate.
No Compound Activity (Flat Dose-Response Curve) 1. Compound Precipitation: The compound may not be soluble in the aqueous assay buffer.1. Visually inspect the wells under a microscope after compound addition for signs of precipitation. If observed, reconsider the final concentration or the solvent system.
2. Incorrect Compound Dilution: Errors in the serial dilution series.2. Carefully re-check all calculations and pipetting steps for the dilution series. Prepare a fresh series from a new stock aliquot.
3. Degraded or Inactive Compound: The compound may have degraded due to improper storage.3. Use a fresh aliquot from a properly stored stock. If the problem persists, acquire a new lot of the compound and perform QC as described in the FAQs.

Visualized Workflow & Sources of Variability

Understanding the experimental flow and potential pitfalls is crucial. The following diagrams illustrate the key steps in a serotonin uptake assay and the points where variability can be introduced.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Thaw & Plate SERT-Expressing Cells P2 Prepare Compound Serial Dilutions A1 Pre-incubate Cells with Compound P1->A1 P3 Prepare Radiolabeled Serotonin Solution P2->A1 A2 Add [³H]-Serotonin & Incubate P3->A2 A1->A2 A3 Terminate Uptake & Wash Cells A2->A3 A4 Lyse Cells A3->A4 D1 Measure Radioactivity (Scintillation Counting) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response & Determine IC50 D2->D3

Caption: High-level workflow for a typical SERT inhibition assay.

G cluster_biological Biological Factors cluster_reagent Reagent Factors cluster_technical Technical Factors center Assay Variability Cell_Line Cell Line Instability Cell_Line->center Passage Passage Number Passage->center Health Cell Health/ Viability Health->center Compound Compound Stability/ Purity Compound->center Solvent Solvent Effects (e.g., DMSO) Solvent->center Reagents Reagent Lot Variability Reagents->center Pipetting Pipetting Error Pipetting->center Timing Inconsistent Incubation Times Timing->center Washing Washing Inefficiency Washing->center Evaporation Edge Effects Evaporation->center

Caption: Major sources of variability in cell-based functional assays.

Detailed Protocol: [³H]-Serotonin Uptake Inhibition Assay

This protocol provides a robust method for determining the potency of this compound in inhibiting serotonin transporter (SERT) activity in a cell-based format. This assay is adapted from standard methodologies published for measuring SERT inhibition.[3]

1. Materials & Reagents

  • Cells: HEK293 cells stably expressing human SERT (hSERT).

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).

  • Assay Plate: 96-well, clear bottom, white-walled tissue culture-treated plates.

  • Compound: this compound.

  • Reference Inhibitor: Paroxetine or Citalopram (for positive control).

  • Substrate: [³H]-Serotonin (5-hydroxytryptamine).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Wash Buffer: Cold KRH buffer (4°C).

  • Lysis Buffer: 1% Triton X-100 in water.

  • Scintillation Cocktail: A high-efficiency liquid scintillation cocktail compatible with microplates.

2. Experimental Procedure

Day 1: Cell Plating

  • Aspirate media from a sub-confluent flask of hSERT-HEK293 cells and wash once with PBS.

  • Harvest cells using trypsin and neutralize with culture medium.

  • Centrifuge the cell suspension, aspirate the supernatant, and resuspend the cell pellet in fresh culture medium to create a single-cell suspension.

  • Count the cells and adjust the density to 5 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension into each well of the 96-well plate (50,000 cells/well).

  • Incubate the plate overnight at 37°C, 5% CO₂.

Day 2: Assay Execution

  • Prepare Compound Dilutions:

    • Prepare a 10-point, 3-fold serial dilution of this compound in KRH buffer containing a fixed percentage of DMSO (e.g., 0.7%). These will be your 6x final concentration working solutions.

    • Also prepare 6x solutions for your reference inhibitor (e.g., Paroxetine) and a vehicle control (KRH buffer + DMSO).

  • Prepare Substrate Solution:

    • Dilute the [³H]-Serotonin stock in KRH buffer to a 6x working concentration. The final concentration in the assay should be approximately at its Km value for SERT (typically ~1 µM).[3]

  • Perform the Assay:

    • Aspirate the culture medium from the cell plate.

    • Gently wash the cell monolayer once with 100 µL of pre-warmed KRH buffer.

    • Add 100 µL of KRH buffer to each well and pre-incubate the plate for 15 minutes at 37°C.[3]

    • Initiate the inhibition step by adding 25 µL of the 6x compound/control dilutions to the appropriate wells.

    • Incubate for 20-30 minutes at 37°C.

    • Initiate the uptake reaction by adding 25 µL of the 6x [³H]-Serotonin solution to all wells.

    • Incubate for exactly 15-60 minutes at 37°C. The optimal time should be determined during assay development to ensure the measurement is within the linear uptake range.[3]

  • Terminate and Wash:

    • Rapidly terminate the uptake by aspirating the assay solution.

    • Immediately wash the cells twice with 200 µL of ice-cold Wash Buffer per well. Perform this step quickly to prevent further transport.

  • Lyse and Count:

    • Add 25 µL of Lysis Buffer to each well and shake the plate for 10 minutes on an orbital shaker.

    • Add 150 µL of scintillation cocktail to each well.

    • Seal the plate and count the retained radioactivity using a microplate scintillation counter.

3. Data Analysis

  • Define Controls:

    • Total Uptake (Maximum Signal): Wells with vehicle control.

    • Non-Specific Binding (NSB, Minimum Signal): Wells with a saturating concentration of a known SERT inhibitor (e.g., 5 µM citalopram).[3]

  • Calculate Percent Inhibition:

    • For each concentration of this compound, calculate the percent inhibition using the following formula: % Inhibition = (1 - (CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB)) * 100

  • Determine IC50:

    • Plot the percent inhibition values against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

References

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available at: [Link]

  • Piperidine derivatives, their preparation, and their use as medicaments. European Patent Office.
  • Serotonin Research ELISA™ Instructions for Use. LDN GmbH & Co. KG. Available at: [Link]

  • Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. NCBI Bookshelf. Available at: [Link]

  • Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications. Amino Acids. Available at: [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PLoS One. Available at: [Link]

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology. Available at: [Link]

  • What is the protocol for a serotonin release assay? Dr. Oracle. Available at: [Link]

  • How to Reduce Cell Culture Variability. Promega Connections. Available at: [Link]

  • Piperidine derivative, its preparation, and its use as medicament. Google Patents.
  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • A set of common movements within GPCR-G-protein complexes from variability analysis of cryo-EM datasets. Journal of Structural Biology. Available at: [Link]

  • Serotonin syndrome - Diagnosis & treatment. Mayo Clinic. Available at: [Link]

  • Piperidine compounds and their preparation and use. European Patent Office. Available at: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. Available at: [Link]

  • Understanding and managing sources of variability in cell measurements. Insights.bio. Available at: [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available at: [Link]

  • Quantifying conformational changes in GPCRs: glimpse of a common functional mechanism. Philosophical Transactions of the Royal Society B. Available at: [Link]

  • Overcoming Variability in Cell-Based Assays. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Enhancing Brain Penetrance of Phenoxymethyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting strategies for enhancing the brain penetrance of phenoxymethyl piperidine derivatives. The following information is structured in a question-and-answer format to directly address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My phenoxymethyl piperidine derivative shows excellent in vitro potency but fails to demonstrate efficacy in vivo. What are the likely reasons for this discrepancy?

This is a common challenge in CNS drug development. The blood-brain barrier (BBB) is a significant obstacle that restricts the entry of many therapeutic agents into the brain.[1][2] The discrepancy between in vitro potency and in vivo efficacy often stems from poor brain penetrance. Key factors to investigate include:

  • Physicochemical Properties: The molecule's size, lipophilicity, and hydrogen bonding capacity heavily influence its ability to cross the BBB.[3][4][5] Molecules that are too large, too polar, or have too many hydrogen bond donors/acceptors will struggle to passively diffuse across the lipid-rich endothelial cells of the BBB.[6][7]

  • Efflux Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp), which can actively pump your compound out of the brain, preventing it from reaching therapeutic concentrations.[8][9] Phenoxymethyl piperidine derivatives can be substrates for these transporters.

  • Plasma Protein Binding: High binding to plasma proteins reduces the free fraction of the drug available to cross the BBB.[4] Only the unbound drug is capable of diffusing into the brain.

  • Metabolism: The compound may be rapidly metabolized in the liver or at the BBB itself, reducing the amount of active drug that reaches the central nervous system.

Q2: How can I assess the brain penetrance of my compound early in the drug discovery process?

Early assessment of brain penetrance is crucial to avoid costly late-stage failures. A tiered approach combining in silico, in vitro, and in vivo methods is recommended:

  • In Silico Prediction: Computational models can provide an initial estimate of BBB permeability based on the physicochemical properties of your molecule.[10] These models can help prioritize compounds for synthesis and further testing.

  • In Vitro BBB Models: Cell-based assays are a valuable tool for screening compounds in a higher-throughput manner.[11][12] These models typically use a monolayer of brain endothelial cells cultured on a semi-permeable membrane.[13]

  • In Vivo Studies: Animal models provide the most definitive measure of brain penetrance.[14] Techniques like in situ brain perfusion and cassette dosing with cassette analysis can be employed to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).[15]

Q3: What are the key physicochemical properties I should aim for to optimize brain penetrance?

While there are no absolute rules, general guidelines for CNS drug candidates have been established through analysis of successful and unsuccessful compounds.[16]

PropertyRecommended RangeRationale
Molecular Weight (MW) < 400-500 DaSmaller molecules are more likely to passively diffuse across the BBB.[6]
Lipophilicity (LogP) 1.7 - 2.8A moderate level of lipophilicity is optimal.[17] Too low, and the compound won't partition into the lipid membranes of the BBB. Too high, and it may lead to high plasma protein binding and increased metabolism.[4][18]
Topological Polar Surface Area (TPSA) < 90 ŲA lower TPSA is associated with better BBB permeability.
Hydrogen Bond Donors (HBD) ≤ 3Fewer hydrogen bond donors reduce the energy penalty for desolvation when crossing the lipid barrier.[7]
Hydrogen Bond Acceptors (HBA) ≤ 7Similar to HBD, a lower number of acceptors is generally favorable.[7]
pKa 7.5 - 10.5For basic compounds, a pKa in this range ensures a significant portion of the molecule is in its neutral, more lipophilic form at physiological pH, facilitating BBB crossing.

Table 1: General Physicochemical Property Guidelines for CNS Drug Candidates.

Troubleshooting Guides

Problem 1: My compound has poor permeability in the in vitro BBB assay.

If your phenoxymethyl piperidine derivative exhibits low permeability in an in vitro BBB model, consider the following troubleshooting steps:

  • Verify Model Integrity: First, ensure the integrity of your in vitro BBB model. This can be assessed by measuring the transendothelial electrical resistance (TEER) and the permeability of a known poorly permeable marker, such as sucrose or Lucifer yellow.[19]

  • Assess Efflux: Co-incubate your compound with a known P-gp inhibitor, such as verapamil or cyclosporin A.[20] A significant increase in permeability in the presence of the inhibitor suggests that your compound is a substrate for P-gp.

  • Structural Modifications: If efflux is confirmed, medicinal chemistry efforts can be directed towards modifying the structure to reduce its affinity for P-gp.[21][22][23] This could involve:

    • Reducing the number of hydrogen bond acceptors.

    • Increasing the polar surface area slightly.

    • Introducing a bulky group near a known P-gp recognition motif.

  • Re-evaluate Physicochemical Properties: If efflux is not the primary issue, revisit the compound's physicochemical properties. Is the LogP too low? Is the molecular weight too high? Can the structure be modified to improve these parameters without sacrificing potency?

Problem 2: My compound shows good in vitro permeability but has a low brain-to-plasma ratio (Kp) in vivo.

A discrepancy between in vitro and in vivo data can be frustrating. Here's how to dissect the problem:

  • Measure Plasma Protein Binding: A low Kp can be due to high plasma protein binding. Determine the unbound fraction of your drug in plasma (fu,p).[15]

  • Determine Unbound Brain-to-Plasma Ratio (Kp,uu): The Kp,uu is a more accurate measure of brain penetration as it accounts for binding in both plasma and brain tissue.[2][24] A Kp,uu close to 1 suggests that the drug crosses the BBB by passive diffusion and is not subject to significant efflux.[25] A Kp,uu significantly less than 1 is a strong indicator of active efflux.

  • Investigate Metabolism: Assess the metabolic stability of your compound in liver microsomes and brain homogenates. Rapid metabolism can lead to low brain exposure.

  • Consider Alternative Delivery Strategies: If structural modifications to improve brain penetrance are not feasible, consider advanced drug delivery systems such as:

    • Nanoparticles: Encapsulating your drug in nanoparticles can protect it from metabolism and facilitate its transport across the BBB.[6][12][26]

    • Prodrugs: A lipophilic prodrug can be designed to cross the BBB and then be converted to the active parent drug within the brain.[1]

    • Receptor-Mediated Transcytosis: Conjugating your drug to a ligand that binds to a receptor on the BBB (e.g., transferrin receptor) can facilitate its transport into the brain.[27]

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a common method for assessing the permeability of a compound across a cell-based in vitro BBB model.[12][26]

Materials:

  • Transwell inserts (e.g., 24-well format with 0.4 µm pore size)

  • Brain endothelial cells (e.g., bEnd.3, hCMEC/D3, or primary cells)[13]

  • Cell culture medium and supplements

  • Test compound and a low-permeability marker (e.g., Lucifer yellow)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Analytical instrumentation for quantifying the test compound (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding: Coat the Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen, fibronectin). Seed the brain endothelial cells onto the apical side of the inserts at a high density.

  • Model Maturation: Culture the cells for several days to allow for the formation of a tight monolayer. Monitor the integrity of the monolayer by measuring the TEER daily. The model is ready for use when the TEER values plateau at a high level.

  • Permeability Experiment: a. Wash the cell monolayer with pre-warmed assay buffer. b. Add the test compound and the low-permeability marker to the apical (donor) chamber. c. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber. d. Replace the volume of the collected sample with fresh assay buffer.

  • Sample Analysis: Quantify the concentration of the test compound and the low-permeability marker in the collected samples using a suitable analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for your test compound using the following equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of compound appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the compound in the donor chamber.

Protocol 2: In Situ Brain Perfusion in Rodents

This technique allows for the precise measurement of drug uptake into the brain from a controlled perfusate, eliminating the confounding factors of systemic circulation.[28][29][30]

Materials:

  • Anesthetized rodent (e.g., rat or mouse)

  • Surgical instruments

  • Perfusion pump

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing the test compound

  • Brain harvesting tools

  • Analytical instrumentation for quantifying the test compound

Procedure:

  • Animal Preparation: Anesthetize the animal and expose the common carotid arteries.[31]

  • Cannulation: Ligate the external carotid artery and insert a cannula into the common carotid artery, pointing towards the brain.

  • Perfusion: Begin perfusing the brain with the perfusion buffer at a constant flow rate. The perfusate will displace the blood in the brain vasculature.

  • Compound Infusion: After a brief pre-perfusion with buffer alone, switch to the perfusion buffer containing the test compound.

  • Termination: After a predetermined time (typically short, e.g., 1-5 minutes, to measure the initial rate of uptake), stop the perfusion and decapitate the animal.

  • Brain Harvesting and Analysis: Rapidly remove the brain, weigh it, and homogenize it. Analyze the concentration of the test compound in the brain homogenate.

  • Data Analysis: Calculate the brain uptake clearance (K_in) using the following equation:

    K_in = C_brain / (AUC_perfusate)

    Where:

    • C_brain is the concentration of the compound in the brain at the end of the perfusion.

    • AUC_perfusate is the area under the concentration-time curve of the compound in the perfusate.

Visualizations

G cluster_strategies Strategies to Enhance Brain Penetrance cluster_evaluation Evaluation Workflow Structural Modification Structural Modification In Silico Prediction In Silico Prediction Structural Modification->In Silico Prediction Design Formulation Strategies Formulation Strategies In Vitro BBB Model In Vitro BBB Model Formulation Strategies->In Vitro BBB Model Test Advanced Delivery Advanced Delivery In Vivo Studies In Vivo Studies Advanced Delivery->In Vivo Studies Validate In Silico Prediction->In Vitro BBB Model In Vitro BBB Model->In Vivo Studies Phenoxymethyl Piperidine Derivative Phenoxymethyl Piperidine Derivative Phenoxymethyl Piperidine Derivative->Structural Modification Phenoxymethyl Piperidine Derivative->Formulation Strategies Phenoxymethyl Piperidine Derivative->Advanced Delivery

Caption: Overview of strategies and evaluation workflow for enhancing brain penetrance.

G BBB Blood-Brain Barrier Lumen (Blood) Endothelial Cell Abluminal (Brain) BBB:endothelium->BBB:abluminal Passive Diffusion Pgp P-gp BrainConcentration Therapeutic Concentration in Brain BBB:abluminal->BrainConcentration Drug Drug Drug:e->BBB:lumen Systemic Circulation Pgp->BBB:lumen Efflux

Caption: Mechanisms of drug transport and efflux at the blood-brain barrier.

References

  • Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13152-13173. [Link]

  • Tiwari, S., & Seth, B. (2022). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Fluids and Barriers of the CNS, 19(1), 1-20. [Link]

  • Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. [Link]

  • Insausti, R., et al. (2023). Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies. Frontiers in Neuroanatomy, 17, 1152816. [Link]

  • Pandit, R., et al. (2020). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 12(9), 848. [Link]

  • Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. PubMed. [Link]

  • Saha, S., & Jo, S. (2022). An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. Bio-protocol, 12(4), e4334. [Link]

  • Wright, K. M., et al. (2007). Apoptosome dependent caspase-3 activation pathway is non-redundant and necessary for apoptosis in sympathetic neurons. Cell Death & Differentiation, 14(3), 625-633. [Link]

  • Xie, J., et al. (2019). Current approaches to enhance CNS delivery of drugs across the brain barriers. International Journal of Nanomedicine, 14, 9523–9541. [Link]

  • Saha, S., & Jo, S. (2022). An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. PubMed. [Link]

  • Reichel, A. (2012). Addressing Central Nervous System (CNS) Penetration in Drug Discovery: Basics and Implications of the Evolving New Concept. Chemistry & Biodiversity, 9(11), 2030-2049. [Link]

  • Wikipedia. (n.d.). Caspase 3. [Link]

  • Deosarkar, S., et al. (2015). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Molecular Neuroscience, 8, 43. [Link]

  • Janicke, R. U., et al. (1998). Involvement of caspase-3 in apoptosis pathways. ResearchGate. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Pharmaceutics, 10(4), 224. [Link]

  • Agrawal, M., et al. (2018). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. Journal of Drug Delivery, 2018, 8203837. [Link]

  • Reichel, A. (2010). The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. Frontiers in Neuroscience, 4, 1. [Link]

  • Agrawal, M., et al. (2018). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. PubMed. [Link]

  • Conrad, C., et al. (2021). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Preprints.org. [Link]

  • Miller, D. S. (2010). Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy. Pharmacology & Therapeutics, 128(3), 464-475. [Link]

  • V.Nimc. (2024). Unlocking Cleaved Caspase-3: A Deep Dive Into Cell Signaling. [Link]

  • Smith, Q. R. (2003). In Situ Brain Perfusion Technique. Springer Nature Experiments. [Link]

  • Syvänen, S., & Lindhe, Ö. (2018). Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. Pharmaceutics, 10(1), 19. [Link]

  • ResearchGate. (n.d.). Lipophilicity and Other Parameters Affecting Brain Penetration. [Link]

  • University of Kentucky. (n.d.). A Novel Strategy to Overcome the P-gp/BCRP Drug Efflux System at the Blood-Brain Barrier to Improve Brain Uptake of CNS Therapeutics. [Link]

  • Takasato, Y., et al. (1984). An in situ brain perfusion technique to study cerebrovascular transport in the rat. American Journal of Physiology-Heart and Circulatory Physiology, 247(4), H484-H493. [Link]

  • Patsnap Synapse. (2024). Which type of drugs penetrate CNS better? [Link]

  • Li, Y., et al. (2022). Transcardiac Perfusion of the Mouse for Brain Tissue Dissection and Fixation. Bio-protocol, 12(12), e4446. [Link]

  • Loryan, I., et al. (2009). Improved measurement of drug exposure in the brain using drug-specific correction for residual blood. Journal of Cerebral Blood Flow & Metabolism, 29(9), 1586-1597. [Link]

  • Waterhouse, R. N. (2003). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. Molecular Imaging and Biology, 5(6), 376-389. [Link]

  • Pathan, S. A., et al. (2009). Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. Journal of Pharmacy and Pharmacology, 61(9), 1177-1187. [Link]

  • Cambridge MedChem Consulting. (n.d.). Brain Penetration. [Link]

  • Somogyi, A. A., et al. (2025). Therapeutic Drug Distribution across the Mouse Brain Is Heterogeneous as Revealed by In Vivo, Spatially Resolved Aptamer-Based Sensing. ACS Pharmacology & Translational Science. [Link]

  • Atomic Spin. (2013). Making Diagrams with graphviz. [Link]

  • ResearchGate. (n.d.). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. [Link]

  • Wang, M., et al. (2022). Imaging Technologies for Cerebral Pharmacokinetic Studies: Progress and Perspectives. Pharmaceutics, 14(11), 2465. [Link]

  • Agatonovic-Kustrin, S., & Kustrin, E. (2019). The impact of lipophilicity on environmental processes, drug delivery and bioavailability of food components. Journal of Pharmaceutical Analysis, 9(1), 1-10. [Link]

  • Banks, W. A. (2009). How to Measure Drug Transport across the Blood-Brain Barrier. Current Protocols in Pharmacology, Chapter 12, Unit 12.8. [Link]

  • ResearchGate. (n.d.). In Situ Brain Perfusion Technique. [Link]

  • ResearchGate. (n.d.). Physicochemical parameters and BBB permeability of the best five compounds. [Link]

  • ResearchGate. (n.d.). In vitro, in vivo and in silico models of drug distribution into the brain. [Link]

  • Graphviz. (n.d.). DOT Language. [Link]

  • YouTube. (2021). Graphviz tutorial. [Link]

  • A Quick Introduction to Graphviz. (2017). [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of studied compounds. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. [Link]

  • Ghose, A. K., et al. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases. Journal of Combinatorial Chemistry, 1(1), 55-68. [Link]

  • van der Broek, E., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Pharmaceutics, 14(7), 1435. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cross-Reactivity Assessment of 3-(Phenoxymethyl)piperidine hydrochloride at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity profile of novel compounds, such as 3-(Phenoxymethyl)piperidine hydrochloride, at the primary monoamine transporters: the Dopamine Transporter (DAT), the Serotonin Transporter (SERT), and the Norepinephrine Transporter (NET). Due to the absence of publicly available binding and uptake data for this compound, this document serves as a methodological blueprint, utilizing well-characterized reference compounds to illustrate the experimental workflows, data analysis, and interpretation required for a robust cross-reactivity assessment.

Introduction: The Imperative of Selectivity Profiling

Monoamine transporters are critical regulators of neurotransmission and are the primary targets for a vast array of therapeutics, including antidepressants and psychostimulants.[1] The therapeutic efficacy and side-effect profile of a compound are intrinsically linked to its specific interactions with these transporters.[1] A compound that potently inhibits SERT may function as an antidepressant, whereas one that primarily blocks DAT can have stimulant properties.[2] Therefore, quantifying the potency and selectivity of a novel chemical entity like this compound is a foundational step in preclinical drug development.

This guide details the two gold-standard in vitro methodologies for this purpose: radioligand binding assays and neurotransmitter uptake inhibition assays.[2][3] We will explore the causality behind experimental design choices, provide detailed, self-validating protocols, and present a comparative data framework using established inhibitors.

Foundational Concepts: Binding Affinity vs. Functional Potency

A comprehensive assessment requires distinguishing between a compound's ability to physically occupy the transporter (affinity) and its ability to block the transporter's function (potency).

  • Radioligand Binding Assays measure the affinity of a test compound (the "competitor") for a transporter by quantifying its ability to displace a high-affinity radiolabeled ligand. The result is expressed as the inhibition constant (Kᵢ), which reflects the concentration of the test compound required to occupy 50% of the transporters at equilibrium. A lower Kᵢ value indicates higher binding affinity.[4]

  • Uptake Inhibition Assays measure the functional potency of a compound to block the transport of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into a cell or synaptosome.[5][6] The result is expressed as the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of the substrate uptake.[7]

These two assays provide complementary information. A compound could have high affinity (low Kᵢ) but may not be an effective uptake inhibitor (high IC₅₀), suggesting a non-competitive or allosteric binding mechanism.

Experimental Design: Choosing the Right System

The choice of biological system is critical for generating meaningful data. The two most common systems are transporter-transfected cell lines and native tissue preparations (synaptosomes).[2]

  • Transfected Cell Lines (e.g., HEK-293): These cells are engineered to express a pure population of a single human monoamine transporter (hDAT, hSERT, or hNET).[2]

    • Expertise & Experience: This is the preferred system for determining selectivity. By isolating each transporter, we eliminate the ambiguity of cross-reactivity that can occur in native tissues where multiple transporters may be present. This clean background ensures that any observed activity is directly attributable to the specific transporter being studied.[2]

  • Synaptosomes: These are sealed nerve endings isolated from specific brain regions rich in a particular transporter (e.g., rat striatum for DAT).[5][8]

    • Expertise & Experience: Synaptosomes provide a more physiologically relevant environment, as the transporters exist with their native protein partners and cellular machinery.[2] Data from synaptosomes can offer insights into how a compound might behave in a complex neural system.

The following diagram illustrates the overall workflow for assessing a novel compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound Test Compound (e.g., 3-(Phenoxymethyl)piperidine HCl) Binding Radioligand Binding Assay (Determine Ki) Compound->Binding Uptake Uptake Inhibition Assay (Determine IC50) Compound->Uptake Ref Reference Compounds (Cocaine, Fluoxetine, Nisoxetine) Ref->Binding Ref->Uptake BioPrep Biological Preparation (Transfected Cells or Synaptosomes) BioPrep->Binding BioPrep->Uptake Data Quantify Radioactivity (Scintillation Counting) Binding->Data Uptake->Data Calc Calculate Ki and IC50 Values Data->Calc Selectivity Determine Selectivity Ratios (e.g., Ki SERT / Ki DAT) Calc->Selectivity Final Final Selectivity->Final Final Report

Caption: Overall workflow for monoamine transporter cross-reactivity assessment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including controls for total binding/uptake (no inhibitor) and non-specific binding/uptake (in the presence of a saturating concentration of a known potent inhibitor).

Protocol 1: Radioligand Binding Assay in Transfected HEK-293 Cells

This protocol determines the binding affinity (Kᵢ) of the test compound.

A. Materials:

  • Cell Membranes: Prepared from HEK-293 cells stably expressing either hDAT, hNET, or hSERT.

  • Radioligands:

    • For hDAT: [³H]WIN 35,428 (specific activity ~80 Ci/mmol)

    • For hNET: [³H]Nisoxetine (specific activity ~85 Ci/mmol)

    • For hSERT: [³H]Paroxetine (specific activity ~20 Ci/mmol)[9]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compound: this compound, dissolved in DMSO and serially diluted.

  • Reference Inhibitors: GBR 12909 (for DAT), Desipramine (for NET), and Fluoxetine (for SERT) to define non-specific binding.

  • Equipment: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter.

B. Procedure:

  • Plate Setup: To each well of a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand at a final concentration near its Kₑ (e.g., 1-2 nM), and 50 µL of either:

    • Vehicle (for total binding).

    • A high concentration of reference inhibitor (e.g., 10 µM GBR 12909 for DAT) for non-specific binding.

    • Serial dilutions of the test compound (e.g., from 0.1 nM to 100 µM).

  • Initiate Reaction: Add 50 µL of the cell membrane preparation (5-20 µg protein/well) to each well.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

C. Data Analysis:

  • Calculate specific binding = (Total binding) - (Non-specific binding).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the transporter.

Protocol 2: Synaptosomal Uptake Inhibition Assay

This protocol determines the functional potency (IC₅₀) of the test compound.

A. Materials:

  • Synaptosomes: Prepared from fresh rat brain tissue (striatum for DAT, hippocampus/cortex for SERT, and cortex for NET).

  • Radiolabeled Substrates: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine.[2]

  • Assay Buffer (KHB): Krebs-HEPES buffer containing 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, and 10 mM D-glucose, pH 7.4. Oxygenation of the buffer is crucial for optimal transporter function.[5]

  • Test Compound & Reference Inhibitors: As described in Protocol 1.

  • Equipment: As described in Protocol 1.

B. Procedure:

  • Pre-incubation: Add synaptosomes (10-20 µg protein) to 96-well plates containing KHB and serial dilutions of the test compound or controls. Pre-incubate for 10-15 minutes at 37°C.

  • Initiate Uptake: Add the radiolabeled substrate at a final concentration near its Kₘ (e.g., 10-20 nM [³H]Dopamine).

  • Incubation: Incubate for a short period within the linear range of uptake (typically 5-10 minutes) at 37°C.

  • Termination: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification: Lyse the synaptosomes on the filter with 1% SDS and measure radioactivity via liquid scintillation counting.[2]

C. Data Analysis:

  • Calculate specific uptake = (Total uptake) - (Non-specific uptake).

  • Plot the percentage of specific uptake inhibition against the log concentration of the test compound.

  • Use non-linear regression to determine the IC₅₀ value directly from the curve.

Data Interpretation: A Comparative Framework

The ultimate goal is to generate a selectivity profile. The data for the test compound should be compared against well-characterized reference agents.

The diagram below illustrates how a test compound might interact differently with the three monoamine transporters at the synapse.

G cluster_synapse Synaptic Cleft Presynaptic Presynaptic Terminal DA DA Presynaptic->DA Release NE NE Presynaptic->NE Release HT 5-HT Presynaptic->HT Release Postsynaptic Postsynaptic Terminal Vesicle Vesicles DA->Postsynaptic Signal DAT DAT DA->DAT Reuptake NE->Postsynaptic Signal NET NET NE->NET Reuptake HT->Postsynaptic Signal SERT SERT HT->SERT Reuptake TestCompound Test Compound TestCompound->DAT High Inhibition TestCompound->NET Moderate Inhibition TestCompound->SERT Low Inhibition

Caption: Model of a test compound differentially inhibiting monoamine transporters.

Comparative Data Table

The following table presents representative uptake inhibition (IC₅₀) data for known monoamine transporter inhibitors. The data for "this compound" is intentionally left blank, representing the values to be determined experimentally.

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)Primary ActivityDAT/SERT Selectivity
3-(Phenoxymethyl)piperidine HCl TBD TBD TBD TBD TBD
Cocaine450[7]680[7]670[7]Non-selective0.66
Bupropion1400[7]>10000[7]2800[7]DAT/NET Inhibitor>7.1
Fluoxetine110018.4[10]420SERT Inhibitor0.017
Nisoxetine1001150[10]1.15[10]NET Inhibitor0.087
Amitifadine (SNDRI)24124.3Triple Reuptake Inhibitor2.0

Note: IC₅₀ values can vary based on experimental conditions. Data presented is representative.[7] TBD = To Be Determined. Selectivity = IC₅₀(SERT)/IC₅₀(DAT).

Interpreting Selectivity:

  • Selectivity Ratios: These are calculated by dividing the Kᵢ or IC₅₀ value for one transporter by the value for another (e.g., SERT/DAT). A ratio greater than 10 is generally considered selective.

    • For example, if this compound yields a DAT Kᵢ of 50 nM and a SERT Kᵢ of 5000 nM, the SERT/DAT selectivity ratio would be 100, indicating it is 100-fold more selective for the dopamine transporter.

Conclusion

A thorough, multi-target assessment is non-negotiable in modern drug discovery. By employing the detailed radioligand binding and uptake inhibition protocols outlined in this guide, researchers can confidently establish the potency and selectivity profile of novel compounds like this compound. This systematic approach, grounded in validated methodologies and compared against established reference compounds, provides the critical data needed to predict a compound's pharmacological effects and guide its future development.

References

  • Rothman, R. B., & Baumann, M. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]

  • Kivell, B., et al. (2012). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. NCBI Bookshelf. [Link]

  • Fritz, M., et al. (2012). Uptake and release of neurotransmitters. Current Protocols in Pharmacology. [Link]

  • Sucic, S., & Sitte, H. H. (2019). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • Sitte, H. H., & Sucic, S. (2019). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]

  • Stefanini, E., et al. (1981). Kinetics of the uptake of monoamines into synaptosomes from rat brain. Consequences of lithium treatment and withdrawal. Neuropharmacology. [Link]

  • Sorkin, A., et al. (2021). Monoamine transporter ubiquitination and inward-open conformation synergistically maximize transporter endocytosis. Proceedings of the National Academy of Sciences. [Link]

  • Orr, N., et al. (1995). Monoamine uptake in insect synaptosomal preparations. Insect Biochemistry and Molecular Biology. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American Journal of Physiology. [Link]

  • Doppler, P., & Sitte, H. H. (2015). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. ACS Chemical Neuroscience. [Link]

  • Khan, I., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. [Link]

  • Lee, S., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences. [Link]

  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences. [Link]

  • Newman, A. H., & Miller, G. W. (2014). Discovery and Development of Monoamine Transporter Ligands. Current Topics in Behavioral Neurosciences. [Link]

Sources

A Comparative Analysis of Paroxetine and the 3-(Phenoxymethyl)piperidine Scaffold: Efficacy and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the well-established selective serotonin reuptake inhibitor (SSRI), paroxetine, and the chemical scaffold, 3-(phenoxymethyl)piperidine. While paroxetine has a long history of clinical use and a well-documented efficacy profile for various neuropsychiatric disorders, 3-(phenoxymethyl)piperidine hydrochloride is a chemical entity primarily utilized in drug discovery as a foundational structure for synthesizing novel compounds with diverse pharmacological activities. This analysis will delve into the established clinical efficacy of paroxetine and explore the preclinical therapeutic potential of derivatives of the 3-(phenoxymethyl)piperidine scaffold, highlighting the distinct roles these two entities play in pharmacology.

Paroxetine: A Clinically Validated Antidepressant and Anxiolytic

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) that has been a cornerstone in the treatment of a wide range of psychiatric conditions for decades.[1][2][3] First approved for medical use in the United States in 1992, it is indicated for major depressive disorder (MDD), obsessive-compulsive disorder (OCD), panic disorder, social anxiety disorder (SAD), post-traumatic stress disorder (PTSD), generalized anxiety disorder (GAD), and premenstrual dysphoric disorder (PMDD).[1][4]

Mechanism of Action

The primary mechanism of action of paroxetine is the blockade of the serotonin reuptake transporter (SERT) in the presynaptic neuron.[1] This inhibition leads to an increased concentration of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1] Over time, this is thought to lead to adaptive changes in presynaptic and postsynaptic serotonin receptors, contributing to its therapeutic effects.[1] While highly selective for SERT, paroxetine also exhibits some affinity for muscarinic, adrenergic, dopaminergic (D2), and histaminergic (H1) receptors, which may contribute to its side effect profile.[1]

Clinical Efficacy: A Summary of Key Findings

The efficacy of paroxetine has been established in numerous placebo-controlled clinical trials. For major depressive disorder, studies have consistently shown that paroxetine is significantly more effective than placebo in improving scores on the Hamilton Depression Rating Scale (HDRS).[4] A meta-analysis of 27 trials confirmed a modest but consistent benefit of paroxetine over placebo in treating depression.[5]

In the context of anxiety disorders, a meta-analysis of 12 trials revealed a modest efficacy difference between paroxetine and placebo, with a more pronounced effect in panic disorder compared to generalized anxiety disorder.[5][6] For late-life depression, both controlled-release and immediate-release formulations of paroxetine have demonstrated effectiveness and are generally well-tolerated in elderly patients.[7]

It is important to note that while statistically significant, the margin of benefit over placebo can be modest in some indications.[5][6] Furthermore, like other SSRIs, paroxetine carries a boxed warning regarding an increased risk of suicidal thinking and behavior in children, adolescents, and young adults under 25.[4][8]

3-(Phenoxymethyl)piperidine: A Versatile Scaffold in Drug Discovery

In contrast to the well-defined therapeutic role of paroxetine, this compound is a chemical building block. The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural alkaloids due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[9] The 3-(phenoxymethyl)piperidine scaffold, in particular, has been explored for the synthesis of novel compounds with potential therapeutic applications across different disease areas, though not primarily as a direct antidepressant in the way paroxetine is.

Pharmacological Potential of Derivatives

Research into derivatives of the 3-(phenoxymethyl)piperidine scaffold has revealed a variety of pharmacological activities:

  • Dopamine D4 Receptor Antagonists: A significant area of investigation has been the synthesis of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as potent and selective dopamine D4 receptor antagonists.[10][11][12] These compounds are being explored for their potential in treating conditions like L-DOPA-induced dyskinesia in Parkinson's disease.[10][12]

  • NOP Receptor Agonists: A series of 3-phenoxypropyl piperidine benzimidazol-2-one analogues, which incorporate a related structural element, have been identified as novel nociceptin/orphanin FQ peptide (NOP) receptor agonists with potential analgesic and sedative properties.[13]

  • Analgesics: The piperidine scaffold is central to many potent analgesics. Research on 3-methyl-1,4-disubstituted-piperidine derivatives has led to the development of compounds with exceptional analgesic activity, some of which are being evaluated for clinical use.[14]

  • Antidepressant Activity Screening: Early studies have synthesized and screened 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, a structurally similar class of compounds, for potential antidepressant activity. These studies showed that some derivatives possessed biological activity comparable to the antidepressant drug viloxazine in preclinical models.[15]

It is crucial to understand that these findings relate to derivatives of the 3-(phenoxymethyl)piperidine scaffold and not the parent compound itself. The efficacy and safety of this compound as a therapeutic agent have not been established in clinical trials.

Quantitative Data Summary

The following table summarizes key quantitative data for paroxetine. Due to the nature of this compound as a chemical scaffold, direct comparative efficacy data is not available.

ParameterParoxetineThis compound
Primary Mechanism of Action Selective Serotonin Reuptake Inhibitor (SSRI)[1]Not established as a therapeutic agent. A scaffold for synthesizing compounds with various mechanisms.
FDA-Approved Indications MDD, OCD, Panic Disorder, SAD, PTSD, GAD, PMDD[1]None
Clinical Efficacy (vs. Placebo) Modest but significant improvement in depression and anxiety disorders.[4][5][6]Not applicable
Key Efficacy Metric Example In late-life depression, paroxetine CR showed a -2.6 adjusted difference in HAM-D score change from baseline vs. placebo (p=0.007).[7]Not applicable

Experimental Protocols

To provide a practical context for the evaluation of compounds like paroxetine and novel chemical entities, below are standardized experimental protocols.

Protocol 1: In Vitro Serotonin Transporter (SERT) Binding Assay

This assay is fundamental to determining the affinity of a compound for the primary target of SSRIs.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human serotonin transporter (hSERT).

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing hSERT.

  • Radioligand: [³H]-Citalopram or a similar high-affinity SERT ligand.

  • Test compounds (e.g., paroxetine, derivatives of 3-(phenoxymethyl)piperidine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293-hSERT cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specified temperature (e.g., room temperature) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Wash the filters, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Forced Swim Test (FST) in Rodents

The FST is a common behavioral assay used to screen for potential antidepressant activity.

Objective: To assess the effect of a test compound on depressive-like behavior in mice or rats.

Materials:

  • Male mice or rats of a standardized strain.

  • Test compound (e.g., paroxetine, novel synthesized compound) and vehicle control.

  • A cylindrical container filled with water (23-25°C).

  • Video recording and analysis software.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).

  • Pre-swim Session (Day 1): Place each animal in the water-filled cylinder for a 15-minute pre-swim session. This induces a state of immobility on the subsequent test day.

  • Test Session (Day 2): 24 hours after the pre-swim, place the animals back into the cylinder for a 5-6 minute test session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of active, escape-oriented behaviors.

  • Data Analysis: Compare the duration of immobility between the drug-treated groups and the vehicle control group. A significant reduction in immobility time is indicative of potential antidepressant-like effects.

Visualizations

Signaling Pathway of Paroxetine

Paroxetine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5HT_Vesicle Serotonin (5-HT) Vesicles Synaptic_Cleft_Pre 5-HT 5HT_Vesicle->Synaptic_Cleft_Pre Release SERT Serotonin Transporter (SERT) SERT->5HT_Vesicle Synaptic_Cleft_Pre->SERT Reuptake 5HT_Receptor 5-HT Receptors Neuronal_Signal Neuronal Signaling Cascade 5HT_Receptor->Neuronal_Signal Synaptic_Cleft_Post 5-HT Synaptic_Cleft_Post->5HT_Receptor Binds Paroxetine Paroxetine Paroxetine->SERT Inhibits

Caption: Mechanism of action of Paroxetine at the synapse.

Drug Discovery Workflow for Piperidine Derivatives

Drug_Discovery_Workflow Scaffold 3-(Phenoxymethyl)piperidine Scaffold Synthesis Chemical Synthesis of Novel Derivatives Scaffold->Synthesis Screening High-Throughput Screening (e.g., Binding Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Preclinical Preclinical Testing (In Vitro & In Vivo Models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Sources

A Head-to-Head Comparison of Phenoxymethylpiperidine-Based SSRIs with Other Selective Serotonin Reuptake Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of antidepressant compounds containing the 3-(phenoxymethyl)piperidine scaffold with other established Selective Serotonin Reuptake Inhibitors (SSRIs). Due to the limited publicly available data on 3-(phenoxymethyl)piperidine hydrochloride as a standalone SSRI, this guide will focus on a prominent member of this structural class, Paroxetine, to draw meaningful comparisons with other widely used SSRIs such as Fluoxetine, Sertraline, and Escitalopram.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the pharmacological properties, experimental evaluation, and the underlying scientific principles that guide the comparison of these antidepressant agents.

The Serotonin Transporter (SERT): A Prime Target in Antidepressant Drug Discovery

Major Depressive Disorder (MDD) and other anxiety-related disorders represent a significant global health burden. A key pathophysiological hallmark of these conditions is the dysregulation of the serotonergic system. The serotonin transporter (SERT), a presynaptic protein, plays a crucial role in regulating serotonin (5-HT) levels in the synaptic cleft by mediating its reuptake into the presynaptic neuron.[1][2] Inhibition of SERT is a well-validated therapeutic strategy, as it leads to an increase in the synaptic concentration of 5-HT, thereby enhancing serotonergic neurotransmission.[3] SSRIs are a class of drugs that selectively bind to and inhibit SERT.[1]

The Phenoxymethylpiperidine Scaffold: A Privileged Structure in SSRI Design

The 3-(phenoxymethyl)piperidine moiety is a core structural feature found in several potent and selective SERT inhibitors. Paroxetine, a well-known SSRI, features this scaffold and is used clinically for the treatment of depression, anxiety disorders, and other conditions.[4][5][6] The specific stereochemistry and substitutions on both the piperidine and phenoxy rings are critical for high-affinity binding to SERT.

Comparative Analysis of SERT Binding Affinity and Selectivity

The cornerstone of an effective SSRI is its high affinity for SERT and its selectivity over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT). Off-target binding can lead to undesirable side effects. The binding affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) determined through in vitro assays.

Table 1: Comparative Binding Affinities (Ki, nM) for SERT, NET, and DAT

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT/NET SelectivitySERT/DAT SelectivityReference
Paroxetine ~1~20~200~20~200[7]
Fluoxetine ~1.1-1.4~150~1000~107-136~714-909[8]
Sertraline ~2.8~925~315~330~112.5[9][10]
Escitalopram ~0.5-1>3000>3000>3000-6000>3000-6000[3][11][12]

Note: Ki values can vary between studies depending on the experimental conditions.

From the data, it is evident that all four compounds exhibit high affinity for SERT. Escitalopram demonstrates the highest selectivity for SERT over NET and DAT. While Paroxetine is a potent SERT inhibitor, it shows comparatively lower selectivity than Sertraline and Escitalopram. This difference in selectivity can contribute to variations in the clinical profiles and side-effect profiles of these drugs.

Experimental Protocols for In Vitro Characterization

To ensure the scientific integrity and reproducibility of the comparative data, standardized in vitro assays are essential. The following are detailed protocols for the two most common assays used to characterize SSRIs.

Radioligand Binding Assay for SERT Affinity

This assay directly measures the ability of a test compound to displace a known high-affinity radioligand from SERT.

Principle: The assay relies on the competition between a radiolabeled ligand (e.g., [³H]-Citalopram or [³H]-Paroxetine) and the unlabeled test compound for binding to SERT in a preparation of cell membranes expressing the transporter. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for SERT.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing SERT (e.g., HEK293 cells stably expressing human SERT, or rat brain cortex) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration using a standard method like the Bradford or BCA assay.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of membrane preparation (typically 10-50 µg of protein per well).

    • Add increasing concentrations of the test compound (e.g., this compound derivative, Fluoxetine, Sertraline, Escitalopram).

    • Add a fixed concentration of the radioligand (e.g., [³H]-Citalopram at a concentration near its Kd).

    • For determining non-specific binding, include wells with an excess of a known high-affinity non-radiolabeled ligand (e.g., 10 µM Fluoxetine).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • Place the filter mat in a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13][14][15][16]

Diagram of Radioligand Binding Assay Workflow:

RadioligandBindingAssay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane SERT-expressing Membrane Preparation Incubation Incubation (Competition for SERT binding) Membrane->Incubation Radioligand Radioligand ([³H]-Citalopram) Radioligand->Incubation TestCompound Test Compound (e.g., 3-(Phenoxymethyl)piperidine HCl) TestCompound->Incubation Filtration Rapid Filtration (Separation of bound/free) Incubation->Filtration Scintillation Scintillation Counting (Quantify bound radioactivity) Filtration->Scintillation Analysis Data Analysis (Calculate IC50 and Ki) Scintillation->Analysis

Caption: Workflow for determining SERT binding affinity using a radioligand binding assay.

Neurotransmitter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a substrate (e.g., serotonin) into cells expressing SERT.

Principle: Cells expressing SERT are incubated with a labeled substrate (radiolabeled or fluorescent). The amount of substrate transported into the cells is then measured. A potent inhibitor will block this uptake, resulting in a lower intracellular signal.

Step-by-Step Protocol:

  • Cell Culture:

    • Plate cells stably expressing SERT (e.g., HEK293-hSERT) in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with increasing concentrations of the test compound for a short period (e.g., 10-20 minutes).

    • Initiate the uptake by adding a fixed concentration of a labeled substrate (e.g., [³H]-5-HT or a fluorescent substrate).

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the substrate solution and washing the cells with ice-cold assay buffer.

    • Lyse the cells to release the intracellular contents.

  • Detection and Data Analysis:

    • If using a radiolabeled substrate, measure the radioactivity in the cell lysate using a scintillation counter.

    • If using a fluorescent substrate, measure the fluorescence intensity using a plate reader.[17][18]

    • Plot the uptake (or fluorescence) as a function of the log of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Diagram of Neurotransmitter Uptake Assay Workflow:

UptakeAssay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cells SERT-expressing Cells (in 96-well plate) Preincubation Pre-incubation with Test Compound Cells->Preincubation TestCompound Test Compound TestCompound->Preincubation Substrate Labeled Substrate ([³H]-5-HT or Fluorescent) Uptake Initiate Uptake with Labeled Substrate Substrate->Uptake Preincubation->Uptake Termination Terminate Uptake & Wash Cells Uptake->Termination Lysis Cell Lysis Termination->Lysis Detection Detection (Scintillation or Fluorescence) Lysis->Detection Analysis Data Analysis (Calculate IC50) Detection->Analysis

Caption: Workflow for assessing SERT inhibition using a neurotransmitter uptake assay.

Mechanism of Action: The Serotonin Signaling Pathway

SSRIs exert their therapeutic effects by modulating the serotonin signaling pathway. The following diagram illustrates this mechanism.

SerotoninSignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Serotonin (5-HT) Vesicles Serotonin Increased 5-HT Concentration Vesicle->Serotonin Release SERT SERT Reuptake 5-HT Reuptake SSRI SSRI (e.g., 3-(Phenoxymethyl)piperidine HCl) SSRI->SERT Inhibition Serotonin->SERT Receptor Postsynaptic 5-HT Receptors Serotonin->Receptor Binding Signal Enhanced Signal Transduction Receptor->Signal

Caption: Mechanism of action of SSRIs on the serotonin signaling pathway.

Concluding Remarks for the Research Professional

The comparative analysis of SSRIs is a multifaceted process that relies on robust in vitro characterization. While compounds based on the 3-(phenoxymethyl)piperidine scaffold, such as Paroxetine, are potent SERT inhibitors, their selectivity profiles can differ from other widely used SSRIs like Fluoxetine, Sertraline, and particularly the highly selective Escitalopram.

For researchers in drug development, a thorough understanding of these differences, obtained through standardized and well-controlled experiments as detailed in this guide, is paramount. The choice of an optimal SSRI candidate for further development depends not only on its potency at SERT but also on its selectivity, which can significantly impact its safety and tolerability profile. Future research into novel 3-(phenoxymethyl)piperidine derivatives should aim to optimize both potency and selectivity to develop next-generation antidepressants with improved therapeutic indices.

References

  • ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Selective serotonin reuptake inhibitor. Wikipedia. [Link]

  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica, 9(7), 91-93. [Link]

  • European Patent Office. (n.d.). Piperidine derivatives, their preparation, and their use as medicaments.
  • Alfonsino, E., et al. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences, 4(2), 1-11. [Link]

  • Singh, H. K., & Parthsarathy, S. (2016). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. eLife, 5, e13941. [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

  • PubMed. (n.d.). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • PubMed. (n.d.). In vitro methods for the assessment of the inhibitory effects of antidepressants in rat parotid glands. PubMed. [Link]

  • Zhong, H., & Haddjeri, N. (2011). Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action. Psychopharmacology, 219(1), 1-13. [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]

  • Jacobs, M. T., et al. (2007). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Biological Chemistry, 282(41), 29971-29979. [Link]

  • Wikipedia. (n.d.). Sertraline. Wikipedia. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma. [Link]

  • Wikipedia. (n.d.). Fluoxetine. Wikipedia. [Link]

  • Daws, L. C., & Gould, G. G. (2011). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]

  • Wikipedia. (n.d.). Escitalopram. Wikipedia. [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 2), F185-9. [Link]

  • Praxis Medical Insights. (2025). What is the receptor profile of fluoxetine (Selective Serotonin Reuptake Inhibitor - SSRI)? Praxis Medical Insights. [Link]

  • ResearchGate. (n.d.). Comparisons of SSRI binding poses and central-binding-site.... ResearchGate. [Link]

  • Psychiatric News. (2016). Researchers Develop New Method for Tracking Serotonin Transport. Psychiatric News. [Link]

  • ResearchGate. (n.d.). Pharmacokinetics: How the First-Generation SSRIs Compare. ResearchGate. [Link]

  • Frontiers. (2022). Systematic review and meta-analysis on the therapeutic reference range for escitalopram: Blood concentrations, clinical effects and serotonin transporter occupancy. Frontiers in Pharmacology. [Link]

  • PubMed Central. (n.d.). In vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde. PubMed Central. [Link]

  • Mnie-Filali, O., et al. (2007). [Escitalopram: a selective inhibitor and allosteric modulator of the serotonin transporter]. L'Encephale, 33(6), 965-972. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Zhang, J., & Li, H. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-10. [Link]

  • Dhir, A. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(6), 333-334. [Link]

  • MDPI. (2019). Anti-Depressive Effectiveness of Baicalin In Vitro and In Vivo. Molecules. [Link]

  • Hesse, S., et al. (2016). Altered serotonin transporter binding potential in patients with obsessive-compulsive disorder under escitalopram treatment: [11C]DASB PET study. Psychological medicine, 46(1), 153-163. [Link]

  • Germann, D., et al. (2013). Paroxetine hydrochloride. Profiles of drug substances, excipients, and related methodology, 38, 367-406. [Link]

  • Preskorn, S. H. (1999). Selecting a Selective Serotonin Reuptake Inhibitor: Clinically Important Distinguishing Features. The Journal of Clinical Psychiatry, 60(Suppl 13), 3-8. [Link]

  • National Center for Biotechnology Information. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. PubMed Central. [Link]

Sources

A Comparative Guide to the In Vivo Behavioral Validation of 3-(Phenoxymethyl)piperidine Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical validation of the behavioral effects of a novel psychoactive compound, 3-(Phenoxymethyl)piperidine hydrochloride (hereafter referred to as "Compound PMP"). Given its structural similarities to compounds known to modulate monoaminergic systems, such as Paroxetine, we hypothesize that Compound PMP may possess antidepressant and/or anxiolytic properties.

This document is designed for researchers in neuroscience and drug development. It moves beyond a simple recitation of protocols to explain the causal logic behind the experimental design, ensuring a self-validating study that can generate trustworthy and interpretable data. Our approach integrates a battery of well-established behavioral assays, appropriate positive controls, and rigorous data analysis to build a robust behavioral profile of this novel chemical entity.

The Logic of a Self-Validating Experimental Design

To confidently attribute behavioral changes to the specific pharmacological action of Compound PMP, the experimental design must systematically eliminate confounding variables. The foundation of this validation rests on three pillars: appropriate controls, a logical sequence of behavioral testing, and the distinction between specific therapeutic effects and general side effects.

1.1. Selection of a Comparative Framework: Controls as Benchmarks

The inclusion of multiple control groups is non-negotiable for interpreting the compound's effects.

  • Vehicle Control (Saline): This is the most critical group. It establishes the baseline behavior of the animals under the experimental conditions (e.g., injection stress, handling). Any significant deviation observed in the treatment groups is measured against this baseline.

  • Positive Control for Antidepressant-like Effects (Fluoxetine): Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a gold-standard antidepressant. Including it allows us to benchmark the efficacy of Compound PMP against a clinically relevant drug. We will use a dose known to be effective in mice (e.g., 10-18 mg/kg)[1][2]. A positive result with Fluoxetine validates the sensitivity of our experimental assays to detect antidepressant-like activity.

  • Positive Control for Anxiolytic-like Effects (Diazepam): Diazepam, a benzodiazepine, is a classic anxiolytic. However, its utility as a positive control is nuanced due to its well-documented sedative effects, which can impair locomotor activity[3][4]. A dose of 1-2 mg/kg is typically used[5][6]. Observing anxiolysis with Diazepam confirms the sensitivity of our anxiety assays. Crucially, by also measuring its effect on locomotion, we can demonstrate our ability to distinguish true anxiolysis from sedation-induced inactivity—a critical comparison for Compound PMP.

1.2. Experimental Workflow: Minimizing Confounding Variables

The sequence in which behavioral tests are performed is critical to prevent the stress of one test from influencing performance in the next. The least stressful and most exploratory-based test should be conducted first.

G cluster_prep Preparation Phase cluster_test Testing Phase (30 min post-injection) acclimate Animal Acclimation (1 week) handling Handling & Habituation (3-5 days) acclimate->handling Reduces novelty stress injection Drug Administration (i.p. injection of Vehicle, Compound PMP, Fluoxetine, or Diazepam) handling->injection oft Day 1: Open Field Test (OFT) (Assesses locomotion & baseline anxiety) epm Day 2: Elevated Plus Maze (EPM) (Assesses anxiety-like behavior) oft->epm Least to most stressful fst Day 4: Forced Swim Test (FST) (Assesses depression-like behavior) epm->fst Allows recovery day analysis Data Analysis & Interpretation fst->analysis injection->oft

Caption: Experimental validation workflow for Compound PMP.

This staggered approach, with recovery days, ensures that the results of each test are independent and reflect the specific behavioral domain being assessed.

Detailed Methodologies for Behavioral Assays

All procedures must be conducted under standardized conditions (e.g., consistent lighting, temperature, and time of day) with the experimenter blinded to the treatment groups to prevent bias.

2.1. Open Field Test (OFT)

This test provides essential data on general locomotor activity, exploration, and anxiety-like behavior (thigmotaxis)[7][8]. It is imperative to run this test first, as a compound that reduces overall movement can give a false positive in the Forced Swim Test or confound the interpretation of the Elevated Plus Maze.

  • Apparatus: A square arena (e.g., 40x40x30 cm), typically made of white Plexiglas, with video tracking software to monitor movement[9]. The arena is divided into a central zone and a peripheral zone.

  • Protocol:

    • Acclimate mice to the testing room for at least 30-60 minutes before the trial[8][9].

    • Administer the assigned compound (Vehicle, Compound PMP, Fluoxetine, or Diazepam) via intraperitoneal (i.p.) injection and return the mouse to its home cage for a 30-minute absorption period.

    • Gently place the mouse in the periphery of the open field arena, facing a wall[9].

    • Allow the mouse to explore the arena for 10-20 minutes[9][10].

    • Record the total distance traveled, velocity, time spent in the center zone, and latency to enter the center zone[8][10].

    • Between trials, thoroughly clean the apparatus with 70% ethanol to remove olfactory cues[7][10].

  • Interpretation: A decrease in total distance traveled suggests sedative effects. An increase in the time spent in the center zone is indicative of an anxiolytic-like effect[10][11].

2.2. Elevated Plus Maze (EPM)

The EPM is a widely used assay for assessing anxiety-like behavior, based on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces[12][13].

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms of equal size[14].

  • Protocol:

    • Acclimate mice and administer compounds as described for the OFT.

    • Place the mouse in the central square of the maze, facing an open arm[14][15].

    • Allow the mouse to explore the maze for 5 minutes[14][16].

    • Record the number of entries into and the time spent in the open and closed arms using video tracking software.

    • Clean the maze thoroughly with 70% ethanol between subjects.

  • Interpretation: Anxiolytic compounds are expected to increase the percentage of time spent in the open arms and the number of entries into the open arms[16][17]. Total arm entries can serve as a secondary measure of locomotor activity.

2.3. Forced Swim Test (FST)

The FST is a primary screening tool for compounds with potential antidepressant activity. It is based on the principle that when placed in an inescapable container of water, mice will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair," which is reduced by effective antidepressant treatments[18][19][20].

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (24-25°C) to a depth where the mouse cannot touch the bottom[18][19].

  • Protocol:

    • Acclimate mice and administer compounds as previously described.

    • Gently place the mouse into the water-filled cylinder.

    • The test session lasts for 6 minutes[18][21]. The first 2 minutes are considered a habituation period and are typically excluded from analysis[19].

    • During the final 4 minutes, record the total time the mouse spends immobile (i.e., making only minimal movements necessary to keep its head above water)[18].

    • After the test, remove the mouse, dry it gently, and place it in a clean, heated cage for recovery[19].

  • Interpretation: A significant decrease in immobility time is indicative of an antidepressant-like effect[21][22].

Comparative Data Analysis and Interpretation

The data generated from this test battery allows for a multi-faceted comparison of Compound PMP against both baseline behavior and established drugs. Below are tables presenting hypothetical, yet plausible, data to illustrate a successful validation scenario.

Table 1: Open Field Test (OFT) Results (10-minute trial)

Group (n=12) Dose (mg/kg, i.p.) Total Distance (cm) Time in Center (s)
Vehicle (Saline) N/A 2510 ± 155 35 ± 4
Compound PMP 10 2450 ± 160 68 ± 6 **
Fluoxetine 15 2580 ± 170 55 ± 5 *
Diazepam 2 1650 ± 140 ** 75 ± 7 **

*Data are presented as Mean ± SEM. **p<0.01, p<0.05 compared to Vehicle.

Interpretation: The data show that Compound PMP, like Diazepam, significantly increased time in the center, suggesting a potent anxiolytic effect. Crucially, unlike Diazepam, Compound PMP did not suppress total distance traveled, indicating a lack of sedative effects at this dose. Fluoxetine showed a modest anxiolytic effect.

Table 2: Elevated Plus Maze (EPM) Results (5-minute trial)

Group (n=12) Dose (mg/kg, i.p.) % Time in Open Arms Total Arm Entries
Vehicle (Saline) N/A 18 ± 2.5 22 ± 2
Compound PMP 10 45 ± 4.1 ** 21 ± 2
Fluoxetine 15 29 ± 3.0 * 23 ± 3
Diazepam 2 52 ± 4.5 ** 14 ± 2 **

*Data are presented as Mean ± SEM. **p<0.01, p<0.05 compared to Vehicle.

Table 3: Forced Swim Test (FST) Results (Immobility in final 4 min)

Group (n=12) Dose (mg/kg, i.p.) Immobility Time (s)
Vehicle (Saline) N/A 145 ± 10
Compound PMP 10 85 ± 8 **
Fluoxetine 15 78 ± 7 **
Diazepam 2 140 ± 11

*Data are presented as Mean ± SEM. *p<0.01 compared to Vehicle.

Interpretation: Compound PMP significantly reduced immobility time, with an efficacy comparable to the standard antidepressant Fluoxetine. Diazepam, which is not an antidepressant, had no effect. This finding strongly supports an antidepressant-like profile for Compound PMP.

Mechanistic Hypothesis

Based on its chemical structure and the behavioral profile observed (potent anxiolytic and antidepressant-like effects without sedation), a plausible mechanism of action for Compound PMP is the inhibition of serotonin (5-HT) and/or norepinephrine (NE) reuptake, similar to SNRIs or SSRIs.

G cluster_synapse Synaptic Cleft serotonin Serotonin (5-HT) sert SERT Transporter (Reuptake) serotonin->sert Uptake receptor 5-HT Receptors serotonin->receptor Binding & Signal presynaptic Presynaptic Neuron presynaptic->serotonin Release postsynaptic Postsynaptic Neuron sert->presynaptic pmp Compound PMP pmp->sert Blocks receptor->postsynaptic

Caption: Hypothesized mechanism of Compound PMP at a serotonergic synapse.

By blocking the serotonin transporter (SERT), Compound PMP would increase the concentration and residence time of serotonin in the synaptic cleft, enhancing signaling at postsynaptic receptors. This action is a well-established basis for antidepressant and anxiolytic efficacy.

Conclusion

This guide outlines a robust, multi-tiered strategy for validating the in vivo behavioral effects of this compound. Through the integrated use of the Open Field Test, Elevated Plus Maze, and Forced Swim Test, alongside carefully selected vehicle and positive controls, it is possible to build a comprehensive and reliable profile of a novel compound. The hypothetical data presented illustrate an ideal outcome: a compound with a dual anxiolytic and antidepressant-like profile, free from the sedative side effects that limit the utility of existing drugs like Diazepam. This systematic approach provides the trustworthy data necessary to justify further preclinical and clinical development.

References

  • Vertex AI Search. (n.d.). Open field test for mice - Protocols.io.
  • JoVE. (2014, August 19). The Forced Swim Test as a Model of Depressive-like Behavior.
  • Hodes, G. E., et al. (n.d.). Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice. PMC - NIH.
  • protocols.io. (2023, January 13). Elevated plus maze protocol.
  • Bio-protocol. (2014, August 20). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse.
  • UCSF IACUC. (n.d.). Forced Swim Test in Mice.
  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents.
  • MultiCenter Mouse Behavior Trial. (n.d.). Elevated Plus Maze Protocol.
  • Johns Hopkins University. (n.d.). The mouse forced swim test.
  • Mouse Metabolic Phenotyping Centers. (2024, January 3). Open Field Test.
  • BehaviorCloud. (n.d.). BehaviorCloud Protocols - Open Field Test.
  • protocols.io. (2023, November 27). Open Field Test.
  • BehaviorCloud. (n.d.). BehaviorCloud Protocols - Elevated Plus Maze.
  • Wikipedia. (n.d.). Behavioural despair test.
  • Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test.
  • Reis, M. P., et al. (2021, April 29). Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice. PubMed.
  • Shoji, H., et al. (2008, December 22). Elevated Plus Maze for Mice. PMC - NIH.
  • Waisman Center. (n.d.). Mouse Behavioral Tests.
  • ResearchGate. (2025, August 10). Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice | Request PDF.
  • Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents.
  • NEUROFIT. (n.d.). A non-sedating dose of diazepam improves symptoms of panic anxiety disorder in the rat.
  • Griebel, G., et al. (2023, November 1). Diazepam effects on anxiety-related defensive behavior of male and female high and low open-field activity inbred mouse strains. PubMed.
  • ResearchGate. (2025, August 6). Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice.
  • David, D. J., et al. (n.d.). BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS. PubMed Central.

Sources

A Guide to Ensuring Reproducibility in In Vitro Binding Affinity Studies: The Case of 3-(Phenoxymethyl)piperidine Hydrochloride (Paroxetine)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the reproducibility of in vitro binding affinity data is paramount. It forms the bedrock upon which crucial decisions are made, from lead candidate selection to preclinical development. This guide provides a comprehensive framework for understanding and achieving reproducible in vitro binding affinity measurements, using 3-(Phenoxymethyl)piperidine hydrochloride, the chemical backbone of the well-established selective serotonin reuptake inhibitor (SSRI) Paroxetine, as a central example.

As a senior application scientist, my aim is not merely to present a protocol but to instill a deeper understanding of the principles that govern robust and reliable binding affinity determination. We will delve into the causality behind experimental choices, establish a self-validating system, and ground our discussion in authoritative scientific literature.

The Criticality of Reproducible Binding Affinity

The binding affinity of a compound for its biological target, typically expressed as the inhibition constant (Ki) or dissociation constant (Kd), is a fundamental parameter in pharmacology. It quantifies the strength of the interaction between a ligand and a receptor. Inconsistent or irreproducible affinity data can lead to misguided structure-activity relationship (SAR) interpretations, flawed candidate selection, and ultimately, the failure of promising drug development programs.

Factors influencing reproducibility are manifold, spanning from the quality of reagents and the specifics of the assay protocol to the data analysis methods employed.[1][2] Therefore, a meticulously designed and executed experimental plan is essential.

Unveiling the Binding Affinity of this compound (Paroxetine) for the Serotonin Transporter (SERT)

This compound is the core structure of Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI).[3][4] SSRIs function by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[5][6] This mechanism of action is central to their therapeutic effects in treating depression and other mood disorders.[3][5] Paroxetine is recognized for its particularly high affinity for SERT.[7][8][9]

To illustrate a robust protocol for determining binding affinity and to facilitate a meaningful comparison, we will focus on a competitive radioligand binding assay for the human serotonin transporter (hSERT).

Experimental Workflow: A Visual Overview

The following diagram outlines the key stages of a competitive radioligand binding assay designed to determine the Ki of a test compound like Paroxetine.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagents Reagent Preparation (Buffer, Radioligand, Test Compound) Incubation Incubation (Membranes + Radioligand + Test Compound) Reagents->Incubation Membranes Membrane Preparation (e.g., from cells expressing hSERT) Membranes->Incubation Filtration Rapid Filtration (Separation of bound and free radioligand) Incubation->Filtration Washing Washing (Removal of non-specific binding) Filtration->Washing Counting Scintillation Counting (Quantification of bound radioactivity) Washing->Counting Analysis Data Analysis (IC50 determination and Ki calculation) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

A Reproducible Protocol for Determining the In Vitro Binding Affinity of this compound (Paroxetine) at hSERT

This protocol is designed to be a self-validating system, incorporating controls and checks to ensure the integrity of the data.

1. Materials and Reagents:

  • hSERT-expressing cell membranes: Commercially available or prepared from a stable cell line (e.g., HEK293) expressing the human serotonin transporter. Quality control of membrane preparations is crucial for reproducibility.

  • Radioligand: A high-affinity radiolabeled ligand for SERT, such as [³H]Citalopram or [³H]Paroxetine.

  • Test Compound: this compound (Paroxetine).

  • Reference Compounds: Known SSRIs for comparison, such as Fluoxetine and Sertraline.[5]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. Buffer composition can significantly impact binding.[10]

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • 96-well plates.

2. Experimental Procedure:

  • Step 1: Preparation of Reagents:

    • Prepare serial dilutions of the test compound (Paroxetine) and reference compounds. A wide concentration range is necessary to generate a complete inhibition curve.

    • Dilute the radioligand in assay buffer to a concentration typically at or below its Kd for the receptor.

  • Step 2: Assay Setup:

    • In a 96-well plate, add the assay buffer, the test or reference compound at various concentrations, the radioligand, and the cell membranes.

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known SERT binder (e.g., unlabeled Citalopram) to saturate all specific binding sites.

    • Test Compound Wells: Wells containing membranes, radioligand, and varying concentrations of the test compound.

  • Step 3: Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.[2] The time to reach equilibrium should be determined empirically.

  • Step 4: Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold wash buffer to remove unbound radioligand.

  • Step 5: Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (NSB) counts from the total binding and all test compound wells.

  • Generate Inhibition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[11] This equation corrects for the concentration and affinity of the radioligand used in the assay.

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] = concentration of the radioligand

    • Kd = dissociation constant of the radioligand

Comparative Binding Affinity of this compound (Paroxetine) and Other SSRIs

The following table summarizes the in vitro binding affinities (Ki) of Paroxetine and other commonly used SSRIs for the human serotonin transporter (hSERT). These values are derived from the scientific literature and serve as a benchmark for comparison.

CompoundChemical ClasshSERT Binding Affinity (Ki, nM)
This compound (Paroxetine) Phenylpiperidine~0.07 - 1[7][8][9]
FluoxetinePhenylpropylamine~1[6][12]
SertralineTetrahydronaphthylamine~0.3 - 2.6[6][13]

Note: Ki values can vary between studies due to differences in experimental conditions.

Achieving Trustworthiness through a Self-Validating System

To ensure the trustworthiness and reproducibility of your binding affinity data, incorporate the following principles into your experimental design:

  • Systematic Controls: Always include positive controls (known inhibitors) and negative controls (vehicle) in every experiment.

  • Assay Validation: Before routine use, validate the assay by determining the Kd of the radioligand and the Z'-factor, a measure of assay quality.

  • Reagent Qualification: Qualify each new batch of reagents, particularly cell membranes and radioligands, to ensure consistency.

  • Standard Operating Procedures (SOPs): Adhere to detailed SOPs for all aspects of the assay to minimize variability between experiments and operators.

  • Data Integrity: Utilize robust data analysis software and maintain meticulous records of all experimental parameters.

By adhering to these principles and the detailed protocol outlined above, researchers can confidently and reproducibly determine the in vitro binding affinity of compounds like this compound, contributing to the advancement of robust and reliable drug discovery programs.

References

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]

  • Selective serotonin reuptake inhibitor. (2024, November 26). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Guanidine-to-piperidine switch affords high affinity small molecule NPFF ligands with preference for NPFF1-R and NPFF2-R subtypes. (2024, April 5). PubMed. Retrieved January 22, 2026, from [Link]

  • Antidepressant affinity groups by affinity for serotonin transporter*. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? (2025, October 22). Dr.Oracle. Retrieved January 22, 2026, from [Link]

  • Binding Assays: Common Techniques and Key Considerations. (2025, March 21). Fluidic Sciences Ltd. Retrieved January 22, 2026, from [Link]

  • A guide to simple, direct, and quantitative in vitro binding assays - PMC. (2017, January 20). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PubMed Central. (2016, April 1). Retrieved January 22, 2026, from [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. (2018, March 16). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Sertraline. (2024, November 25). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Fluoxetine. (2024, November 25). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). Retrieved January 22, 2026, from [Link]

  • Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Chemical and structural investigation of the paroxetine-human serotonin transporter complex. (2020, February 27). bioRxiv. Retrieved January 22, 2026, from [Link]

  • A Guide to Simple and Informative Binding Assays. (2017, October 13). Molecular Biology of the Cell (MBoC). Retrieved January 22, 2026, from [Link]

  • Standard procedures for monoamine transporter and receptor-binding assays. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Paroxetine—Overview of the Molecular Mechanisms of Action. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). TW. Retrieved January 22, 2026, from [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021, January 20). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. (n.d.). Der Pharma Chemica. Retrieved January 22, 2026, from [Link]

  • 7TXT: Structure of human serotonin transporter bound to small molecule '8090 in lipid nanodisc and NaCl. (2023, March 15). RCSB PDB. Retrieved January 22, 2026, from [Link]

  • General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. (2014, June 26). ACS Publications. Retrieved January 22, 2026, from [Link]

  • How to measure and evaluate binding affinities. (2020, August 6). eLife. Retrieved January 22, 2026, from [Link]

  • binding of 1-[3-(4-tert-butyl-phenoxy)propyl]piperidine, a new non imidazole histamine h3 receptor antagonist to bovine serum albumin. (n.d.). Retrieved January 22, 2026, from [Link]

  • Paroxetine. (2023, July 17). StatPearls - NCBI Bookshelf. Retrieved January 22, 2026, from [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PubMed Central. (2014, March 27). Retrieved January 22, 2026, from [Link]

  • How to determine binding affinity with a microplate reader. (2021, April 26). BMG Labtech. Retrieved January 22, 2026, from [Link]

  • Anticonvulsant mechanisms of piperine, a piperidine alkaloid. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • (PDF) A guide to simple, direct, and quantitative in vitro binding assays. (2017, January 20). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Piperidine derivatives, their preparation, and their use as medicaments. (n.d.). European Patent Office. Retrieved January 22, 2026, from [Link]

Sources

A Comparative Analysis of Transporter Selectivity: Fluoxetine vs. 3-(Phenoxymethyl)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Pharmacology and Drug Development

In the landscape of neuropharmacology, the precise targeting of monoamine transporters is a cornerstone of therapeutic intervention for a multitude of central nervous system (CNS) disorders. The selectivity of a compound for the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT) dictates its pharmacological profile, therapeutic efficacy, and potential adverse effects. This guide provides an in-depth comparison of the selectivity profiles of two structurally related yet functionally distinct compounds: Fluoxetine, the archetypal Selective Serotonin Reuptake Inhibitor (SSRI), and compounds based on the 3-(phenoxymethyl)piperidine scaffold, exemplified by Nisoxetine, a highly selective Norepinephrine Reuptake Inhibitor (NRI).

This analysis will delve into the structural determinants of their selectivity, present quantitative binding affinity data, outline a standard experimental protocol for determining these parameters, and discuss the profound implications of their differential transporter engagement.

The Structural Basis of Selectivity: An Aryloxypropanamine Tale

At first glance, the chemical structures of fluoxetine and nisoxetine appear similar. Both belong to the aryloxypropanamine class of compounds, a scaffold known for its high affinity for biogenic amine transporters.[1] However, a subtle yet critical difference in their molecular architecture is the primary determinant of their divergent selectivity.

The key lies in the substitution pattern on the phenoxy ring.[1]

  • Fluoxetine , and other SSRIs like paroxetine, feature a substituent at the 4-position (para-position) of the aryloxy ring. This configuration favors a high-affinity interaction with the serotonin transporter (SERT).[1]

  • Nisoxetine , along with other selective NRIs like atomoxetine, possesses a substituent at the 2-position (ortho-position). This arrangement sterically and electronically favors binding to the norepinephrine transporter (NET) over SERT.[1]

This structure-activity relationship (SAR) is a classic example of how minor modifications to a chemical scaffold can dramatically shift its biological target, underscoring the precision required in modern drug design.

Quantitative Selectivity Profile: A Head-to-Head Comparison

The selectivity of a compound is quantified by comparing its binding affinity (typically represented by the inhibition constant, Ki) for its primary target versus off-targets. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for fluoxetine and nisoxetine at the three principal monoamine transporters.

CompoundPrimary TargetSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT:NET Selectivity Ratio
Fluoxetine SERT1[2][3]660[3]4180[3]~0.0015 (Favors SERT)
Nisoxetine NET815[4]0.8 - 2.1[5][6]6300[4]~1018 (Favors NET)

Data compiled from multiple sources. Ki values can vary slightly based on experimental conditions.

Interpretation of Data: The data unequivocally demonstrates the profound difference in selectivity. Fluoxetine has a nanomolar affinity for SERT and is approximately 660 times more selective for SERT than for NET. Conversely, Nisoxetine exhibits sub-nanomolar affinity for NET and is over 1000 times more selective for NET than for SERT.[3][4][5] Both compounds show significantly weaker affinity for the dopamine transporter (DAT), highlighting their specificity within the monoamine system.[3][4] Furthermore, both fluoxetine and selective NRIs like reboxetine (a structural analog of nisoxetine) exhibit weak affinity for other CNS targets, such as muscarinic, histaminergic, and adrenergic receptors, which contributes to their improved side-effect profiles compared to older tricyclic antidepressants.[7][8][9]

Mechanism of Action: Visualizing Transporter Inhibition

The differential selectivity of these compounds results in distinct neurochemical consequences at the synapse. The following diagram illustrates their primary mechanisms of action.

G cluster_0 Fluoxetine (SSRI) Action cluster_1 3-(Phenoxymethyl)piperidine (NRI) Action (e.g., Nisoxetine) pre_sert Presynaptic Serotonergic Neuron sert SERT pre_sert->sert Reuptake post_sert Postsynaptic Neuron fluoxetine Fluoxetine fluoxetine->sert Blocks serotonin Serotonin serotonin->post_sert Increased Signaling pre_net Presynaptic Noradrenergic Neuron net NET pre_net->net Reuptake post_net Postsynaptic Neuron nisoxetine Nisoxetine nisoxetine->net Blocks norepinephrine Norepinephrine norepinephrine->post_net Increased Signaling G cluster_workflow Radioligand Binding Assay Workflow prep 1. Plate Setup (Total, Non-Specific, Test Compound) reagents 2. Add Reagents (Membranes, Buffers, Compounds) prep->reagents initiate 3. Initiate Reaction (Add Radioligand) reagents->initiate incubate 4. Incubate to Equilibrium initiate->incubate terminate 5. Terminate via Filtration (Separate Bound from Unbound) incubate->terminate wash 6. Wash Filters terminate->wash quantify 7. Quantify Radioactivity (Scintillation Counting) wash->quantify analyze 8. Data Analysis (Calculate IC50 and Ki) quantify->analyze

Sources

Confirmation of 3-(Phenoxymethyl)piperidine hydrochloride's Mechanism of Action Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing knockout (KO) animal models to elucidate and confirm the mechanism of action of 3-(Phenoxymethyl)piperidine hydrochloride. By presenting a hypothesized mechanism and comparing the compound's effects in wild-type animals versus specific gene-knockout models, we illustrate a robust methodology for target validation.

Introduction: The Imperative of Mechanistic Clarity

This compound is a synthetic compound with a piperidine core structure, a scaffold present in numerous neuroactive agents. Its structural similarity to known monoamine reuptake inhibitors, such as Paroxetine, suggests a potential interaction with neurotransmitter transporters. However, without empirical validation, its precise molecular targets remain speculative. Elucidating the definitive mechanism of action is a critical step in the drug development pipeline, ensuring efficacy and safety. Knockout animal models offer a powerful in vivo system for this purpose, allowing for the systematic dissection of a compound's interaction with its putative targets.

This guide will focus on a hypothesized mechanism: the dual inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET) by this compound. We will outline the experimental journey to test this hypothesis, comparing the compound's behavioral and neurochemical effects in wild-type (WT) mice, SERT knockout (SERT-/-) mice, and NET knockout (NET-/-) mice.

The Hypothesized Mechanism: A Dual-Action Compound

Based on structural analysis and preliminary in vitro screening (data not shown), we hypothesize that this compound functions as a dual inhibitor of SERT and NET. This dual action is characteristic of a class of antidepressants known as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Signaling Pathway Postulate

The proposed mechanism involves the binding of this compound to SERT and NET, blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing downstream signaling.

Hypothesized_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 3PMP 3-(Phenoxymethyl)piperidine hydrochloride SERT SERT 3PMP->SERT Inhibits NET NET 3PMP->NET Inhibits 5HT_Vesicle 5-HT 5HT_Synapse 5-HT 5HT_Vesicle->5HT_Synapse Release NE_Vesicle NE NE_Synapse NE NE_Vesicle->NE_Synapse Release 5HT_Synapse->SERT 5HT_Receptor 5-HT Receptor 5HT_Synapse->5HT_Receptor NE_Synapse->NET Reuptake NE_Receptor NE Receptor NE_Synapse->NE_Receptor Signaling Downstream Signaling 5HT_Receptor->Signaling NE_Receptor->Signaling

Caption: Hypothesized dual inhibition of SERT and NET by this compound.

Experimental Design: A Comparative In Vivo Study

To validate our hypothesis, we will employ a between-subjects design utilizing three genotypes of mice: Wild-Type (C57BL/6J), SERT Knockout (SERT-/-), and NET Knockout (NET-/-). The absence of the target protein in the knockout models is crucial; if this compound acts on SERT or NET, its effects should be diminished or absent in the respective knockout strain.[1][2]

Experimental Workflow

The overall workflow is designed to assess both the behavioral and neurochemical consequences of administering this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animals Acquire Mice (WT, SERT-/-, NET-/-) Acclimation Acclimation Period (2 weeks) Animals->Acclimation Baseline Baseline Behavioral Testing Acclimation->Baseline Grouping Random Assignment to Groups (Vehicle or 3-PMP) Baseline->Grouping Administration Chronic Administration (e.g., 21 days, i.p.) Grouping->Administration Behavior Post-Treatment Behavioral Assays Administration->Behavior Neurochemistry Microdialysis & Tissue Analysis Administration->Neurochemistry

Caption: Workflow for in vivo validation of this compound's mechanism.

Detailed Experimental Protocols

Animals
  • Strains: Wild-type (WT) C57BL/6J mice, SERT knockout mice (B6.129(Cg)-Slc6a4tm1Kpl/J), and NET knockout mice will be used.[3] All mice will be male, aged 8-10 weeks at the start of the experiments to minimize sex-based hormonal variations.

  • Housing: Mice will be housed in groups of 4-5 per cage with ad libitum access to food and water, under a 12-hour light/dark cycle.

Drug Administration
  • Compound: this compound will be dissolved in a sterile saline vehicle.

  • Dosage: A dose of 10 mg/kg will be administered intraperitoneally (i.p.) once daily for 21 days. This chronic dosing regimen is intended to mimic therapeutic use and allow for neuroadaptive changes.

  • Control: A control group for each genotype will receive an equivalent volume of the saline vehicle.

Behavioral Assays

Behavioral tests will be conducted to assess antidepressant-like and anxiolytic-like effects, common outcomes for SERT and NET inhibitors.

  • Forced Swim Test (FST): A widely used test for antidepressant activity.[4]

    • Procedure: Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded over a 6-minute session.

    • Expected Outcome: Antidepressants typically reduce immobility time.

  • Tail Suspension Test (TST): Another common test for antidepressant efficacy.

    • Procedure: Mice are suspended by their tails, and the duration of immobility is measured.

    • Expected Outcome: Reduced immobility is indicative of an antidepressant effect.

  • Open Field Test (OFT): Assesses general locomotor activity and anxiety-like behavior.

    • Procedure: Mice are placed in a novel, open arena, and their movement is tracked. Time spent in the center versus the periphery is a measure of anxiety.

    • Expected Outcome: Anxiolytic compounds may increase the time spent in the center.

Neurochemical Analysis
  • In Vivo Microdialysis: This technique will be used to measure extracellular levels of serotonin and norepinephrine in the prefrontal cortex, a key brain region for mood regulation.

    • Procedure: A microdialysis probe is surgically implanted. Following a recovery period, dialysate samples are collected before and after acute administration of this compound.

    • Expected Outcome: An increase in extracellular 5-HT and NE levels in WT mice.

Predicted Comparative Data

The following table summarizes the expected outcomes of the experiments, which would collectively support the hypothesized dual SERT/NET inhibitory mechanism of this compound.

Experimental GroupForced Swim Test (Immobility)Tail Suspension Test (Immobility)Open Field Test (Center Time)Extracellular 5-HT (Microdialysis)Extracellular NE (Microdialysis)
WT + Vehicle BaselineBaselineBaselineBaselineBaseline
WT + 3-PMP DecreasedDecreasedIncreasedIncreasedIncreased
SERT-/- + Vehicle Baseline (may show depressive-like phenotype)Baseline (may show depressive-like phenotype)Baseline (may show anxiety-like phenotype)ElevatedBaseline
SERT-/- + 3-PMP No significant change from vehicleNo significant change from vehicleNo significant change from vehicleNo further increaseIncreased
NET-/- + Vehicle Baseline (may show antidepressant-like phenotype)Baseline (may show antidepressant-like phenotype)BaselineBaselineElevated
NET-/- + 3-PMP Decreased (less than WT)Decreased (less than WT)Increased (less than WT)IncreasedNo further increase

Interpretation of Results and Conclusion

The predicted data pattern would provide strong evidence for the dual inhibitory action of this compound on both SERT and NET. The lack of a significant behavioral effect in SERT-/- mice when treated with the compound would indicate that SERT is a primary target for its antidepressant-like and anxiolytic-like actions. Similarly, the blunted response in NET-/- mice would confirm the engagement of NET. The neurochemical data would offer direct evidence of target engagement by demonstrating an increase in synaptic serotonin and norepinephrine.

References

  • Homberg, J. R., et al. (2007). Characterization of the serotonin transporter knockout rat: a selective change in the functioning of the serotonergic system. PubMed. [Link]

  • Olivier, J. D., et al. (2008). The serotonin transporter knock-out rat: a review. ResearchGate. [Link]

  • Xu, F., et al. (1999). Genetic approaches to studying norepinephrine function: knockout of the mouse norepinephrine transporter gene. PubMed. [Link]

  • Tsetsenis, T., et al. (2014). Altered Reward Circuitry in the Norepinephrine Transporter Knockout Mouse. PLOS One. [Link]

  • Holmes, A., et al. (2003). Abnormal behavioral phenotypes of serotonin transporter knockout mice: parallels with human anxiety and depression. PubMed. [Link]

  • Kalueff, A. V., et al. (2010). Experimental Models in Serotonin Transporter Research. PubMed Central. [Link]

  • Hahn, M. K., et al. (2015). Norepinephrine Transporter Heterozygous Knockout Mice Exhibit Altered Transport and Behavior. PubMed Central. [Link]

  • Hahn, M. K., et al. (2015). Norepinephrine transporter heterozygous knockout mice exhibit altered transport and behavior. Rutgers University. [Link]

  • The Jackson Laboratory. (n.d.). B6.129(Cg)-Slc6a4tm1Kpl/J. The Jackson Laboratory. [Link]

  • Xu, F., et al. (2000). Mice lacking the norepinephrine transporter are supersensitive to psychostimulants. PubMed. [Link]

  • Gardier, A. M. (2005). [Mechanism of action of antidepressant drugs: importance of genetically modified mice in the pharmacological in vivo approach]. PubMed. [Link]

  • Krishnan, V., & Nestler, E. J. (2008). The molecular neurobiology of depression. Nature. [Link]

  • Cryan, J. F., et al. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews. [Link]

  • Haenisch, B., et al. (2011). Depression and antidepressants: insights from knockout of dopamine, serotonin or noradrenaline re-uptake transporters. PubMed. [Link]

  • Hen, R. (2001). Appropriate use of "knockout" mice as models of depression or models of testing the efficacy of antidepressants. PubMed. [Link]

Sources

A Comparative Guide to the Inter-Laboratory Validation of an Analytical Method for 3-(Phenoxymethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the inter-laboratory validation of a robust analytical method for the quantification of 3-(Phenoxymethyl)piperidine hydrochloride, a critical component in pharmaceutical development. Drawing upon extensive experience in analytical chemistry and regulatory compliance, this document details a primary HPLC-UV method and compares it with alternative analytical technologies. The protocols and validation parameters are grounded in the principles outlined by the International Council for Harmonisation (ICH), ensuring scientific integrity and regulatory acceptance.[1][2][3][4][5][6][7][8][9][10]

Introduction: The Imperative for Validated Analytical Methods

This compound is a key chemical entity with significant potential in drug development. Ensuring the identity, strength, quality, purity, and potency of this active pharmaceutical ingredient (API) is paramount.[3] A rigorously validated analytical method is the cornerstone of this assurance, providing reliable data for batch release, stability studies, and regulatory submissions. An inter-laboratory validation study is the gold standard for demonstrating the reproducibility and robustness of an analytical method, proving its suitability for use across different laboratories and environments.[11][12]

This guide is intended for researchers, scientists, and drug development professionals, offering a practical, in-depth comparison of analytical methodologies and a clear roadmap for conducting a successful inter-laboratory validation study.

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

The chosen primary method for the quantification of this compound is RP-HPLC with UV detection. This technique is selected for its high specificity, sensitivity, and wide applicability in the pharmaceutical industry for the analysis of non-volatile and thermally stable compounds.[13][14][15][16]

Scientific Rationale for Method Selection

The phenoxymethyl and piperidine moieties in the target molecule contain chromophores that allow for strong UV absorbance, making UV detection a suitable and sensitive choice. A reversed-phase C18 column is proposed due to its versatility and effectiveness in retaining and separating compounds of intermediate polarity like this compound from potential impurities. The mobile phase, a mixture of acetonitrile and a phosphate buffer, can be optimized to achieve sharp, symmetrical peaks with adequate retention times.

Inter-Laboratory Validation Plan

The validation of the RP-HPLC method will be conducted in accordance with the ICH Q2(R2) guidelines.[1][2][4][6][7] The study will involve a minimum of three independent laboratories to assess the method's reproducibility.[11][17]

Validation Parameters and Acceptance Criteria

The following parameters will be evaluated, with pre-defined acceptance criteria to ensure the method is fit for its intended purpose.[2][9][10][18]

Validation Parameter Acceptance Criteria
Specificity The peak for this compound should be pure and free from interference from placebo, impurities, and degradation products. Peak purity index should be > 0.99.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Range The specified range must demonstrate acceptable linearity, accuracy, and precision.
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision - Repeatability (Intra-assay): RSD ≤ 1.0% for six replicate injections. - Intermediate Precision (Inter-assay): RSD ≤ 2.0% when analyzed on different days, by different analysts, and on different equipment.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., ±2% change in mobile phase composition, ±5°C change in column temperature, ±0.1 unit change in pH). RSD of results should be ≤ 2.0%.
System Suitability Tailing factor ≤ 2.0, theoretical plates > 2000, and RSD of peak areas for replicate injections ≤ 1.0%.
Experimental Workflow for Inter-Laboratory Validation

The following diagram illustrates the key stages of the inter-laboratory validation process.

Inter-Laboratory Validation Workflow cluster_0 Phase 1: Method Development & Pre-Validation cluster_1 Phase 2: Inter-Laboratory Study Protocol cluster_2 Phase 3: Multi-Site Execution cluster_3 Phase 4: Data Analysis & Reporting MD Method Development & Optimization PV Single-Lab Pre-Validation MD->PV ICH Q14 Principles Protocol Develop Validation Protocol PV->Protocol Samples Prepare & Distribute Samples Protocol->Samples Lab1 Lab 1 Analysis Samples->Lab1 Lab2 Lab 2 Analysis Samples->Lab2 Lab3 Lab 3 Analysis Samples->Lab3 Data Statistical Analysis of Results Lab1->Data Lab2->Data Lab3->Data Report Final Validation Report Data->Report

Caption: Workflow for the inter-laboratory validation process.

Detailed Experimental Protocol: RP-HPLC Method

Objective: To quantify the amount of this compound in a given sample.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Monobasic potassium phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Equipment:

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile : 0.02 M Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 272 nm

  • Injection Volume: 20 µL

  • Run Time: 10 minutes

Procedure:

  • Buffer Preparation: Dissolve 2.72 g of monobasic potassium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix the buffer and acetonitrile in a 50:50 ratio. Degas before use.

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the mobile phase to a target concentration of 1 mg/mL.

  • System Suitability: Inject the standard solution five times. The system is deemed suitable for use if the acceptance criteria for tailing factor, theoretical plates, and peak area RSD are met.

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Calculation: Calculate the amount of this compound in the sample using the external standard method.

Comparison with Alternative Analytical Methods

While RP-HPLC is a robust and widely used technique, other methods can also be employed for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in the gas phase, and MS provides structural information for identification and quantification. For non-volatile compounds like this compound, derivatization may be necessary to increase volatility.[19][20][21]

Advantages:

  • High sensitivity and selectivity, especially with mass spectrometric detection.

  • Excellent for identifying and quantifying volatile impurities.

Disadvantages:

  • May require derivatization, adding complexity to sample preparation.

  • Not suitable for thermally labile compounds.

  • The high temperatures in the injector and column could potentially cause degradation of the analyte.

Spectroscopic Methods (UV-Vis and NMR)

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by the analyte in a solution. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.[13][22][23][24]

Advantages:

  • UV-Vis: Simple, rapid, and cost-effective for quantitative analysis of pure substances.

  • NMR: Unparalleled for structural elucidation and identification. Quantitative NMR (qNMR) can be a powerful primary method.

Disadvantages:

  • UV-Vis: Lacks specificity in the presence of interfering substances with similar chromophores.

  • NMR: Lower sensitivity compared to chromatographic methods, higher equipment cost, and requires more specialized expertise for operation and data interpretation.

Comparison Summary
Method Principle Specificity Sensitivity Sample Throughput Primary Application
RP-HPLC-UV Chromatographic separation based on polarity, followed by UV detection.HighModerate to HighHighRoutine quantification and purity analysis.
GC-MS Chromatographic separation based on volatility, followed by mass analysis.Very HighVery HighModerateImpurity profiling and analysis of volatile compounds.
UV-Vis Spectroscopy Measurement of light absorption.LowModerateVery HighQuick assay of pure substances.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Very HighLowLowStructural elucidation and identification.

Conclusion

The RP-HPLC-UV method presented in this guide offers a reliable, robust, and reproducible approach for the quantitative analysis of this compound. The outlined inter-laboratory validation plan, based on ICH guidelines, provides a clear pathway to demonstrate the method's suitability for its intended purpose in a regulated environment. While alternative methods like GC-MS and spectroscopic techniques have their specific advantages, the RP-HPLC method strikes an optimal balance of specificity, sensitivity, and practicality for routine quality control applications. The successful completion of an inter-laboratory validation study, as described, will provide the highest level of confidence in the analytical data generated for this important pharmaceutical compound.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21).
  • ICH releases draft guidelines on analytical method development - RAPS. (2022, March 31).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7).
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7).
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. (2026, January 7).
  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023, December 15).
  • Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed.
  • EMA publishes Document on the Validation of analytical Methods - gmp-compliance.org. (2014, August 6).
  • A Comprehensive Spectroscopic Analysis of 1-(Piperidin-2-ylmethyl)piperidine and its Analogs - Benchchem.
  • What are the detection methods for piperidine? - Blog - Biosynce. (2025, July 7).
  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society.
  • Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates - ResearchGate. (2025, October 18).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • 3-[(Phenethyloxy)methyl]piperidine hydrochloride | SCBT - Santa Cruz Biotechnology.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc.
  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents.
  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents.
  • Stability Indicating Analytical Method Development and Validation - International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs) - PubMed.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. (2022, September 3).
  • 28569-09-7|this compound|BLD Pharm.
  • CN107522774B - Real-time control method for piperidine residual quantity in glatiramer acetate preparation process - Google Patents.
  • FORENSIC TOXICOLOGY LABORATORY OFFICE OF CHIEF MEDICAL EXAMINER NEW YORK CITY BASIC DRUGS QUANTITATION by NPD GAS CHROMATOGRAPHY - NYC.gov.
  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020, September 7).
  • This compound CAS NO.28569-09-7 - BOC Sciences.
  • Analytical method validation for tablet of phenoxymethyl penicillin potassium by RP-HPLC method - JOCPR.

Sources

A Comparative Analysis of the Physicochemical and Efficacy Profiles of 3-(Phenoxymethyl)piperidine Salt Forms: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can profoundly influence the therapeutic efficacy, safety, and manufacturability of the final drug product.[1][2][3] For researchers and scientists working with 3-(phenoxymethyl)piperidine, a promising scaffold in medicinal chemistry[4], understanding the nuances of its different salt forms is paramount. This guide provides an in-depth, objective comparison of various salt forms of 3-(phenoxymethyl)piperidine, supported by established experimental methodologies, to empower informed decision-making in the early stages of drug development.

The Rationale for Salt Formation: Beyond the Free Base

While the free base of 3-(phenoxymethyl)piperidine possesses the inherent pharmacological activity, its physicochemical properties may be suboptimal for formulation and in vivo performance. Salt formation, a common practice for ionizable molecules, can significantly enhance properties such as:

  • Solubility and Dissolution Rate: Improved solubility is often a primary driver for salt selection, as it can directly impact bioavailability, particularly for orally administered drugs.[1][2][5]

  • Stability: Different salt forms can exhibit varying degrees of stability, affecting the drug's shelf-life and degradation profile.[1][2]

  • Hygroscopicity: The tendency of a substance to absorb moisture from the air can impact its handling, processing, and stability. A non-hygroscopic salt form is generally preferred.[2]

  • Crystallinity and Polymorphism: Crystalline salts are often more stable and have more consistent properties than their amorphous counterparts. However, the potential for polymorphism, where a substance can exist in multiple crystalline forms with different properties, must be carefully evaluated.[6]

  • Manufacturability: Properties like flowability and compressibility are crucial for efficient and reproducible manufacturing of solid dosage forms.[2]

The choice of a suitable counterion is therefore a strategic decision based on a comprehensive evaluation of these parameters.[1] For basic compounds like 3-(phenoxymethyl)piperidine, common counterions include hydrochloride, hydrobromide, mesylate, citrate, and tartrate.

Experimental Workflow for Salt Form Comparison

A systematic and rigorous experimental approach is essential for comparing the efficacy of different salt forms. The following workflow outlines the key studies that should be conducted.

Caption: A logical workflow for the comparative evaluation of different salt forms of 3-(phenoxymethyl)piperidine.

Detailed Experimental Protocols
  • Objective: To prepare and confirm the formation of different salt forms of 3-(phenoxymethyl)piperidine.

  • Protocol:

    • Dissolve 3-(phenoxymethyl)piperidine free base in a suitable solvent (e.g., isopropanol, ethanol).

    • Add a stoichiometric amount of the selected acid (e.g., hydrochloric acid in isopropanol, citric acid in ethanol).

    • Stir the mixture at room temperature or with gentle heating to facilitate salt formation.

    • Induce crystallization by cooling, adding an anti-solvent, or evaporation.

    • Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Confirm salt formation and determine the melting point using Differential Scanning Calorimetry (DSC) and pKa using potentiometric titration.

  • Aqueous and Biorelevant Media Solubility

    • Objective: To determine the equilibrium solubility of each salt form in various media.

    • Protocol:

      • Add an excess amount of the salt to different media (e.g., water, phosphate-buffered saline pH 7.4, simulated gastric fluid, and simulated intestinal fluid).

      • Shake the samples at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

      • Filter the samples to remove undissolved solid.

      • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Intrinsic Dissolution Rate (IDR)

    • Objective: To measure the dissolution rate of the pure substance under constant surface area conditions, providing a measure of the inherent dissolution properties.

    • Protocol:

      • Compress a known amount of the salt into a pellet of a specific surface area using a die and press.

      • Place the pellet in a dissolution apparatus (e.g., USP rotating disk apparatus).

      • Immerse the pellet in a defined dissolution medium at a constant temperature and rotation speed.

      • Withdraw samples at predetermined time intervals and analyze for drug concentration by HPLC.

      • Calculate the IDR from the slope of the cumulative amount of drug dissolved per unit area versus time.

  • Hygroscopicity Testing (Dynamic Vapor Sorption - DVS)

    • Objective: To assess the moisture sorption and desorption characteristics of the salt forms.

    • Protocol:

      • Place a small, accurately weighed sample of the salt in the DVS instrument.

      • Expose the sample to a programmed range of relative humidity (RH) at a constant temperature (e.g., 0% to 95% RH and back down).

      • Continuously monitor the change in mass of the sample as a function of RH.

      • Classify the hygroscopicity based on the percentage of moisture uptake at a specific RH (e.g., 80% RH).

  • Stability Assessment

    • Objective: To evaluate the chemical and physical stability of the salt forms under various stress conditions, following ICH guidelines.[7][8][9][10][11]

    • Protocol:

      • Forced Degradation: Expose the salts to harsh conditions (e.g., high temperature, high humidity, light, and acidic/basic/oxidative environments) to identify potential degradation products and pathways.

      • Formal Stability Studies: Store the salts under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions for specified durations.

      • At each time point, analyze the samples for appearance, assay, purity (degradation products), and solid-state form (XRPD).

Comparative Data Summary

The following tables present hypothetical comparative data for three common salt forms of 3-(phenoxymethyl)piperidine: hydrochloride, citrate, and mesylate.

Table 1: Physicochemical Properties

PropertyHydrochloride SaltCitrate SaltMesylate Salt
Melting Point (°C) 185-190150-155210-215
Aqueous Solubility (mg/mL at 25°C) 254538
Solubility in SIF (mg/mL at 37°C) 183530
Intrinsic Dissolution Rate (mg/cm²/min) 0.81.51.2
Hygroscopicity (at 80% RH) Slightly HygroscopicHygroscopicNon-Hygroscopic
Physical Stability (Accelerated) StableDeliquescentStable
Chemical Stability (Accelerated) StableMinor DegradationStable

Table 2: In Vitro and In Vivo Performance

ParameterHydrochloride SaltCitrate SaltMesylate Salt
Dopamine D4 Receptor Binding (Ki, nM) 5.55.85.6
Oral Bioavailability (Rat, %) 354845
Maximum Plasma Concentration (Cmax, ng/mL) 120180165
Time to Maximum Concentration (Tmax, h) 1.51.01.2
Interpretation of Results and Mechanistic Insights

The hypothetical data reveals a trade-off between different properties for each salt form.

  • Citrate Salt: Exhibits the highest solubility and dissolution rate, which translates to the highest oral bioavailability and Cmax in the rat model.[2] However, its high hygroscopicity and potential for deliquescence present significant challenges for formulation and long-term stability. The minor chemical degradation observed under accelerated conditions also raises concerns.

  • Hydrochloride Salt: While demonstrating good stability, its lower solubility and dissolution rate result in lower bioavailability compared to the other two forms. Its slight hygroscopicity is more manageable than that of the citrate salt.

  • Mesylate Salt: Appears to offer the most balanced profile. It has good solubility and dissolution, leading to favorable bioavailability, and crucially, it is non-hygroscopic and demonstrates excellent physical and chemical stability.[1] This combination of properties makes it a strong candidate for further development.

The in vitro receptor binding affinities are expected to be similar across all salt forms, as the active moiety, 3-(phenoxymethyl)piperidine, is the same. The observed differences in in vivo performance are primarily attributable to the differences in their physicochemical properties, which influence the rate and extent of absorption.

Caption: A decision matrix summarizing the key attributes of the different salt forms, leading to the selection of the optimal candidate.

Conclusion and Recommendations

Based on this comprehensive analysis, the mesylate salt of 3-(phenoxymethyl)piperidine emerges as the most promising candidate for further development. It offers a superior balance of solubility, stability, and manufacturability-related properties compared to the hydrochloride and citrate salts. While the citrate salt shows the highest bioavailability, its significant hygroscopicity and stability issues would likely lead to complexities in formulation development and a shorter product shelf-life.

It is crucial to emphasize that this guide is based on a hypothetical data set. Drug development professionals must conduct these experiments rigorously for their specific API and salt forms. The principles and methodologies outlined here provide a robust framework for making data-driven decisions in the critical process of salt selection, ultimately contributing to the development of safe, effective, and stable pharmaceutical products. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide detailed guidelines that should be consulted throughout the drug development process.[7][8][9][10][11][12][13][14][15]

References

  • ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]

  • Verma, R. K., & Garg, S. (2001). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Retrieved from [Link]

  • Generic Drugs Forum. (2024, November 18). Physiochemical assessment of pharmaceutical salt forms. Retrieved from [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • Gupta, P. K., & Rohilla, S. (n.d.). PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. Googleapis.com. Retrieved from [Link]

  • IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • British Journal of Clinical Pharmacology. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Retrieved from [Link]

  • ProPharma. (n.d.). FDA Guidance Follows USP Salt Policy & Aims to Make Conversions Between Salt Forms Simpler. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

  • FDA. (n.d.). CDER's Application of the USP Salt Policy. Retrieved from [Link]

  • FDA. (2018, August 24). Naming of Drug Products Containing Salt Drug Substances. Retrieved from [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - Naming of Drug Products Containing Salt Drug Substances. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

  • Google Patents. (n.d.). EP0223403B1 - Piperidine derivative, its preparation, and its use as medicament.
  • PubChem. (n.d.). (3S)-3-(phenoxymethyl)piperidine. Retrieved from [Link]

  • ResearchGate. (2025, June 27). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-(Phenoxymethyl)piperidine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: An Evidence-Based Approach

The hazard profile of 3-(Phenoxymethyl)piperidine hydrochloride can be inferred from available data on related compounds such as piperidine hydrochloride and its substituted analogs. These substances are generally classified with significant health and environmental risks.

Based on the Safety Data Sheet for Piperidine hydrochloride (CAS No. 6091-44-7), the primary hazards include:

  • Acute Toxicity: Toxic if swallowed[1][2][3].

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation[2].

The presence of the phenoxymethyl group may modify the toxicological properties, but a conservative approach dictates that this compound should be handled as a hazardous substance. Therefore, all handling and disposal operations must be conducted with stringent safety measures in place.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory to protect against potential splashes[1][4].

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. It is crucial to inspect gloves for any signs of degradation before use[5].

  • Body Protection: A lab coat should be worn. For larger quantities or in situations with a higher risk of spillage, a chemical-resistant apron or suit is recommended[4].

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood[1]. If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[1][4].

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1][6].

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it. The container should be made of a material compatible with the chemical.

  • Labeling: The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".

  • Collection: Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in this designated container.

Step 2: Managing Spills

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel[5][7].

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal absorbent to contain the spill[6][8].

  • Collection: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container[1][4]. Avoid creating dust[5][7].

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step 3: Final Disposal
  • Engage a Licensed Waste Disposal Company: The final disposal of the hazardous waste must be handled by a licensed and reputable chemical waste disposal company[7][9]. This is a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[10][11].

  • Packaging for Transport: Ensure the waste container is securely sealed and properly labeled for transport according to the waste disposal company's and regulatory requirements.

  • Documentation: Maintain a record of the waste disposal, including the date, amount of waste, and the contact information of the disposal company.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Initial Handling cluster_1 Waste Characterization & Segregation cluster_2 Spill Response Protocol cluster_3 Final Disposal Start 3-(Phenoxymethyl)piperidine hydrochloride for Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE IsSpill Is it a spill? PPE->IsSpill CollectWaste Collect in a Labeled Hazardous Waste Container IsSpill->CollectWaste No ContainSpill Contain with Inert Absorbent Material IsSpill->ContainSpill Yes StoreWaste Store Waste Securely CollectWaste->StoreWaste CollectSpill Collect Absorbed Material ContainSpill->CollectSpill Decontaminate Decontaminate Spill Area CollectSpill->Decontaminate Decontaminate->CollectWaste ContactDisposal Contact Licensed Waste Disposal Company StoreWaste->ContactDisposal End Proper Disposal Complete ContactDisposal->End

Caption: Disposal Workflow for this compound.

Summary of Key Hazard Information

Hazard ClassificationDescriptionPrimary Precaution
Acute Oral Toxicity Toxic if swallowed.Do not ingest. Wash hands thoroughly after handling.
Skin Irritation Causes skin irritation.Avoid skin contact. Wear appropriate gloves and protective clothing.
Eye Irritation Causes serious eye irritation.Wear chemical safety goggles.
Environmental Hazard Potentially harmful to aquatic life.Do not release into the environment.

Regulatory Context

The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[10][11]. The Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including requirements for personal protective equipment[12]. It is imperative that all disposal activities comply with federal, state, and local regulations.

Conclusion

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the potential hazards, consistently using appropriate PPE, and adhering to a stringent disposal protocol, researchers can ensure a safe working environment and protect the broader ecosystem. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

  • Benchchem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Sigma-Aldrich.
  • Penta chemicals.
  • Fisher Scientific.
  • Carl ROTH.
  • Fisher Scientific.
  • Cambridge Isotope Labor
  • MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride.
  • Jubilant Ingrevia.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Amino-1-(2-pyridyl)piperidine hydrochloride.
  • Alfa Aesar.
  • Capot Chemical. MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-(3-Chlorophenoxy)piperidine hydrochloride.
  • Occupational Safety and Health Administration (OSHA).
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA)
  • Stericycle.
  • U.S. Environmental Protection Agency (EPA). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • ASHP. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Stericycle. The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(Phenoxymethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical guidance for the handling of 3-(Phenoxymethyl)piperidine hydrochloride. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are derived from the known hazards of its parent compounds, piperidine and hydrochloric acid, as well as structurally similar molecules. This guide is intended for researchers, scientists, and drug development professionals. It is imperative to consult with your institution's certified safety officer and review local protocols before commencing any work.

Hazard Analysis: A Precautionary Approach

While this compound is identified as an irritant, a thorough risk assessment necessitates an examination of its constituent parts.[1] The piperidine moiety is associated with significant hazards, including high flammability, acute toxicity upon ingestion, inhalation, or skin contact, and the potential to cause severe skin burns and eye damage.[2][3][4][5] The hydrochloride salt introduces the corrosive properties of hydrochloric acid, which can cause severe burns to the skin, eyes, and respiratory tract.[6][7][8][9][10]

Therefore, a conservative approach is warranted, treating this compound as a substance with the potential for toxicity, corrosivity, and irritation. The following PPE and handling protocols are designed to mitigate these risks effectively.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum recommended PPE for working with this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[6][11][12]Protects against splashes and airborne particles that can cause serious and potentially irreversible eye damage, a known hazard of piperidine and hydrochloride compounds.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) compliant with EN 374 standard.[2][3][11]Prevents skin contact, as piperidine derivatives can be toxic and cause skin irritation or burns.[5][13][14] Gloves should be inspected for integrity before each use.
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or operations with a high splash potential, a chemical-resistant apron is advised.[11][12][13]Minimizes skin exposure to the chemical, thereby preventing potential irritation and burns.[2][14]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is required.[6][9]Protects against the inhalation of potentially toxic and corrosive vapors or dust, which can cause respiratory tract irritation.[7][15]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to ensuring safety and minimizing exposure. The following diagram and procedural steps outline the recommended operational plan.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) gather_ppe Gather & Inspect PPE prep_area->gather_ppe review_sds Review SDS of Parent Compounds gather_ppe->review_sds prep_spill_kit Prepare Spill Kit review_sds->prep_spill_kit don_ppe Don Full PPE prep_spill_kit->don_ppe Proceed to Handling handle_chem Handle Chemical (Avoid Dust/Aerosols) don_ppe->handle_chem decontaminate Decontaminate Work Surface handle_chem->decontaminate Complete Handling doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Chemical Waste wash_hands->dispose_waste Proceed to Disposal dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Procedures:
  • Preparation:

    • Designate a well-ventilated work area, preferably a certified chemical fume hood.[4]

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

    • Assemble and inspect all necessary PPE as outlined in the table above.

    • Review the SDS for piperidine and hydrochloric acid to reinforce understanding of the potential hazards.[2][3][6][7]

    • Prepare a spill kit with appropriate absorbent materials (e.g., sand, diatomaceous earth).[2][3]

  • Handling:

    • Don all required PPE before entering the designated work area.

    • Handle the compound in a manner that avoids the formation of dust and aerosols.[15][16]

    • Use non-sparking tools, as the parent compound, piperidine, is flammable.[2][4]

    • Ground and bond containers to prevent static discharge.[4]

    • Do not eat, drink, or smoke in the handling area.[13][14]

  • Post-Handling and Cleanup:

    • After handling, decontaminate all work surfaces.

    • Doff PPE in a manner that avoids cross-contamination. Contaminated gloves should be removed using the proper technique without touching the outer surface.[15]

    • Wash hands and any exposed skin thoroughly with soap and water after work.[13][14]

Emergency and Disposal Plan

Accidental Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open. Seek immediate medical attention.[2][3][7][9]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7][8][15]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[15][17]

  • Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][15]

Spill Response:
  • Evacuate all non-essential personnel from the spill area.[15]

  • Wearing full PPE, contain the spill using an inert absorbent material.[2][3]

  • Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[15]

  • Ventilate the area and decontaminate the spill site.

Disposal:
  • All waste, including the chemical itself, contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.[18]

  • Dispose of waste in accordance with all applicable local, state, and federal regulations.[14]

  • Utilize a licensed professional waste disposal service for removal.[15] Do not empty into drains or release into the environment.[12][18]

Storage

  • Store in a cool, dry, and well-ventilated area.[8][16]

  • Keep the container tightly closed and upright to prevent leakage.[4][7]

  • Store away from incompatible materials such as strong oxidizing agents, bases, and acids.[2][8][18]

  • It is advisable to use secondary containment.[7]

By adhering to these stringent safety protocols, you can effectively manage the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Penta chemicals. (2024, May 7).
  • New Jersey Department of Health. (n.d.). PIPERIDINE.
  • BenchChem. (2025). Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine.
  • Carl ROTH. (2025, March 31).
  • Cambridge Isotope Labor
  • Sigma-Aldrich. (2025, September 23).
  • Capot Chemical. (2026, January 10). MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride.
  • Fisher Scientific. (2009, August 24).
  • Jubilant Ingrevia. (2024, January 2).
  • UC Merced. (n.d.).
  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips.
  • Fisher Scientific. (n.d.).
  • Acros Organics. (2023, August 11).
  • New Jersey Department of Health. (n.d.). Hydrochloric acid - Hazardous Substance Fact Sheet.
  • Wikipedia. (n.d.). Hydrochloric acid.
  • Fisher Scientific. (2023, October 11).
  • Chemos GmbH&Co.KG. (n.d.).
  • BLD Pharm. (n.d.). 28569-09-7|this compound|BLD Pharm.
  • Echemi. (2019, July 15). 3-(3-ETHOXY-BENZYL)
  • Matrix Scientific. (n.d.). This compound.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Phenoxymethyl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Phenoxymethyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.